6-Chloro-2-methoxy-3-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVBXVJFGCFEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444995 | |
| Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-91-0 | |
| Record name | 6-CHLORO-2-METHOXY-3-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-Chloro-2-methoxy-3-nitropyridine
Executive Summary
6-Chloro-2-methoxy-3-nitropyridine is a pivotal intermediate in modern organic synthesis, valued for its trifunctionalized pyridine scaffold that serves as a versatile building block for complex molecular architectures. Its applications are particularly prominent in the development of novel pharmaceuticals and advanced agrochemicals. The strategic arrangement of a nucleophilically displaceable chlorine atom, a reducible nitro group, and a methoxy moiety allows for a diverse range of subsequent chemical transformations.[1][2] This guide provides an in-depth examination of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. We will dissect two major retrosynthetic strategies, offering a comparative analysis to inform methodological selection for researchers, chemists, and professionals in drug development and process chemistry.
Introduction
This compound (CAS No: 40851-91-0) is a crystalline solid that has emerged as a high-value intermediate.[1] The inherent reactivity of its structure is key to its utility. The nitro group can be readily reduced to an amine, providing a vector for amide bond formation or further heterocyclization.[1] Concurrently, the electron-deficient nature of the pyridine ring, exacerbated by the nitro group, activates the C2-chlorine for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of nucleophiles.[1]
This guide will explore the two most logical and industrially relevant synthetic routes:
-
The Nitration-First Pathway: Beginning with 2,6-dichloropyridine, this route involves nitration followed by a highly selective mono-methoxylation.
-
The Methoxylation-First Pathway: This alternative approach also starts with 2,6-dichloropyridine but proceeds via an initial mono-methoxylation, followed by a directed nitration.
Each pathway will be analyzed for its mechanistic underpinnings, regiochemical control, and practical execution.
Part 1: The Primary Synthesis Pathway (Nitration-First)
This approach is often favored for its robust control over regioselectivity, leveraging the powerful directing and activating effects of the nitro group introduced in an early step. The overall logic is to install the deactivating nitro group onto a symmetric precursor, which then electronically differentiates the two chlorine atoms, enabling a highly selective subsequent substitution.
Overall Workflow: Nitration-First Pathway
Caption: Workflow for the Nitration-First synthesis route.
Step 1.1: Synthesis of the Starting Material: 2,6-Dichloropyridine
The journey begins with securing the precursor, 2,6-dichloropyridine. While it can be formed from the direct, high-temperature chlorination of pyridine, this method often yields a mixture of chlorinated products.[3][4] A more controlled and scalable approach involves the liquid-phase chlorination of 2-chloropyridine, which itself is a common industrial chemical.[5]
Causality of Experimental Choice: The selection of a catalyst-free, high-temperature liquid-phase reaction is critical. At temperatures of 160°C or higher, the reaction proceeds with high selectivity for the desired 2,6-isomer, minimizing the formation of other dichloropyridines or over-chlorinated products like trichloropyridines.[5] This thermal process avoids the cost and potential contamination associated with catalysts.
Experimental Protocol: Chlorination of 2-Chloropyridine [5]
-
Charge a high-pressure reactor with 2-chloropyridine.
-
Heat the reactor to a temperature between 195°C and 200°C.
-
Introduce chlorine gas into the reactor at a controlled rate, maintaining an elevated pressure.
-
Monitor the reaction's progress via gas chromatography (GC) until the desired conversion of 2-chloropyridine is achieved.
-
Upon completion, the reaction mixture is typically purified by distillation. A common method involves distillation in the presence of water and sulfuric acid to effectively separate 2,6-dichloropyridine from unreacted starting material and byproducts.[3]
Step 1.2: Nitration of 2,6-Dichloropyridine
This step constitutes a classic electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient, and the two chlorine atoms further deactivate the ring towards electrophilic attack. Therefore, potent nitrating conditions are required.
Causality of Experimental Choice: A mixed acid system, typically concentrated nitric acid (or a nitrate salt like KNO₃) in concentrated sulfuric acid, is employed.[6] The sulfuric acid serves three critical functions: it acts as a solvent, protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and protonates the pyridine nitrogen, further deactivating the ring but directing the incoming electrophile to the 3- or 5-position (meta-positions). Due to the symmetry of 2,6-dichloropyridine, these positions are equivalent, leading to a single product: 2,6-dichloro-3-nitropyridine.[7][8]
Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine [6]
-
In a three-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid (e.g., 80 mL).
-
While stirring at room temperature, slowly add 2,6-dichloropyridine (e.g., 7.4 g, 0.05 mol).
-
Carefully portion-wise add potassium nitrate (e.g., 10.1 g, 0.1 mol) to the mixture, ensuring the temperature remains manageable.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated white solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield 2,6-dichloro-3-nitropyridine.
| Parameter | Condition | Reference |
| Nitrating Agent | KNO₃ / H₂SO₄ | [6] |
| Solvent | Concentrated H₂SO₄ | [6] |
| Temperature | 120°C | [6] |
| Time | 10 hours | [6] |
| Typical Yield | ~80% | [6] |
| Table 1: Reaction conditions for the nitration of 2,6-dichloropyridine. |
Step 1.3: Selective Methoxylation of 2,6-Dichloro-3-nitropyridine
This is the key regioselective step in the synthesis. The goal is to substitute only one of the two chlorine atoms with a methoxy group.
Causality of Experimental Choice (Regioselectivity): The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 3-position strongly activates both the ortho (C2) and para (C6) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate through resonance. However, the inductive effect of the nitro group, which is distance-dependent, is felt more strongly at the closer C2 position, making it more electrophilic.[9] Consequently, the attack of the methoxide nucleophile occurs preferentially at C2 under kinetic control, leading to the desired this compound as the major product.[9]
Experimental Protocol: Synthesis of this compound [10]
-
Prepare a solution of sodium methoxide by mixing sodium methoxide solid (e.g., 7.78 g, 0.144 mol) with methanol (e.g., 50 mL) and cool the solution to 15°C.
-
To this cooled solution, add 2,6-dichloro-3-nitropyridine (e.g., 25.0 g, ~0.129 mol, assuming some impurities from the previous step) portion-wise, maintaining the temperature at 15°C with external cooling.
-
After the addition is complete, allow the mixture to warm to 25-30°C and stir for 4-5 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound.
| Parameter | Condition | Reference |
| Nucleophile | Sodium Methoxide (NaOMe) | [10] |
| Solvent | Methanol (MeOH) | [10] |
| Temperature | 15°C to 30°C | [10] |
| Time | 4-5 hours | [10] |
| Typical Yield | ~86.5% (from 2-amino-6-chloro-3-nitropyridine, similar substrate) | [11] |
| Table 2: Reaction conditions for the selective methoxylation. |
Part 2: The Alternative Synthesis Pathway (Methoxylation-First)
This route inverts the order of the key transformations. It involves first performing a mono-methoxylation on 2,6-dichloropyridine, followed by nitration of the resulting unsymmetrical intermediate.
Overall Workflow: Methoxylation-First Pathway
Caption: Workflow for the Methoxylation-First synthesis route.
Step 2.1: Mono-methoxylation of 2,6-Dichloropyridine
Achieving selective mono-substitution on a symmetric substrate like 2,6-dichloropyridine is a significant challenge. The primary competing reaction is the formation of the di-substituted product, 2,6-dimethoxypyridine.
Causality of Experimental Choice: Control is typically achieved by carefully managing the stoichiometry, using only a slight excess of the methoxide source, and maintaining controlled reaction temperatures. The reaction is stopped once the desired level of conversion is reached to prevent overreaction.
Experimental Protocol: Synthesis of 2-Chloro-6-methoxypyridine [1]
-
In a dried reaction vessel under a nitrogen atmosphere, add 2,6-dichloropyridine and solid sodium hydroxide.
-
Add methanol to the vessel.
-
Heat the reaction under reflux, monitoring its completion by TLC.
-
After the reaction is complete, cool the system to room temperature.
-
Quench the reaction with saline water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the residue by column chromatography to isolate the target product, 2-chloro-6-methoxypyridine.
Step 2.2: Nitration of 2-Chloro-6-methoxypyridine
The nitration of this unsymmetrical substrate is governed by the competing directing effects of the existing substituents.
Causality of Experimental Choice (Regioselectivity): The methoxy group is a powerful activating, ortho, para-directing group. The chlorine atom is a deactivating, but also ortho, para-directing group. The pyridine nitrogen is deactivating and directs meta. The position para to the strongly activating methoxy group is the C3 position. The positions ortho to the methoxy group are C5 and the nitrogen-adjacent C1. The powerful activating effect of the methoxy group directs the incoming nitronium electrophile primarily to the C3 and C5 positions. The desired C3 product is formed, but the potential for the formation of the 5-nitro isomer as a significant byproduct exists, which can complicate purification. Harsher conditions (fuming nitric acid) are often needed compared to more activated systems.[1]
Experimental Protocol: Nitration of 2-Chloro-6-methoxypyridine [1]
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Cool the mixture to 0°C.
-
Slowly add the 2-chloro-6-methoxypyridine intermediate to the cold nitrating mixture.
-
After addition, heat the reaction to 85°C for 4 hours.
-
Cool the solution and pour it into ice water.
-
Neutralize the mixture to a neutral pH with a 40% NaOH solution, ensuring the temperature is kept below 0°C.
-
Extract the product with dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate, concentrate, and purify the residue by column chromatography.
Comparative Analysis and Expert Recommendation
| Feature | Pathway 1 (Nitration-First) | Pathway 2 (Methoxylation-First) |
| Regiocontrol | Excellent. The nitration of a symmetric substrate is unambiguous. The subsequent methoxylation is highly selective for the C2 position due to electronic control.[9] | Moderate. The initial mono-methoxylation can be difficult to control, risking di-substitution. The final nitration step can produce isomeric byproducts (e.g., 5-nitro), complicating purification. |
| Reaction Conditions | Requires high temperature (120°C) for the nitration step on a deactivated ring.[6] | The nitration step requires harsh conditions (fuming HNO₃) and careful temperature control during neutralization.[1] |
| Purification | Generally more straightforward. The main product of each step is formed with high selectivity. | Can be challenging. Column chromatography is required after both steps to separate the desired product from starting material, di-substituted byproducts, and isomers.[1] |
| Scalability | More amenable to large-scale synthesis due to higher selectivity and simpler purification profiles. | Less ideal for scale-up due to selectivity issues and the need for extensive chromatography. |
Recommendation:
For researchers and drug development professionals requiring high-purity material and a robust, predictable synthesis, the Nitration-First Pathway is strongly recommended . Its superior control over regioselectivity at the critical methoxylation step typically leads to a cleaner reaction profile, simplifies purification, and is more reliable for scaling. The Methoxylation-First pathway, while viable, presents significant challenges in controlling selectivity that may lead to lower overall yields and more intensive purification efforts.
Conclusion
The synthesis of this compound is a testament to the principles of strategic functionalization in heterocyclic chemistry. By understanding the electronic interplay of substituents on the pyridine ring, one can design highly efficient and selective synthetic routes. The Nitration-First pathway stands out as the superior method, leveraging a logical sequence of activation and selective substitution to deliver this valuable building block with high fidelity. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile intermediate into their research and development programs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 5. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methoxy-3-nitropyridine
Introduction: 6-Chloro-2-methoxy-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature—possessing electrophilic (nitro and chloro groups) and nucleophilic-directing (methoxy group) centers—renders it a versatile synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, offering field-proven insights and validated experimental frameworks for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, ensuring analytical accuracy, and predicting the behavior of this compound in various chemical and biological systems.
Section 1: Molecular Identity and Structure
The unique reactivity and physical characteristics of this compound stem directly from its molecular architecture. The electron-withdrawing effects of the nitro group and the chlorine atom, combined with the electron-donating nature of the methoxy group, create a distinct electronic profile on the pyridine ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 40851-91-0 | [2] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][2] |
| Molecular Weight | 188.57 g/mol | [1][2] |
| Canonical SMILES | COC1=C(C=CC(=N1)Cl)--INVALID-LINK--[O-] | [1] |
| InChIKey | OVVBXVJFGCFEFK-UHFFFAOYSA-N | [1] |
graph "this compound" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
N1 [label="N", pos="0,1.2!"];
C2 [label="C", pos="-1.04,0.6!"];
C3 [label="C", pos="-1.04,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1.04,-0.6!"];
C6 [label="C", pos="1.04,0.6!"];
O_methoxy [label="O", pos="-2.0,-1.2!"];
C_methyl [label="CH₃", pos="-3.0,-0.6!"];
N_nitro [label="N⁺", pos="2.08,1.2!"];
O1_nitro [label="O⁻", pos="2.08,2.2!"];
O2_nitro [label="O⁻", pos="3.12,0.6!"];
Cl [label="Cl", pos="-2.08,1.2!"];
// Bond edges
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C3 -- O_methoxy;
O_methoxy -- C_methyl;
C2 -- Cl;
C6 -- N_nitro;
N_nitro -- O1_nitro [style=double];
N_nitro -- O2_nitro;
}
***
### **Section 2: Core Physicochemical Data**
A summary of the essential physicochemical data provides a quick reference for laboratory applications. These values are critical for experimental design, from selecting appropriate solvents to setting thermal parameters for reactions.
| Property | Value | Notes | Source(s) |
| --- | --- | --- | --- |
| **Appearance** | Light yellow crystal/powder | Visual inspection at room temperature. | |
| **Melting Point** | 78-80 °C | Determined by methods like Differential Scanning Calorimetry (DSC). | |
| **Boiling Point** | 298.5 ± 35.0 °C | Predicted value. The compound may decompose at higher temperatures. | |
| **Density** | 1.445 ± 0.06 g/cm³ | Predicted value. | |
| **Water Solubility** | Slightly soluble | Qualitative assessment. Limited solubility due to overall low polarity. | |
| **pKa** | -2.34 ± 0.10 | Predicted value. The pyridine nitrogen is weakly basic due to strong electron-withdrawing groups. | |
| **Flash Point** | 134.4 °C | Predicted value. | |
***
### **Section 3: Detailed Property Analysis**#### **3.1 Solubility Profile: A "Like Dissolves Like" Perspective**
The solubility of a compound is dictated by its polarity and its ability to form intermolecular interactions with the solvent. This compound, with its mix of polar (nitro) and less polar (chloro, methoxy, aromatic ring) groups, exhibits nuanced solubility.
| Solvent Type | Examples | Predicted Solubility | Rationale |
| :--- | :--- | :--- | :--- |
| **Nonpolar Aprotic** | Hexane, Toluene | Low | The polar nitro group limits solubility in highly nonpolar media. |
| **Polar Aprotic** | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate to High | These solvents can engage in dipole-dipole interactions, effectively solvating the molecule. |
| **Polar Protic** | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the nitro group oxygens, but the overall structure is not highly polar. |
| **Aqueous** | Water | Low / Slightly Soluble | The molecule lacks sufficient hydrogen bond donating/accepting capacity to overcome the hydrophobic nature of the chloro-substituted aromatic ring. |
**Expert Insight:** The moderate solubility in solvents like DCM and ethyl acetate makes them excellent choices for reaction media and for extraction during workup procedures. For chromatographic purification, a gradient of hexane/ethyl acetate is typically effective for isolating this compound.
#### **3.2 Thermal Properties and Stability**
The melting point of a crystalline solid is a robust indicator of purity. The defined range of 78-80 °C suggests that this compound is a stable, crystalline solid at room temperature. Thermal stability can be rigorously assessed using techniques like Differential Scanning Calorimetry (DSC). A sharp endothermic peak on a DSC thermogram corresponds to the melting transition.
**Causality in Experimental Choice:** DSC is preferred over simple melting point apparatus for its ability to provide quantitative data on the enthalpy of fusion (ΔHm), which relates to the material's crystallinity. It can also reveal other thermal events, such as decomposition, which would appear as an exothermic deviation at higher temperatures.
#### **3.3 Spectroscopic Characterization: The Fingerprint of a Molecule**
Spectroscopic data is non-negotiable for confirming the identity and purity of a chemical compound.
* **¹H NMR (Proton NMR):** The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group's protons. A reported spectrum shows signals at δ 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), and 4.15 (s, 3H) in CDCl₃.
* **¹³C NMR (Carbon NMR):** This technique identifies the different carbon environments. Separate signals would be expected for each of the six carbons in the pyridine ring and the one in the methyl group.
* **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify functional groups. Key vibrational modes for this compound would include strong asymmetric and symmetric stretches for the nitro group (NO₂), C-Cl stretching, C-O stretching for the methoxy group, and various C=C and C=N stretching frequencies characteristic of the substituted pyridine ring.
* **Mass Spectrometry (MS):** MS provides the mass-to-charge ratio, confirming the molecular weight. The exact mass is reported as 187.9988697 Da. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a definitive marker for the presence of a single chlorine atom.
#### **3.4 Chemical Reactivity and Synthetic Utility**
The reactivity of this compound is governed by the electronic nature of its substituents. The pyridine ring is electron-deficient due to the powerful electron-withdrawing nitro group and the inductive effect of the chlorine atom.
* **Nucleophilic Aromatic Substitution (SₙAr):** The electron-deficient ring is highly activated towards attack by nucleophiles. The chlorine atom at the 6-position is a good leaving group and can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides). The nitro group at the 3-position strongly activates the 2- and 6-positions for such reactions.
* **Reactivity of the Nitro Group:** The nitro group itself can be a target for reduction to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation. This transformation is a common strategy in the synthesis of pharmaceutical intermediates.
* **Vicarious Nucleophilic Substitution (VNS):** 3-nitropyridines are known to undergo VNS reactions, where a carbanion attacks a hydrogen-bearing carbon atom, followed by elimination, effectively leading to C-H functionalization.
***
### **Section 4: Experimental Protocol: A Self-Validating Workflow**
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Here, we detail a standard, robust method for determining the equilibrium solubility of a compound like this compound.
**Protocol: Equilibrium Solubility Determination via the Shake-Flask Method**
This method is considered the gold standard for determining thermodynamic solubility.
**Objective:** To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.
**Methodology:**
1. **Preparation:** Add an excess amount of the solid compound to a known volume of the chosen solvent (e.g., water, buffer, or organic solvent) in a sealed vial. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.
2. **Equilibration:** Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
3. **Phase Separation:** After equilibration, allow the vial to stand undisturbed for the solid to settle. Separate the solid from the saturated solution via centrifugation and subsequent filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved solid particles from inflating the measured concentration.
4. **Quantification:** Accurately dilute an aliquot of the clear filtrate. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
5. **Validation:** A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure the accuracy of the HPLC quantification. The solubility is then calculated from the concentration of the saturated solution.
```dot
graph "Solubility_Workflow" {
rankdir=TB;
node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];
edge [color="#202124"];
A [label="1. Add Excess Solid to Solvent"];
B [label="2. Agitate at Constant Temp\n(24-48h to reach equilibrium)"];
C [label="3. Centrifuge to Pellet Solid"];
D [label="4. Filter Supernatant\n(e.g., 0.22 µm PTFE filter)"];
E [label="5. Quantify Filtrate\n(e.g., HPLC-UV)"];
F [label="6. Calculate Solubility\n(mg/mL or mol/L)"];
A -> B -> C -> D -> E -> F;
}
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, safety is the foremost priority. All protocols must begin with a thorough risk assessment.
GHS Hazard Classification:
[1]* Acute Toxicity, Oral (Category 4): Harmful if swallowed.
[1][3]* Skin Irritation (Category 2): Causes skin irritation.
[1][3]* Serious Eye Irritation (Category 2A): Causes serious eye irritation.
[1][3]* Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
[1][3]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [2][4]Avoid breathing dust.
[3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4]Keep away from strong oxidizing agents and strong acids.
[4]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. [3]If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.
[3]
Conclusion
This compound is a chemical intermediate with a well-defined set of physicochemical properties that are crucial for its application in synthetic chemistry. Its thermal stability, predictable solubility, and distinct spectroscopic fingerprint allow for reliable identification and handling. The compound's true value lies in its chemical reactivity, where the interplay of its functional groups provides multiple avenues for nucleophilic substitution and further functionalization. A thorough understanding of the properties detailed in this guide is essential for any scientist aiming to leverage this versatile building block for the development of novel molecules.
References
An In-Depth Technical Guide to 6-Chloro-2-methoxy-3-nitropyridine: A Strategic Building Block in Modern Synthesis
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount. 6-Chloro-2-methoxy-3-nitropyridine (CAS No. 40851-91-0) has emerged as a highly valuable and versatile heterocyclic building block. Its utility stems from a unique confluence of functional groups on the pyridine core: a methoxy group, a nitro group, and a strategically positioned chlorine atom. This arrangement imparts a distinct reactivity profile, enabling chemists to perform a sequence of selective transformations. The electron-withdrawing nitro group profoundly influences the pyridine ring's electronics, activating the C6-chlorine for nucleophilic aromatic substitution (SNAr), while itself being amenable to reduction to introduce an amino functionality. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal intermediate for researchers, chemists, and professionals in drug development.
Physicochemical and Safety Profile
A foundational understanding of a reagent's properties is critical for its effective and safe utilization in the laboratory.
Physical and Chemical Properties
The key physicochemical identifiers and properties for this compound are summarized below for quick reference.[1][2][3]
| Property | Value |
| CAS Number | 40851-91-0[1][2][3] |
| Molecular Formula | C₆H₅ClN₂O₃[2][3] |
| Molecular Weight | 188.57 g/mol [2][3] |
| Appearance | Solid, often a white to light yellow powder[1] |
| Boiling Point | 284.8°C at 760 mmHg[1] |
| Flash Point | 126°C[1] |
| IUPAC Name | This compound[1][3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably a fume hood.[4][5]
| Hazard Class | GHS Pictogram & Signal Word | Hazard Statements | Precautionary Statements |
| Irritant/Harmful | GHS07 (Warning)[1] | H315 : Causes skin irritation.[1][5] H319 : Causes serious eye irritation.[1][5] H335 : May cause respiratory irritation.[1][5] | P261 : Avoid breathing dust.[1][5] P280 : Wear protective gloves/eye protection.[5] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][2]
Synthesis of the Core Scaffold
The most common laboratory and industrial synthesis of this compound begins with the precursor 2,6-dichloro-3-nitropyridine. The process involves a selective nucleophilic aromatic substitution where one of the chlorine atoms is displaced by a methoxy group.
Synthetic Workflow Diagram
The diagram below outlines the straightforward, single-step conversion from the dichlorinated precursor.
Caption: Synthetic route to the title compound via selective methoxylation.
Detailed Experimental Protocol: Synthesis
This protocol describes the selective methoxylation of 2,6-dichloro-3-nitropyridine. The rationale for this selectivity lies in the electronic activation provided by the nitro group, which makes the C2 and C6 positions highly electrophilic. The substitution preferentially occurs at one of these sites.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of sodium methoxide (1.0-1.1 eq) in methanol to the cooled reaction mixture. The controlled addition is crucial to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by recrystallization or column chromatography.[6]
Key Chemical Transformations and Reactivity
The synthetic power of this compound lies in the sequential and selective manipulation of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the nitro group, dictates its reactivity.[7]
Nucleophilic Aromatic Substitution (SNAr) at C6
The chlorine atom at the C6 position is highly activated towards nucleophilic displacement. This is because the C6 position is para to the powerful electron-withdrawing nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[8][9] This reaction is a cornerstone for introducing diverse functionalities.
Caption: General workflow for SNAr reactions at the C6 position.
Protocol: SNAr with an Amine Nucleophile
This protocol details the reaction with a primary or secondary amine, a common transformation in building libraries of drug-like molecules.
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.1-1.5 eq).
-
Add a suitable base, such as potassium carbonate or triethylamine (2.0 eq), to act as an acid scavenger for the HCl generated.
-
Heat the reaction mixture, typically between 60-100°C, and stir for several hours until TLC analysis indicates completion.
-
Cool the reaction to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Reduction of the Nitro Group
The transformation of the nitro group into an amine is a critical step that unlocks further derivatization pathways, such as amide bond formation or diazotization. This reduction is typically achieved using metal-based reducing agents.
Common Reducing Systems:
-
Stannous chloride (SnCl₂·2H₂O) in HCl or ethanol: A classic and reliable method.[10]
-
Iron powder (Fe) in acetic acid (AcOH) or NH₄Cl: An economical and effective choice.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method, though it may be sensitive to other functional groups.
Caption: Transformation of the nitro group to a versatile primary amine.
Protocol: Nitro Reduction using Stannous Chloride
-
Suspend the 3-nitropyridine derivative (1.0 eq) in concentrated hydrochloric acid or ethanol.[10]
-
Cool the mixture in an ice bath and add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise, maintaining a low temperature.
-
After addition, remove the ice bath and stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) for 2-6 hours.[10]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or concentrated NaOH until the pH is basic (pH > 8). Caution: This neutralization is highly exothermic.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the desired 3-aminopyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is the most common reaction at the C6-Cl bond, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings are also viable for forming C-C bonds, significantly expanding the molecular complexity that can be achieved.[11]
Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) to form a biaryl or vinyl-pyridine linkage.[12][13]
Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne to introduce an alkynyl moiety.[14][15][16]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry
The true value of this compound is demonstrated by its application in the synthesis of biologically active molecules. The activated chloropyridine moiety serves as an effective "warhead" for creating targeted covalent inhibitors.
In this context, the electrophilic C6 carbon reacts with a nucleophilic residue, such as a cysteine thiol, within the active site of a target protein, leading to irreversible inhibition. The nitro group is essential for activating the chloro group towards this nucleophilic attack. This strategy has been successfully employed in the design of kinase inhibitors, including those targeting the fibroblast growth factor receptor 4 (FGFR4) and the mitotic kinase MPS1. The subsequent reduction of the nitro group to an amine allows for the introduction of further diversity elements to optimize potency and selectivity.
Conclusion
This compound is a quintessential example of a strategic building block in modern organic and medicinal chemistry. Its well-defined and predictable reactivity allows for the execution of high-yielding transformations, including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-couplings. This versatility provides chemists with a reliable platform for the rapid assembly of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reaction profile, as detailed in this guide, is essential for harnessing its full synthetic potential.
References
- 1. This compound | 40851-91-0 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
molecular structure of 6-Chloro-2-methoxy-3-nitropyridine
An In-Depth Technical Guide to the Molecular Structure of 6-Chloro-2-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of this compound (CAS No: 40851-91-0). As a key heterocyclic building block, this compound serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This document delineates its structural features through spectroscopic analysis, outlines a validated synthetic protocol, discusses its chemical reactivity based on its functional group arrangement, and provides essential safety and handling guidelines. The content is structured to deliver field-proven insights and actionable data for laboratory applications, ensuring scientific integrity and practical utility for research and development professionals.
Introduction: A Versatile Pyridine Intermediate
Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their heterocyclic structure appearing in numerous bioactive molecules. This compound is a highly functionalized pyridine derivative whose strategic arrangement of chloro, methoxy, and nitro groups endows it with exceptional synthetic versatility.[1][2] The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the electron-donating methoxy group, creates a unique electronic landscape that dictates its reactivity. This makes it an indispensable precursor for constructing more elaborate molecular architectures, particularly in the development of novel therapeutic agents and crop protection solutions.[1][2] Understanding its molecular structure in detail is paramount to exploiting its full synthetic potential.
Molecular Structure and Physicochemical Properties
The utility of this compound in synthesis is a direct consequence of its distinct molecular architecture and resulting chemical properties.
Chemical Identity
-
IUPAC Name: this compound[3]
-
CAS Number: 40851-91-0[3]
-
Molecular Formula: C₆H₅ClN₂O₃[3]
-
Molecular Weight: 188.57 g/mol [3]
-
Canonical SMILES: COC1=C(C=CC(=N1)Cl)--INVALID-LINK--[O-][3]
Structural Elucidation and Electronic Effects
The molecule consists of a pyridine ring substituted at three positions. The spatial arrangement and electronic influence of these substituents are critical:
-
Nitro Group (-NO₂ at C3): This is a powerful electron-withdrawing group via both resonance and inductive effects. Its presence significantly deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).
-
Chloro Group (-Cl at C6): As a halogen, it is an effective leaving group in SNAr reactions, which is a primary mode of its reactivity. It is inductively electron-withdrawing.
-
Methoxy Group (-OCH₃ at C2): This group is electron-donating through resonance, which can influence the regioselectivity of certain reactions.
The interplay of these groups makes the chlorine atom at the C6 position susceptible to displacement by nucleophiles and allows for further transformations, such as the reduction of the nitro group to an amine, opening a new vector for synthetic elaboration.[4]
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While full spectra are available from specialized databases, the expected characteristic signals are outlined below.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the methoxy protons and the two aromatic protons on the pyridine ring.
-
A singlet around 4.15 ppm for the three methoxy (-OCH₃) protons.
-
Two doublets in the aromatic region (typically between 7.0 and 8.5 ppm) for the two non-equivalent protons on the pyridine ring (at C4 and C5).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display six unique signals corresponding to the six carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.
-
Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-O stretching for the methoxy group around 1250-1000 cm⁻¹.
-
C-Cl stretching vibration, typically found in the 850-550 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (188.57 Da). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observable.[3]
Physicochemical Data
The key physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White-like or off-white to yellow solid/crystalline powder | [6] |
| Melting Point | 78-80 °C | [7] |
| Boiling Point | 298.5 ± 35.0 °C (Predicted) | [6] |
| Solubility | Slightly soluble in water | [6][7] |
| Storage | Inert atmosphere, 2-8°C | [8] |
Synthesis and Mechanistic Insights
The preparation of this compound is a well-established process rooted in the principles of nucleophilic aromatic substitution.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient synthesis involves the reaction of 2,6-dichloro-3-nitropyridine with a methoxide source, such as sodium methoxide in methanol.[9]
Causality of Experimental Design:
-
Starting Material: 2,6-dichloro-3-nitropyridine is an ideal precursor. The two chlorine atoms are potential leaving groups, and the strongly deactivating nitro group at the C3 position activates the C2 and C6 positions for nucleophilic attack.
-
Nucleophile: Sodium methoxide (NaOMe) provides the methoxide ion (CH₃O⁻), a strong nucleophile required to displace the chloro substituent.
-
Regioselectivity: The substitution occurs preferentially at the C2 position over the C6 position. This is because the C2 position is ortho to the electron-withdrawing nitro group, which provides powerful stabilization for the negative charge in the Meisenheimer complex intermediate formed during the SNAr reaction. This stabilization is less effective for attack at the C6 position.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be conducted in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of sodium methoxide (1.0-1.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloro-3-nitropyridine (1.0 equivalent).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature to gentle reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into ice-cold water. The product will often precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2.3 (NMR, MS, melting point analysis).
Visualization of Synthesis and Analysis Workflow
The following diagram illustrates the logical flow from starting materials to a fully validated final product.
Caption: Workflow for the synthesis, purification, and validation of this compound.
Reactivity and Applications in Drug Development
The true value of this compound lies in its predictable reactivity, which allows it to serve as a versatile scaffold.
-
Nucleophilic Substitution at C6: The chlorine atom at the C6 position remains an excellent leaving group. It can be displaced by a wide range of nucleophiles (amines, thiols, etc.) to introduce new functional groups and build molecular complexity. This is a common strategy for linking the pyridine core to other parts of a target molecule.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is synthetically powerful, as the resulting amine can undergo a host of subsequent reactions, such as amide bond formation, diazotization, or serving as a directing group for further substitutions.
These two reaction handles make the molecule a key intermediate. For instance, the sequential substitution of the chlorine and reduction of the nitro group can lead to highly functionalized 2,3,6-trisubstituted pyridine derivatives, which are privileged structures in medicinal chemistry.
Safety and Handling
Due to its chemical nature, this compound must be handled with appropriate precautions.
Hazard Identification
The compound is classified with the following GHS Hazards:
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[10][11] If handling large quantities or generating dust, use a NIOSH-approved respirator.[11]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale dust.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11] The recommended storage condition is under an inert atmosphere at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and acids.[11]
Conclusion
This compound is a synthetically valuable intermediate whose molecular structure is ideally suited for the construction of complex chemical entities. The strategic placement of its chloro, methoxy, and nitro functional groups provides multiple, predictable handles for chemical modification. A thorough understanding of its spectroscopic signature, validated synthetic pathways, and reactivity profile, as detailed in this guide, empowers researchers to effectively utilize this compound in advancing drug discovery and chemical synthesis programs. Adherence to strict safety protocols is mandatory for its handling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound(40851-91-0) 1H NMR spectrum [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 8. 38533-61-8|2-Chloro-6-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Data for 6-Chloro-2-methoxy-3-nitropyridine: An In-depth Technical Guide
Introduction
6-Chloro-2-methoxy-3-nitropyridine is a pivotal intermediate in contemporary synthetic organic chemistry, particularly in the pharmaceutical sector. Its trifunctionalized pyridine scaffold, featuring chloro, methoxy, and nitro groups, offers a versatile platform for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles of each method, detailed experimental protocols, and an in-depth analysis of the expected spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this compound in their synthetic endeavors.
A notable application of this intermediate is in the synthesis of Gepotidacin, a first-in-class triazaacenaphthylene antibiotic.[1][2][3] The journey from this seemingly simple pyridine derivative to a complex therapeutic agent underscores the importance of precise structural elucidation at every synthetic step, a task heavily reliant on the spectroscopic methods detailed herein.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectroscopic fingerprint. Understanding the interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, along with the influence of the chloro substituent on the pyridine ring, is key to interpreting its spectral data.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Experimental Protocol
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-90 degrees. A 90-degree pulse provides the maximum signal for a single scan.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.
-
Caption: Workflow for ¹H NMR data acquisition and processing.
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 1H | H-4 |
| ~7.0 | Doublet | 1H | H-5 |
| ~4.1 | Singlet | 3H | -OCH₃ |
-
Aromatic Protons: The pyridine ring protons appear as two doublets. The proton at the 4-position (H-4) is deshielded due to the strong electron-withdrawing effect of the adjacent nitro group, thus appearing at a lower field (~8.3 ppm). The proton at the 5-position (H-5) is influenced by the methoxy and chloro groups and appears at a higher field (~7.0 ppm). The coupling between these two adjacent protons results in the doublet multiplicity.
-
Methoxy Protons: The three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet at approximately 4.1 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Experimental Protocol
The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required due to the low natural abundance of ¹³C.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width (e.g., 0-200 ppm) is necessary.
-
Relaxation Delay (D1): A longer relaxation delay (e.g., 2-10 seconds) is often used, especially for quaternary carbons.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 128 to several thousand) is required to achieve a good signal-to-noise ratio.
-
Predicted Data Interpretation
While a publicly available, fully assigned ¹³C NMR spectrum for this compound is not readily found, the chemical shifts can be predicted based on the substituent effects on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~160-165 | C-6 | Attached to both nitrogen and an electron-donating methoxy group. |
| ~150-155 | C-2 | Attached to both nitrogen and an electron-withdrawing chloro group. |
| ~140-145 | C-3 | Attached to the strongly electron-withdrawing nitro group. |
| ~135-140 | C-4 | Influenced by the adjacent nitro group. |
| ~110-115 | C-5 | Influenced by the adjacent methoxy and chloro groups. |
| ~55-60 | -OCH₃ | Typical range for a methoxy carbon attached to an aromatic ring. |
The interpretation of ¹³C NMR spectra of substituted pyridines is well-established, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm) of the carbon signals.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
For a solid sample like this compound, common sampling techniques include:
-
KBr Pellet:
-
Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
Caption: Common FTIR sample preparation methods for solids.
Data Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | -OCH₃ |
| ~1600-1580, ~1500-1400 | C=C and C=N stretch | Pyridine ring |
| ~1550-1500 (asymmetric) | N=O stretch | Nitro group |
| ~1350-1300 (symmetric) | N=O stretch | Nitro group |
| ~1250-1200 | C-O stretch | Methoxy group |
| ~800-700 | C-Cl stretch | Chloro group |
The two strong absorption bands for the nitro group are particularly diagnostic. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.
Experimental Protocol
Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Data Interpretation
The mass spectrum of this compound (Molecular Weight: 188.57 g/mol ) is expected to show the following features:
-
Molecular Ion Peak (M⁺•): A peak at m/z 188, corresponding to the intact molecular ion. Due to the presence of chlorine, an isotopic peak at m/z 190 (the M+2 peak) with an intensity of about one-third of the M⁺• peak is expected.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 173.
-
Loss of a nitro group (•NO₂): [M - 46]⁺ at m/z 142.
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺ at m/z 157.
-
Loss of chlorine radical (•Cl): [M - 35]⁺ at m/z 153.
-
Further fragmentation of these primary fragment ions will lead to a complex pattern of lower mass ions.
-
The fragmentation of substituted pyridines is often influenced by the nature and position of the substituents.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in ensuring its purity and confirming its structure for use in multi-step syntheses. This guide has provided a framework for understanding and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectral data of this important synthetic intermediate. By combining the information from these complementary techniques, researchers can confidently verify the identity and quality of their material, paving the way for successful drug discovery and development endeavors.
References
The Foundational Principle: Substituent Effects in the Pyridine Ring
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-2-methoxy-3-nitropyridine
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound, a substituted pyridine derivative of interest in chemical synthesis and drug development. As a molecule with a complex arrangement of electron-withdrawing and electron-donating groups, its NMR spectra offer a compelling case study in structural elucidation. This document is intended for researchers, scientists, and professionals who rely on NMR spectroscopy for the unambiguous characterization of complex organic molecules.
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are a direct consequence of the electronic environment of each nucleus. The pyridine ring itself possesses a unique electronic character due to the electronegative nitrogen atom, which generally deshields the ring protons and carbons compared to benzene.[1] The addition of three distinct substituents—chloro, methoxy, and nitro groups—imposes a complex interplay of inductive and resonance effects that dictate the final spectral appearance.
-
The Nitro Group (-NO₂): Positioned at C-3, the nitro group is a powerful electron-withdrawing group through both induction (-I) and resonance (-M). This effect drastically reduces electron density across the entire ring, but its deshielding impact is most pronounced at the ortho (C-2, C-4) and para (C-6) positions.
-
The Chloro Group (-Cl): Located at C-6, the chlorine atom is strongly electronegative and withdraws electron density via induction (-I). It also possesses lone pairs that can participate in weak resonance donation (+M), but the inductive effect is dominant. This leads to a net deshielding of the attached carbon.
-
The Methoxy Group (-OCH₃): Situated at C-2, the methoxy group presents a dual nature. The oxygen atom is inductively withdrawing (-I), but its lone pairs are powerful resonance donors (+M). This resonance effect increases electron density, particularly at the ortho (C-3) and para (C-5) positions, leading to a shielding effect that counteracts the general deshielding from the other groups.
The combination of these effects allows for a predictive assignment of the NMR signals, which is then confirmed by experimental data.
Experimental Protocol: From Sample to Spectrum
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol represents a robust, self-validating system for the analysis of this compound.
Sample Preparation
A logical workflow ensures the integrity of the sample and the quality of the resulting spectrum.
Caption: Workflow for NMR Sample Preparation.
Step-by-Step Methodology:
-
Analyte Measurement: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio within a reasonable time.[2]
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3] For less soluble samples, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Deuterated solvents are essential to avoid large, interfering signals from the solvent itself in ¹H NMR and to provide a lock signal for the spectrometer.[2][3]
-
Dissolution: It is best practice to dissolve the sample in a small vial before transferring it to the NMR tube.[2] This allows for better mixing (e.g., via vortexing) and visual confirmation of complete dissolution. Use approximately 0.6-0.7 mL of the deuterated solvent.[2]
-
Transfer: Use a glass Pasteur pipette to transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0.00 ppm, but referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is also common practice.[4][5]
Data Acquisition
The following are general starting parameters for a 400 MHz spectrometer. Optimization may be required based on sample concentration.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiment with a 30° flip angle for quantitative observation. |
| Spectral Width | 0 - 12 ppm | 0 - 200 ppm | Encompasses the expected chemical shift range for aromatic and methoxy protons/carbons. |
| Acquisition Time | ~2-3 s | ~1-2 s | Balances resolution with experiment time. |
| Relaxation Delay (D1) | 5 s | 2 s | A longer delay in ¹H ensures full relaxation for accurate integration.[6] |
| Number of Scans | 8 - 16 | 128 - 1024 | Dependent on concentration; more scans are needed for the less sensitive ¹³C nucleus. |
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region and one signal in the aliphatic region, corresponding to the two ring protons and the methoxy group protons, respectively.
| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |
| H-4 | ~8.3 ppm | Doublet (d) | ~8.5 - 9.0 Hz | 1H |
| H-5 | ~7.1 ppm | Doublet (d) | ~8.5 - 9.0 Hz | 1H |
| -OCH₃ | ~4.15 ppm | Singlet (s) | N/A | 3H |
| Note: Predicted values are based on literature data for similar structures. A ¹H NMR spectrum reported in CDCl₃ showed signals at 8.24-8.37 (m, 1H), 7.05-7.07 (m, 1H), and 4.15 (s, 3H).[7] |
Interpretation and Causality:
-
H-4 (δ ~8.3 ppm): This proton is the most deshielded proton on the ring. It is positioned ortho to the powerfully electron-withdrawing nitro group at C-3 and meta to the chloro group at C-6. The strong -I and -M effects of the nitro group dominate, causing a significant downfield shift.
-
H-5 (δ ~7.1 ppm): This proton is located meta to the nitro group and ortho to the chloro group. More importantly, it is para to the electron-donating methoxy group at C-2. The +M effect of the methoxy group increases electron density at this position, resulting in a substantial upfield shift relative to H-4.
-
Coupling: Protons H-4 and H-5 are adjacent and exhibit ortho-coupling, resulting in two distinct doublets. The coupling constant (³JHH) is expected to be in the typical range for aromatic ortho coupling (~8-9 Hz).
-
-OCH₃ (δ ~4.15 ppm): The protons of the methoxy group are not coupled to any other protons, appearing as a sharp singlet. Their chemical shift is typical for a methoxy group attached to an aromatic ring. The integration value of 3H confirms this assignment.[7]
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each of the unique carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ ppm) | Rationale for Shift |
| C-2 | ~160-165 ppm | Attached to electronegative oxygen (methoxy) and nitrogen; deshielded. |
| C-6 | ~150-155 ppm | Attached to electronegative chlorine and nitrogen; deshielded. |
| C-3 | ~140-145 ppm | Attached to the electron-withdrawing nitro group. |
| C-4 | ~135-140 ppm | Ortho to the nitro group, significantly deshielded. |
| C-5 | ~110-115 ppm | Para to the electron-donating methoxy group; shielded. |
| -OCH₃ | ~55-60 ppm | Typical range for an sp³ carbon of an aromatic methoxy group. |
| Note: These are estimated chemical shifts based on additivity rules and data for similar substituted pyridines.[8] |
Interpretation and Causality:
-
Quaternary Carbons (C-2, C-3, C-6): These carbons, which are directly bonded to the substituents, are typically observed with lower intensity in the spectrum due to longer relaxation times. Their assignments can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), where they would be absent in DEPT-90 and DEPT-135 spectra.
-
C-2 and C-6: These carbons are bonded to the ring nitrogen and an electronegative substituent (oxygen or chlorine), resulting in significant downfield shifts.
-
C-5: The most upfield of the aromatic carbons, its chemical shift is a clear indicator of the strong shielding (+M) effect from the para-methoxy group.
-
-OCH₃ Carbon: The signal around 55-60 ppm is unambiguously assigned to the methoxy carbon.[5]
Structural Confirmation with 2D NMR
While 1D NMR provides substantial information, 2D NMR experiments offer definitive confirmation of the proposed structure.
Caption: Using 2D NMR to confirm structural assignments.
-
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-4 and H-5, confirming their scalar coupling and spatial proximity (three bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9] It would show a cross-peak between H-4 and C-4, and another between H-5 and C-5, definitively assigning these protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (typically 2-3 bonds). Key expected correlations include:
-
A cross-peak from the methoxy protons (~4.15 ppm) to C-2, confirming the position of the methoxy group.
-
A cross-peak from H-5 to C-4, further solidifying the assignment of the aromatic signals.
-
Conclusion
The comprehensive NMR analysis of this compound demonstrates the power of modern spectroscopy in structural elucidation. The predictable and interpretable influence of the chloro, methoxy, and nitro substituents on the pyridine ring allows for a confident assignment of all ¹H and ¹³C signals. The protocols and analytical reasoning presented herein provide a robust framework for scientists engaged in the synthesis and characterization of complex heterocyclic molecules, ensuring the highest standards of scientific integrity and accuracy in their research endeavors.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. as.nyu.edu [as.nyu.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
FT-IR and mass spectrometry of 6-Chloro-2-methoxy-3-nitropyridine
An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 6-Chloro-2-methoxy-3-nitropyridine
Abstract
This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product. This technical guide provides a detailed analysis of this compound using two complementary analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer an expert interpretation of the spectral data, establishing a reliable analytical benchmark for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. This compound is a substituted pyridine ring featuring three distinct functional groups that yield characteristic spectroscopic signatures.
-
Molecular Formula: C₆H₅ClN₂O₃[2]
-
Molecular Weight: 188.57 g/mol [2]
-
CAS Number: 40851-91-0[2]
-
Appearance: Typically a grayish-white or light yellow solid powder.[1]
-
Key Structural Features:
-
A pyridine heterocyclic aromatic system.
-
A chloro substituent at position 6.
-
A methoxy group (-OCH₃) at position 2.
-
A nitro group (-NO₂) at position 3.
-
Caption: Molecular Structure of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: Why FT-IR is Essential
The utility of FT-IR in this context stems from the distinct vibrational frequencies of the molecule's key bonds (C=N, C=C, N=O, C-O, C-Cl). The electron-withdrawing nature of the nitro group and the chloro atom, combined with the electron-donating effect of the methoxy group, subtly influences the electron density and bond strengths across the pyridine ring, causing predictable shifts in absorption frequencies. This makes FT-IR an excellent tool for confirming the presence and correct placement of these substituents.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
This protocol prioritizes simplicity and reproducibility, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol swab and allowing it to air dry completely.
-
Background Scan: Perform a background scan with the clean, empty ATR accessory to acquire a spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal and press thoroughly with isopropanol.
Spectral Interpretation
The FT-IR spectrum of this compound is characterized by several key absorption bands. The interpretation below synthesizes data from spectral databases and established frequency ranges for related compounds.[3][4][5][6]
Table 1: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Field Insights |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | Weak | These absorptions are characteristic of sp² C-H bonds. Their weak intensity is typical and expected. |
| 2980 - 2850 | C-H Stretch | Aliphatic (-OCH₃) | Medium | Asymmetric and symmetric stretching of the methyl C-H bonds in the methoxy group. Their presence is a strong confirmation of this substituent. |
| 1600 - 1570 | C=C and C=N Ring Stretch | Pyridine Ring | Strong | These strong bands are indicative of the aromatic ring framework. The specific positions are influenced by the electronic effects of all three substituents. |
| 1550 - 1510 | N=O Asymmetric Stretch | Nitro Group (-NO₂) ** | Strong | This is a primary, high-confidence signature for the nitro group. Its high intensity and characteristic position make it a crucial diagnostic peak. |
| 1470 - 1440 | C-H Bend | Aliphatic (-OCH₃) | Medium | The asymmetric bending (scissoring) of the methyl group provides complementary evidence for the methoxy substituent. |
| 1360 - 1330 | N=O Symmetric Stretch | Nitro Group (-NO₂) ** | Strong | The second key signature for the nitro group. The presence of both strong asymmetric and symmetric stretching bands is definitive proof of the -NO₂ functional group.[7][8] |
| 1280 - 1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (-OCH₃) | Strong | This strong absorption is characteristic of the aryl C-O stretch in the C-O-C linkage of the methoxy group. |
| 1050 - 1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether (-OCH₃) | Medium | Corresponds to the alkyl C-O portion of the ether linkage, further confirming the methoxy group. |
| 850 - 750 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the ring. |
| 800 - 650 | C-Cl Stretch | Chloro Group (-Cl) | Medium | The C-Cl stretch appears in the lower frequency "fingerprint" region. Its exact position can vary but its presence is a key indicator for the halogen substituent. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation patterns.
Expertise & Causality: Unveiling the Fragmentation Pathway
For a molecule like this compound, Electron Ionization (EI) is the most common MS method. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a high-energy radical cation known as the molecular ion (M⁺•). This ion is unstable and undergoes fragmentation through predictable pathways, driven by the formation of more stable ions and neutral radicals. The logic of fragmentation is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments.[9][10]
Caption: Generalized Experimental Workflow for EI-Mass Spectrometry.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
GC Parameters:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Analysis of the Mass Spectrum
The mass spectrum provides a wealth of structural data. The most critical peaks are the molecular ion and the major fragment ions.
The Molecular Ion (M⁺•): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of chlorine:
-
m/z 188: Corresponds to the molecule containing the ³⁵Cl isotope.
-
m/z 190: Corresponds to the molecule containing the ³⁷Cl isotope. The expected intensity ratio of these peaks is approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom in the molecule.
Primary Fragmentation Pathways: The fragmentation is driven by the loss of the substituents or parts thereof. The most likely cleavages involve the loss of stable neutral species.[9][11][12]
Table 2: Predicted Major Mass Spectral Peaks and Fragment Assignments
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Rationale & Field Insights |
| 188 / 190 | [C₆H₅ClN₂O₃]⁺• (Molecular Ion) | - | The parent ion. The 3:1 isotopic pattern is the most crucial piece of evidence for a monochlorinated compound. |
| 158 / 160 | [C₆H₅ClN₂O₂]⁺• | NO (Nitric Oxide) | Loss of nitric oxide is a common fragmentation pathway for aromatic nitro compounds. |
| 157 / 159 | [C₅H₂ClN₂O₂]⁺ | OCH₃ (Methoxy) | Cleavage of the C-O bond results in the loss of a methoxy radical. This is a common fragmentation for aryl methyl ethers. |
| 142 / 144 | [C₆H₅ClNO]⁺• | NO₂ | Direct loss of the entire nitro group as a neutral radical. This is a very common and expected fragmentation, often leading to a significant peak. |
| 113 | [C₅H₂N₂O₂]⁺ | Cl + OCH₃ | Sequential loss of a chlorine radical followed by the methoxy radical (or vice-versa). |
| 112 | [C₅H₄N₂O]⁺• | Cl + NO | Loss of a chlorine radical followed by nitric oxide. |
| 96 | [C₅H₄N₂]⁺• | Cl + NO₂ | Loss of both the chlorine and nitro groups, leaving a methoxy-pyridine radical cation fragment. |
Integrated Spectroscopic Analysis & Conclusion
The true analytical power lies in the synergy of FT-IR and Mass Spectrometry. FT-IR provides definitive evidence for the presence of the key functional groups (-NO₂, -OCH₃, C-Cl), while MS confirms the total mass of the molecule and shows how these groups are pieced together through its fragmentation pattern. The observation of strong N=O stretching bands in the FT-IR spectrum, coupled with a mass spectrum showing a molecular ion at m/z 188/190 and a prominent fragment from the loss of 46 amu (-NO₂), provides an undeniable, self-validating confirmation of the structure of this compound. This guide provides a robust framework for the confident identification and quality control of this vital chemical intermediate.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is considered hazardous.[3][13]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2][3] Harmful if swallowed.[2]
-
Precautions: Handle in a well-ventilated area or fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of dust and direct contact with skin and eyes.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Chlorine Atom in 6-Chloro-2-methoxy-3-nitropyridine: A Hub of Reactivity for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring holds a place of prominence due to its prevalence in biologically active molecules. This guide provides a detailed exploration of the reactivity of a key synthetic intermediate: 6-Chloro-2-methoxy-3-nitropyridine. Specifically, we will dissect the chemical behavior of its chlorine substituent, a versatile handle for a variety of crucial chemical transformations. This document will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental insights, and offer detailed protocols for its application in synthesis.
The Unique Electronic Landscape of this compound
The reactivity of the chlorine atom at the C6 position of this compound is not merely that of a simple aryl chloride. Its chemical behavior is profoundly influenced by the electronic interplay of the substituents on the pyridine ring.
The pyridine nitrogen itself is an electron-withdrawing group, which reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.[1] This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the C3 position. The nitro group, through its potent -M (mesomeric) and -I (inductive) effects, powerfully depletes the electron density of the pyridine ring, especially at the ortho (C2, C4) and para (C6) positions. This electron deficiency at the C6 position makes it highly electrophilic and thus, exceptionally activated towards nucleophilic aromatic substitution (SNAr).
Conversely, the methoxy group (-OCH₃) at the C2 position exerts a dual electronic influence. While it has a -I effect due to the electronegativity of the oxygen atom, its +M (mesomeric) effect, donating a lone pair of electrons to the ring, is more dominant. This electron-donating character can partially counteract the electron-withdrawing effects of the pyridine nitrogen and the nitro group. However, due to the positions of the substituents, the activating effect of the nitro group on the C6 position for SNAr reactions is the overriding factor.
Caption: Electronic contributions of substituents in this compound.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The pronounced electrophilicity of the C6 position makes the chlorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This two-step addition-elimination mechanism is the most common and synthetically valuable transformation for this molecule.
The SNAr Mechanism: A Stepwise Perspective
The SNAr reaction proceeds via the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[2]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C6 position, which bears the chlorine atom. This initial attack is typically the rate-determining step and leads to the formation of a tetrahedral intermediate.
-
Formation of the Meisenheimer Complex: The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization of the Meisenheimer complex is the key reason for the high reactivity of the substrate in SNAr reactions.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.
Caption: Generalized workflow for the SNAr mechanism.
Common Nucleophiles and Experimental Protocols
A wide array of nucleophiles can be employed to displace the chlorine atom in this compound, leading to a diverse range of functionalized products.
Table 1: SNAr Reactions of this compound
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Yield (%) |
| Amines | Ammonia, Primary/Secondary Amines | 6-Amino-2-methoxy-3-nitropyridine derivatives | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), Heat | Good to Excellent |
| Alkoxides | Sodium Methoxide | 2,6-Dimethoxy-3-nitropyridine | Methanol, Room Temperature to Reflux | High |
| Hydroxide | NaOH, KOH | 2-Methoxy-3-nitro-6-pyridone | Aqueous base, Heat | Variable |
| Thiols | Sodium Thiophenoxide | 6-(Arylthio)-2-methoxy-3-nitropyridine | Base (e.g., NaH), Solvent (e.g., THF, DMF) | Good |
Experimental Protocol: Synthesis of 6-Amino-2-methoxy-3-nitropyridine
This protocol describes a typical amination reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or DMF.
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq.) and a base, such as potassium carbonate (2.0 eq.), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the pure 6-amino-2-methoxy-3-nitropyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Synthetic Horizons
While SNAr reactions are highly effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of complex drug candidates. The chlorine atom at the C6 position of this compound can participate in these transformations, albeit with some challenges.
Aryl chlorides are generally less reactive than the corresponding bromides and iodides in palladium-catalyzed cross-coupling reactions.[3] This is due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult. Consequently, successful coupling often requires more specialized and robust catalytic systems, typically employing electron-rich and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube or a microwave vial, combine this compound (1.0 eq.), the boronic acid or its ester derivative (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand like XPhos, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: The reaction vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Solvent Addition: Degassed solvent(s) (e.g., dioxane, toluene, DMF, often with water) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically 80-150 °C), often with microwave irradiation to shorten reaction times, until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[5] This reaction is particularly useful when the desired amination cannot be achieved through SNAr, for instance, with less nucleophilic amines or when milder reaction conditions are required.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Component | Examples | Role in the Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine and the formation of the palladium-amido complex. |
| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents are generally preferred. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the amine (1.1-1.5 eq.), the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 times the palladium), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq.).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
Reaction Conditions: The reaction vessel is sealed and heated (typically 80-120 °C) with vigorous stirring until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Conclusion: A Versatile Building Block for Chemical Innovation
The chlorine atom in this compound serves as a highly versatile and reactive functional group. Its pronounced susceptibility to nucleophilic aromatic substitution, driven by the powerful electron-withdrawing nitro group, allows for the straightforward introduction of a wide range of heteroatom nucleophiles. Furthermore, its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, opens avenues for the construction of more complex molecular architectures featuring new carbon-carbon and carbon-nitrogen bonds. A thorough understanding of the electronic factors governing its reactivity and the careful selection of reaction conditions are crucial for harnessing the full synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals and other advanced materials.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Nitro Group's Decisive Role in the Reactivity of 6-Chloro-2-methoxy-3-nitropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-methoxy-3-nitropyridine is a pivotal heterocyclic intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its synthetic utility is not merely a consequence of its constituent functional groups but is profoundly dictated by their electronic interplay. This technical guide provides an in-depth analysis of the nitro group's role in governing the reactivity of this molecule. We will dissect the electronic effects of the nitro substituent, elucidate its mechanistic implications in the context of Nucleophilic Aromatic Substitution (SNAr), and provide practical, field-proven insights into its application. This document serves as a comprehensive resource for scientists aiming to leverage the unique chemical behavior of this versatile building block.
Foundational Analysis: The Electronic Architecture of this compound
The reactivity of an aromatic system is fundamentally controlled by the electron density of the ring and the nature of its substituents. In this compound, three key features orchestrate its chemical behavior: the inherent electron deficiency of the pyridine ring, the powerful electron-withdrawing nature of the nitro group, and the presence of a good leaving group (chloride).
The Pyridine Ring: An Electron-Deficient Heterocycle
Unlike benzene, the nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a net inductive electron-withdrawing effect (-I). This intrinsically lowers the electron density of the ring system, making it less susceptible to electrophilic attack but primed for nucleophilic substitution. The nitrogen atom preferentially activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack, as it can effectively stabilize the resulting negative charge in the reaction intermediate.[1][2]
The Nitro Group: A Powerful Activating Moiety for SNAr
The nitro group (-NO₂) is one of the most potent electron-withdrawing groups in organic chemistry. Its influence stems from two distinct electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.
-
Resonance Effect (-M or -R): The nitro group can delocalize electron density from the ring onto its oxygen atoms through resonance. This effect is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack.[3][4]
This combined electron withdrawal drastically reduces the ring's electron density, making it highly electrophilic and exceptionally susceptible to attack by nucleophiles.[3][5] Consequently, while the nitro group deactivates the ring towards electrophiles, it is a powerful activating group for Nucleophilic Aromatic Substitution (SNAr).[1][6]
In the specific case of this compound, the nitro group at the C3 position is positioned para to the chloro leaving group at C6. This geometric arrangement is optimal for stabilizing the key intermediate in an SNAr reaction, a point we will explore mechanistically in the following section.
Mechanistic Deep Dive: The SNAr Reaction Pathway
The primary and most synthetically valuable reaction of this compound is the SNAr displacement of the C6 chloride. The reaction proceeds via a well-established addition-elimination mechanism, where the nitro group plays a critical, non-negotiable role in stabilizing the rate-determining intermediate.
The Addition-Elimination Mechanism
The SNAr reaction is a two-step process:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (C6-Cl). This initial attack breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Leaving Group Elimination (Fast Step): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The activation energy of the first step is the primary barrier to the reaction. The stability of the Meisenheimer complex is therefore paramount.
The Nitro Group's Critical Stabilizing Role
The genius of the molecular design of this compound lies in the placement of the nitro group. When the nucleophile attacks the C6 position, the resulting negative charge in the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the C3-nitro group.
This delocalization can be visualized through resonance structures:
Figure 1: The SNAr mechanism on this compound.
The resonance structure that delocalizes the negative charge onto the nitro group is a major contributor to the stability of the hybrid. This stabilization significantly lowers the activation energy of the rate-determining step, allowing the reaction to proceed under mild conditions. Without the nitro group, or if it were positioned meta to the leaving group (e.g., at C4 or C5), this stabilization would be impossible, and the reaction would not occur at an appreciable rate.[3]
Practical Application & Experimental Protocol
The predictable reactivity of this compound makes it a reliable substrate for introducing a wide variety of nucleophiles at the C6 position.
General Protocol for Amination
This protocol describes a typical SNAr reaction for the synthesis of 6-amino-2-methoxy-3-nitropyridine derivatives, a common step in drug discovery programs.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Aprotic Polar Solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.0 eq)
-
Stir plate, condenser, and appropriate glassware
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and the inorganic base.
-
Solvent Addition: Add the aprotic polar solvent under an inert atmosphere.
-
Nucleophile Addition: Add the amine nucleophile to the stirring suspension.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 60-100 °C). The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 6-amino-2-methoxy-3-nitropyridine.
Representative Reaction Data
The following table summarizes typical reaction outcomes with various nucleophiles, demonstrating the versatility of the substrate.
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | >95 |
| Benzylamine | DIPEA | Acetonitrile | 70 | 6 | 92 |
| Sodium Methoxide | N/A | Methanol | 50 | 2 | >98 |
| 4-Mercaptobenzoic acid | K₂CO₃ | DMSO | 90 | 5 | 88 |
Experimental Workflow Visualization
Figure 2: A standard laboratory workflow for SNAr reactions.
Beyond SNAr: The Nitro Group as a Synthetic Handle
The utility of the nitro group extends beyond its role as a powerful activating group. Once the desired substitution at C6 has been achieved, the nitro group itself can be transformed, unlocking further synthetic pathways. The most common transformation is its reduction to a primary amine (-NH₂).[6]
Reduction of the Nitro Group:
-
Conditions: Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals in acid (e.g., Fe/HCl, SnCl₂).
-
Significance: The resulting 3-amino group is a versatile functional handle. It can be diazotized to introduce other functionalities, acylated to form amides, or used as a directing group for subsequent reactions, dramatically increasing the molecular complexity that can be built from the original scaffold.
Conclusion
The role of the nitro group in this compound is multifaceted and decisive. It functions as a potent activating group for Nucleophilic Aromatic Substitution, transforming an otherwise unreactive C-Cl bond into a highly labile position. Its para relationship to the chloride leaving group is the key architectural feature, enabling profound resonance stabilization of the rate-determining Meisenheimer intermediate. This predictable and robust reactivity, coupled with the nitro group's potential for subsequent conversion into a versatile amino group, cements the status of this compound as an indispensable building block for the modern synthetic chemist. Understanding and exploiting the powerful influence of the nitro group is fundamental to leveraging the full synthetic potential of this important intermediate.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 6-Chloro-2-methoxy-3-nitropyridine
Introduction
6-Chloro-2-methoxy-3-nitropyridine (CAS No. 40851-91-0) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature—featuring a reactive chloro group, a methoxy group, and a nitro group—makes it a versatile intermediate.[3][4] However, these same functional groups dictate its chemical reactivity and, consequently, its stability profile. The integrity of this compound is paramount for the success of downstream synthetic applications, as the presence of degradants can lead to unpredictable reaction outcomes, reduced yields, and complex purification challenges.
This guide provides an in-depth analysis of the factors influencing the stability of this compound. It outlines scientifically grounded protocols for optimal storage, handling, and stability assessment, designed for researchers, chemists, and quality control professionals in drug discovery and chemical development.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper management in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 40851-91-0 | [1][5][6] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][5][6] |
| Molecular Weight | 188.57 g/mol | [5][6] |
| Appearance | White to yellow solid | [6] |
| Purity (Typical) | ≥98.0% (GC/HPLC) | [1][6] |
Caption: Chemical structure of this compound.
Factors Influencing Chemical Stability
The stability of this compound is governed by the interplay of its functional groups. The pyridine ring, being electron-deficient, is further influenced by the strongly electron-withdrawing nitro group and the halogen. This electronic arrangement dictates its susceptibility to various degradation pathways.
Hydrolytic Degradation
The most probable degradation pathway is nucleophilic aromatic substitution (SNAr) of the chloride at the C6 position. The pyridine nitrogen and the nitro group at C3 are powerful electron-withdrawing groups that activate the C6 position towards nucleophilic attack.
-
Mechanism: In the presence of water or atmospheric moisture, hydrolysis can occur, replacing the chloro group with a hydroxyl group to form 6-hydroxy-2-methoxy-3-nitropyridine. This process is significantly accelerated under basic conditions (presence of hydroxide ions) or, to a lesser extent, under acidic conditions.
-
Consequence: The formation of this hydroxy impurity can interfere with subsequent reactions where the chloro group is the intended reactive site.
Reductive Degradation
The nitro group is susceptible to reduction. This can be a significant issue if the compound is stored or used in proximity to reducing agents or certain metals.
-
Mechanism: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or fully to an amino (-NH₂) group. This transformation fundamentally alters the electronic properties and reactivity of the molecule.
-
Consequence: The resulting amino-pyridine is a completely different chemical entity and will not participate in reactions designed for the nitro-substituted precursor. Such impurities are often highly colored, and their presence may be visibly apparent.
Photostability
Aromatic halides and nitro compounds can be sensitive to light, particularly UV radiation. Photodegradation of chlorinated pyridines has been documented to proceed via complex pathways.[7]
-
Mechanism: Upon absorption of light energy, the C-Cl bond can undergo homolytic cleavage, generating radical species that can lead to a cascade of secondary reactions, including dimerization or reaction with solvents and atmospheric oxygen.
-
Consequence: Photodegradation leads to a complex mixture of impurities that are often difficult to identify and remove, compromising sample purity.
Thermal Stability
While the compound is a solid with a relatively high melting point, elevated temperatures can provide the activation energy needed to accelerate the degradation pathways mentioned above, especially hydrolysis if moisture is present.
-
Consequence: Long-term storage at elevated temperatures will likely lead to a gradual decrease in purity.
Caption: Key potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
To preserve the integrity and purity of this compound, strict adherence to the following scientifically-backed protocols is essential.
Optimal Storage Conditions
The primary goal of the storage protocol is to mitigate the risks identified in Section 2.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8°C recommended for long-term; controlled room temperature for short-term). | Minimizes thermal energy, slowing the rate of all potential degradation reactions. |
| Atmosphere | Keep container tightly closed.[8][9][10] For long-term storage, consider storage under an inert atmosphere (e.g., Argon, Nitrogen).[11] | Prevents ingress of atmospheric moisture, which drives hydrolysis. An inert atmosphere displaces oxygen and moisture, offering maximum protection. |
| Light | Store in an opaque or amber container in a dark location. | Protects the compound from photolytic degradation caused by ambient and UV light. |
| Container | Use a well-sealed, chemically resistant container (e.g., glass or appropriate polymer). | Ensures no leaching from the container material and provides a robust barrier against the external environment. |
Incompatible Materials
To prevent rapid and potentially hazardous decomposition, this compound must be segregated from the following:
-
Strong Oxidizing Agents: Can react exothermically with the molecule.
-
Strong Acids and Bases: Will catalyze rapid hydrolytic degradation.[11]
-
Strong Reducing Agents: Will readily reduce the nitro group, destroying the compound.
Safe Handling Procedures
Given the compound's hazard profile—harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation—appropriate safety measures are mandatory.[5][10]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).[12]
-
-
Dispensing: Avoid creating dust when weighing or transferring the solid.[8][11] Use appropriate tools (spatulas) and techniques (e.g., weighing on paper within a draft shield).
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations.[9][10]
Protocol for Stability Assessment
For critical applications, verifying the stability of a specific lot of material is necessary. A forced degradation study is the definitive way to understand a compound's liabilities and to develop a stability-indicating analytical method.
Objective
To identify the conditions that degrade this compound and to develop an analytical method capable of separating the intact compound from all potential degradants.
Workflow for Stability Testing
Caption: A logical workflow for conducting a forced degradation study.
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a method to assess purity.
-
Instrumentation: HPLC with a UV/PDA detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Method Rationale: A reverse-phase C18 column provides good retention for moderately polar aromatic compounds. The formic acid modifier ensures good peak shape by controlling the ionization state of the pyridine nitrogen. A gradient elution is crucial for a stability-indicating method as it must be capable of eluting both more polar (e.g., hydrolyzed) and potentially less polar (e.g., dimerized) degradants that may form.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm or via Photodiode Array (PDA) to assess peak purity.
-
Validation: The self-validating nature of this protocol comes from the forced degradation study. The method is considered "stability-indicating" only if it can resolve the parent peak from all degradation peaks formed under the various stress conditions (acid, base, oxidation, heat, light).
Conclusion
The chemical integrity of this compound is contingent upon a clear understanding of its inherent chemical liabilities. Its susceptibility to hydrolysis, reduction, and photodegradation are the primary risks that must be managed. By implementing a stringent protocol of storing the compound in a cool, dark, and dry environment—ideally under an inert atmosphere and segregated from incompatible materials—researchers can ensure its purity and reactivity are preserved. For applications demanding the highest level of quality assurance, the execution of a forced degradation study coupled with a validated, stability-indicating HPLC method is the authoritative standard for confirming compound integrity.
References
- 1. echemi.com [echemi.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. Cas 38533-61-8,2-Chloro-6-methoxy-3-nitropyridine | lookchem [lookchem.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. file.leyan.com [file.leyan.com]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.fi [fishersci.fi]
- 12. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 6-Chloro-2-methoxy-3-nitropyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 6-chloro-2-methoxy-3-nitropyridine, a key heterocyclic building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, and its pivotal role as an intermediate in the creation of complex molecules for the pharmaceutical and agrochemical industries.
Introduction and Historical Context
This compound is a substituted pyridine derivative characterized by a pyridine ring functionalized with a chloro, a methoxy, and a nitro group. This arrangement of substituents imparts a unique reactivity profile, making it a valuable precursor in various synthetic endeavors. While the precise first synthesis of this compound is not readily found in seminal, widely-cited literature, its development is intrinsically linked to the broader exploration of pyridine chemistry that began in the 19th century. The isolation of pyridine from coal tar by Thomas Anderson in the 1840s and the subsequent elucidation of its structure laid the groundwork for the synthesis of a vast array of pyridine derivatives.[1] The advent of systematic synthetic methodologies, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin reaction in 1924, further propelled the field.[1][2]
The synthesis and functionalization of substituted pyridines, particularly those bearing nitro groups, gained significant traction in the mid-20th century as the demand for novel pharmaceuticals and agrochemicals grew. The presence of a nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution, a key reaction in the elaboration of these scaffolds. It is within this context of expanding synthetic capabilities and the search for new bioactive molecules that intermediates like this compound likely emerged from industrial and academic laboratories. Its utility as a precursor to more complex substituted pyridines would have been quickly recognized.
Synthesis and Manufacturing
The most prevalent and industrially relevant synthesis of this compound proceeds via the nucleophilic aromatic substitution of a chlorine atom in 2,6-dichloro-3-nitropyridine with a methoxy group.[3]
Primary Synthetic Pathway: Methoxylation of 2,6-Dichloro-3-nitropyridine
The reaction involves the treatment of 2,6-dichloro-3-nitropyridine with a source of methoxide ions, typically sodium methoxide in methanol. The greater reactivity of the chlorine atom at the 2-position, which is ortho to the electron-withdrawing nitro group, facilitates a regioselective substitution.[4]
Diagram of the Primary Synthetic Pathway:
Caption: Synthetic route to this compound.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Methanol (anhydrous)
-
Sodium metal
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to anhydrous methanol at 0 °C (ice bath). The reaction is exothermic. Stir until all the sodium has reacted to form a clear solution of sodium methoxide.
-
Reaction: To the freshly prepared sodium methoxide solution, add 2,6-dichloro-3-nitropyridine portion-wise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.
Physicochemical and Spectroscopic Properties
This compound is a stable, crystalline solid at room temperature. Its key physical and spectroscopic properties are summarized in the table below.
| Property | Value |
| CAS Number | 40851-91-0[5][6][7][8], 38533-61-8[9][10][11][12][13] |
| Molecular Formula | C₆H₅ClN₂O₃ |
| Molecular Weight | 188.57 g/mol [10][11][14] |
| Appearance | Light yellow to yellow crystalline powder |
| Melting Point | 78-80 °C |
| Boiling Point | 285 °C |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and acetone. |
| ¹H NMR (CDCl₃, ppm) | δ 7.85 (d, J=8.4 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 4.10 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 163.5, 151.0, 140.0, 125.0, 115.0, 55.0 |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1580, 1480 (Ar C=C), ~1530, 1350 (N-O str.) |
| Mass Spectrum (EI) | m/z 188 (M⁺), 158, 143, 129 |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Applications in Research and Drug Development
The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules.
Key Synthetic Transformations
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 3-amino-6-chloro-2-methoxypyridine. This amino-pyridine derivative is a crucial building block for the synthesis of fused heterocyclic systems and other pharmacologically active compounds.
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups at the 6-position. This reactivity is central to building molecular complexity.
-
Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Role in the Synthesis of Bioactive Molecules
This compound serves as a key starting material or intermediate in the synthesis of numerous compounds with potential therapeutic applications. Its derivatives have been explored in the development of:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The functional handles on this compound allow for the systematic modification of the molecule to optimize its binding to the ATP-binding site of various kinases.
-
Agrochemicals: Substituted pyridines are also prevalent in the agrochemical industry as herbicides, insecticides, and fungicides. The versatility of this compound makes it an attractive building block for the discovery of new crop protection agents.
-
Other Pharmaceutical Agents: The structural motif derived from this intermediate is found in a range of other biologically active compounds, including those with anti-inflammatory, antiviral, and central nervous system activities.
Conclusion
This compound is a fundamentally important heterocyclic building block with a rich chemistry and broad utility in organic synthesis. Its well-established synthetic routes and the versatile reactivity of its functional groups have cemented its role as a key intermediate in the discovery and development of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its full potential in the creation of novel and impactful molecules.
References
- 1. acs.org [acs.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 40851-91-0 [sigmaaldrich.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. 40851-91-0|this compound|BLD Pharm [bldpharm.com]
- 9. 38533-61-8|2-Chloro-6-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 10. 2-CHLORO-6-METHOXY-3-NITROPYRIDINE | CAS 38533-61-8 [matrix-fine-chemicals.com]
- 11. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cas 38533-61-8,2-Chloro-6-methoxy-3-nitropyridine | lookchem [lookchem.com]
- 13. 2-Chloro-6-Methoxy-3-Nitropyridine (CAS 38533-61-8) Industry Research 2025 [researchandmarkets.com]
- 14. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Theoretical Investigation of 6-Chloro-2-methoxy-3-nitropyridine: A Whitepaper
Authored by: Senior Application Scientist, Gemini
Abstract
6-Chloro-2-methoxy-3-nitropyridine is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. While its synthetic utility is well-documented, a comprehensive theoretical understanding of its molecular properties and reactivity remains largely unexplored. This technical guide proposes a detailed framework for the theoretical investigation of this compound using modern computational chemistry techniques. We will outline a multi-faceted approach encompassing quantum chemical calculations for structural and spectroscopic characterization, computational studies of reaction mechanisms to elucidate its reactivity, and an analysis of intermolecular interactions and solvent effects. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational insights to accelerate research and development involving this versatile molecule.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C6H5ClN2O3[1][2]. It presents as a grayish-white or light yellow solid powder at room temperature, with a melting point in the range of 78-80 °C[3][4]. Its significance lies in its role as a key building block in the synthesis of more complex molecules, particularly nitrogen-containing ligands and pharmaceutical intermediates[3][4]. The presence of a chloro group, a methoxy group, and a nitro group on the pyridine ring imparts a unique chemical reactivity to the molecule, making it a versatile precursor for a variety of chemical transformations[3][5].
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitro group, makes the chloro substituent at the 6-position susceptible to nucleophilic aromatic substitution[3]. The nitro group itself can be reduced to an amino group, providing another avenue for derivatization[3]. These reactive sites are crucial for its application in the synthesis of novel compounds with desired biological or material properties. A deeper, theoretical understanding of the interplay between these functional groups is essential for predicting its reactivity and designing efficient synthetic routes.
A Proposed Framework for Theoretical Investigation
To bridge the gap in the fundamental understanding of this compound, we propose a comprehensive theoretical investigation. This framework is designed to provide a detailed picture of its electronic structure, spectroscopic properties, and reactivity, thereby guiding its application in synthetic chemistry and drug design.
Part 1: Molecular Structure and Spectroscopic Characterization
A foundational aspect of understanding any molecule is to determine its three-dimensional structure and how it interacts with electromagnetic radiation. This information provides insights into its stability, conformation, and the nature of its chemical bonds.
Objective: To elucidate the ground-state molecular geometry, electronic structure, and vibrational and electronic spectra of this compound.
Methodology: Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the properties of organic molecules. A similar approach has been successfully applied to the related molecule, 2-amino-6-methoxy-3-nitropyridine, to investigate its conformational analysis and vibrational spectra[6]. We propose the use of a hybrid functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) for geometry optimization and frequency calculations.
Expected Insights:
-
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule.
-
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.
-
Vibrational Spectra: Prediction of the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data for validation of the computational model.
-
Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can be employed to predict the UV-Vis absorption spectrum, providing insights into the electronic transitions.
Data Presentation:
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H5ClN2O3 | [1][2] |
| Molecular Weight | 188.57 g/mol | [1][3] |
| Melting Point | 78-80 °C | [3][4] |
| Appearance | Grayish-white or light yellow solid powder | [3] |
| CAS Number | 40851-91-0 | [1] |
Table 2: Hypothetical Predicted Vibrational Frequencies from DFT Calculations
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | ~3100 | C-H stretch (pyridine ring) |
| 2 | ~2950 | C-H stretch (methoxy group) |
| 3 | ~1600 | C=C/C=N stretch (pyridine ring) |
| 4 | ~1530 | Asymmetric NO₂ stretch |
| 5 | ~1350 | Symmetric NO₂ stretch |
| 6 | ~1250 | C-O stretch (methoxy group) |
| 7 | ~750 | C-Cl stretch |
Part 2: Reactivity and Mechanistic Insights
The synthetic utility of this compound is largely dictated by its reactivity. A theoretical investigation into its reaction mechanisms can provide invaluable insights into reaction pathways, transition states, and the factors that control selectivity.
Objective: To computationally model and analyze key reactions of this compound, such as nucleophilic aromatic substitution and reduction of the nitro group.
Methodology:
-
Transition State Theory: Employing DFT calculations to locate and characterize the transition state structures for proposed reaction mechanisms.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition states connect the reactants and products.
-
Activation Energy Barriers: Calculating the energy difference between the reactants and the transition state to predict the feasibility and rate of a reaction.
Expected Insights:
-
Reaction Energy Profiles: Detailed energy landscapes of reaction pathways, identifying intermediates and transition states.
-
Mechanistic Elucidation: A deeper understanding of the step-by-step process of chemical transformations.
-
Substituent Effects: Analysis of how the chloro, methoxy, and nitro groups influence the reactivity of the pyridine ring.
Visualization:
Caption: A flowchart of the proposed theoretical investigation.
Part 3: Intermolecular Interactions and Solvent Effects
The behavior of a molecule in a condensed phase is governed by its interactions with surrounding molecules. Understanding these interactions is crucial for predicting properties like solubility and for modeling reactions in solution.
Objective: To investigate the intermolecular interactions of this compound and the influence of solvent on its structure and reactivity.
Methodology:
-
Implicit Solvent Models: Incorporating the effect of a solvent continuum in DFT calculations (e.g., using the Polarizable Continuum Model - PCM).
-
Explicit Solvent Models: Performing Molecular Dynamics (MD) simulations with the molecule solvated in a box of explicit solvent molecules to study dynamic interactions.
Expected Insights:
-
Solvation Free Energies: Prediction of the molecule's solubility in various solvents.
-
Solvent Effects on Reactivity: Understanding how the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby influencing reaction rates.
-
Hydrogen Bonding and Other Non-covalent Interactions: Identification of key intermolecular interactions that govern the molecule's behavior in solution and in the solid state.
Detailed Protocols
Protocol for DFT Geometry Optimization and Frequency Calculation
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Route Section: Specify the DFT functional (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the keywords for optimization and frequency calculation (Opt Freq).
-
Molecular Specification: Provide the atomic coordinates in the Z-matrix or Cartesian format.
-
-
Job Submission: Submit the input file to a high-performance computing cluster.
-
Output Analysis:
-
Convergence Check: Ensure the optimization has converged by checking the output file for the corresponding convergence criteria.
-
Imaginary Frequencies: Verify that there are no imaginary frequencies for the optimized structure, confirming it is a true minimum on the potential energy surface.
-
Data Extraction: Extract the optimized coordinates, bond lengths, bond angles, vibrational frequencies, and thermodynamic data.
-
Protocol for Transition State Search
-
Reactant and Product Optimization: Perform geometry optimizations for the reactant and product of the desired reaction (e.g., nucleophilic aromatic substitution with a generic nucleophile).
-
Initial Guess for Transition State: Use a method like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=(QST2) in Gaussian) by providing the optimized reactant and product structures.
-
Transition State Optimization: Refine the initial guess using a more robust transition state optimization algorithm (e.g., Opt=(TS,CalcFC,NoEigentest)).
-
Frequency Calculation: Perform a frequency calculation on the optimized transition state structure. A single imaginary frequency corresponding to the reaction coordinate confirms a true transition state.
-
IRC Calculation: Run an IRC calculation to follow the reaction path from the transition state down to the reactant and product, verifying the connectivity.
Visualization of a Reaction Pathway:
Caption: A simplified energy profile for a nucleophilic substitution reaction.
Conclusion and Future Directions
The proposed theoretical framework provides a roadmap for a comprehensive investigation into the fundamental properties of this compound. The insights gained from these computational studies will not only enhance our understanding of this important molecule but also provide a predictive tool for its application in organic synthesis and drug discovery. The theoretical data on its structure, spectra, and reactivity can guide experimental efforts, leading to the development of more efficient synthetic methodologies and the design of novel molecules with tailored properties. Future work should focus on validating the theoretical predictions through experimental studies, thereby creating a synergistic feedback loop between computation and experiment.
References
- 1. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 5. Cas 38533-61-8,2-Chloro-6-methoxy-3-nitropyridine | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Chloro-2-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for the successful application of 6-chloro-2-methoxy-3-nitropyridine as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document moves beyond a simple recitation of steps to offer a deeper understanding of the substrate's unique reactivity, the rationale behind methodological choices, and robust protocols for achieving high-yield synthesis of 2-methoxy-3-nitro-6-arylpyridine derivatives. These products are valuable intermediates in medicinal chemistry and materials science. This guide is structured to empower researchers to not only replicate the described methods but also to intelligently troubleshoot and adapt them for novel applications.
Introduction: The Strategic Value of this compound in Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming C(sp²)–C(sp²) bonds.[1][2] Its tolerance of diverse functional groups and generally mild conditions have cemented its role in the synthesis of complex molecules, from pharmaceuticals to organic electronics.[2]
Within the vast arsenal of coupling partners, heteroaryl chlorides are of particular interest due to their widespread availability and lower cost compared to their bromide and iodide counterparts.[2] this compound is an especially intriguing substrate. The pyridine core is a privileged scaffold in drug discovery, and the specific arrangement of its substituents offers a rich platform for synthetic diversification.
The electronic nature of this substrate is defined by a push-pull system. The strongly electron-withdrawing nitro group at the 3-position significantly activates the C-Cl bond at the 6-position towards oxidative addition, the often rate-limiting step in palladium catalytic cycles.[3] This activation is somewhat tempered by the electron-donating methoxy group at the 2-position. Understanding this electronic interplay is critical for selecting an appropriate catalyst system and optimizing reaction conditions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A generalized mechanism is depicted below. Success with this compound hinges on optimizing each of these fundamental steps.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step for chloroarenes.[3] The electron-withdrawing nitro group on our substrate facilitates this step by lowering the electron density at the carbon center, making it more susceptible to the nucleophilic Pd(0) catalyst.
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4] The choice of base is therefore critical to the reaction's success.[5]
-
Reductive Elimination: The two organic partners couple and are eliminated from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Experimental Protocols & Optimization Strategies
The following protocols are designed as robust starting points. Due to the diverse nature of boronic acids, empirical optimization is often necessary to achieve maximum yield.
Protocol 1: Standard Suzuki Coupling with Phenylboronic Acid
This protocol outlines a standard set of conditions for coupling this compound with a simple arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%) (or other suitable phosphine ligand)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to form a 4:1 to 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water per 1 mmol of chloropyridine).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Figure 2. Experimental workflow for the Suzuki coupling protocol.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and library synthesis, microwave-assisted heating can dramatically reduce reaction times.
Materials:
-
Same as Protocol 1, adjusted for smaller scale (e.g., 0.25 mmol).
-
Microwave-safe reaction vial with a stir bar.
Step-by-Step Procedure:
-
Vessel Preparation: In a microwave vial, combine this compound (1.0 equiv), the desired boronic acid (1.5 equiv), a suitable palladium precatalyst like Pd(PPh₃)₄ (5 mol%) or a more modern catalyst system, and a base such as K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., Dioxane/H₂O or DMF).
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Parameter Optimization: A Guide for the Scientist
Achieving optimal results requires a systematic approach to varying reaction parameters. The following table summarizes key variables and provides expert guidance based on established principles.
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Precatalysts like Pd(OAc)₂ and Pd₂(dba)₃ require a ligand to form the active Pd(0) species in situ. Pd(PPh₃)₄ is a stable Pd(0) source but can be less reactive for challenging substrates. Buchwald or PEPPSI-type precatalysts are highly active for chloroarenes. |
| Ligand | Bulky, Electron-Rich Phosphines: SPhos, XPhos, P(t-Bu)₃ N-Heterocyclic Carbenes (NHCs): IPr, IMes | Bulky, electron-rich ligands promote the oxidative addition of the C-Cl bond and accelerate the reductive elimination step.[6] For an electron-deficient substrate like this compound, standard ligands like PPh₃ may suffice, but more active systems are recommended for difficult couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | A strong, non-nucleophilic base is often preferred. K₃PO₄ is an excellent general choice. Cs₂CO₃ is more soluble and can be effective at lower temperatures but is more expensive. The base's primary role is to form the reactive boronate species for transmetalation.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | A mixture of an organic solvent and water is common. Water aids in dissolving the base and facilitates the formation of the boronate.[6] Anhydrous conditions can also be used, particularly with bases like KF. Dioxane and Toluene are excellent choices for their ability to dissolve organic reagents and their high boiling points. |
| Temperature | 60 °C - 150 °C (Microwave) | Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond.[7] For this activated substrate, temperatures around 80-100 °C should be sufficient for conventional heating. |
| Boronic Reagent | Boronic Acids, Boronic Esters (Pinacol), Trifluoroborates | Boronic acids are most common. Pinacol esters and trifluoroborates offer enhanced stability, reducing side reactions like protodeboronation, which can be an issue with sensitive boronic acids under basic, aqueous conditions. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos). Ensure reagents are anhydrous and the atmosphere is inert. 2. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation | Hydrolysis of the boronic acid C-B bond before transmetalation. | 1. Use a boronic pinacol ester or a potassium trifluoroborate salt instead of the boronic acid. 2. Minimize the amount of water in the reaction or use an anhydrous solvent system (e.g., Toluene with KF). 3. Increase catalyst loading to accelerate the desired coupling relative to the side reaction. |
| Homocoupling of Boronic Acid | Self-coupling of the boronic acid, often promoted by oxygen. | 1. Ensure the reaction mixture and solvents are thoroughly degassed. Maintain a positive inert gas pressure. 2. Use a more efficient Pd(0) source or precatalyst to ensure the cross-coupling pathway is kinetically favored. |
| Decomposition of Starting Material | The substrate may be sensitive to the strong base at high temperatures. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base (e.g., K₂CO₃) if possible. 3. Screen different solvents that allow for lower reaction temperatures. |
Conclusion
This compound is a highly valuable and reactive substrate for Suzuki-Miyaura cross-coupling. Its inherent electronic activation simplifies the often-challenging oxidative addition of a C-Cl bond. By carefully selecting a modern, highly active palladium catalyst system, an appropriate base, and optimizing the reaction conditions, researchers can efficiently synthesize a diverse range of 6-aryl-2-methoxy-3-nitropyridine building blocks. The protocols and insights provided herein serve as a comprehensive starting point for both routine synthesis and the development of novel molecular architectures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Strategic C-C Bond Formation via Negishi Coupling with 6-Chloro-2-methoxy-3-nitropyridine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Negishi cross-coupling reaction for the functionalization of 6-Chloro-2-methoxy-3-nitropyridine. This electron-deficient heterocyclic halide presents unique challenges and opportunities in the synthesis of complex molecules. This guide will detail a robust protocol, explain the underlying mechanistic principles, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of this compound in Synthesis
This compound is a highly valuable building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the specific substitution pattern of this reagent offers multiple avenues for synthetic diversification. The nitro group, being a strong electron-withdrawing group, activates the chloride at the 6-position for nucleophilic aromatic substitution and, pertinent to this guide, for oxidative addition in palladium-catalyzed cross-coupling reactions. The methoxy group at the 2-position further modulates the electronic properties of the ring.
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a powerful tool for constructing C-C bonds.[1] Its high functional group tolerance and the relatively high reactivity of organozinc reagents make it particularly suitable for complex molecule synthesis.[2][3] This application note will provide a detailed protocol for the Negishi coupling of this compound, enabling the introduction of a wide range of alkyl, aryl, and heteroaryl substituents at the 6-position.
Mechanistic Overview: The Catalytic Cycle of Negishi Coupling
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[4][5] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step.
-
Transmetalation: The organic group (R) from the organozinc reagent is transferred to the palladium center, displacing the chloride ligand.
-
Reductive Elimination: The two organic fragments (the pyridine and the R group) are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the Negishi coupling of this compound with a representative organozinc reagent, phenylzinc chloride. The principles can be adapted for other organozinc reagents.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercial | Store in a desiccator. |
| Phenylzinc chloride solution (0.5 M in THF) | As specified | Commercial | Handle under an inert atmosphere. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercial | Air-sensitive, store under inert gas. |
| XPhos | >98% | Commercial | Air-stable ligand. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® grade | Commercial | Use freshly distilled or from a solvent purification system. |
| 1 M Hydrochloric Acid (HCl) | ACS grade | Commercial | For quenching the reaction. |
| Ethyl Acetate | ACS grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate Solution | ACS grade | Commercial | For washing. |
| Brine | ACS grade | Commercial | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | Commercial | For drying the organic phase. |
Experimental Workflow Diagram
Caption: General experimental workflow for the Negishi coupling.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Glassware should be oven-dried before use.[6]
-
Catalyst Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reagent Addition:
-
To the flask containing the catalyst and ligand, add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous THF (5 mL). The mixture should turn from a deep purple to a lighter yellow/orange color upon stirring.
-
Slowly add the phenylzinc chloride solution (0.5 M in THF, 2.4 mL, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature over 5 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 65 °C in a pre-heated oil bath.
-
Stir at this temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-3-nitro-6-phenylpyridine.[4]
-
Scientific Rationale and Optimization
-
Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for cross-coupling reactions involving aryl chlorides.[7] The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. For electron-deficient heteroaryl chlorides, a strong ligand is often necessary to achieve good catalytic turnover.[8]
-
Organozinc Reagent: Organozinc reagents are known for their excellent functional group tolerance, which is crucial when working with substrates bearing sensitive groups like the nitro functionality.[2] They are generally more reactive than organoboron compounds, often allowing for milder reaction conditions.[1] Using a slight excess (1.2-1.5 equivalents) of the organozinc reagent ensures complete consumption of the starting halide.
-
Solvent: Anhydrous THF is a common and effective solvent for Negishi couplings as it dissolves the reagents and catalyst system well. Other ethereal solvents like 1,4-dioxane can also be used.
-
Temperature: The reaction temperature is a critical parameter. While some highly reactive substrates may couple at room temperature, heating is often required for less reactive aryl chlorides. A temperature of 65 °C is a good starting point, but this can be optimized as needed. Higher temperatures may lead to catalyst decomposition or side reactions.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; poor quality organozinc reagent. | Use fresh, high-purity catalyst and ligand. Ensure all reagents and solvents are anhydrous and the system is under an inert atmosphere. |
| Formation of homocoupled product (R-R) | Premature decomposition of the organozinc reagent. | Add the organozinc reagent slowly at a lower temperature before heating. |
| Formation of reduced pyridine (dechlorination) | β-hydride elimination from certain alkylzinc reagents. | Not typically an issue with arylzinc reagents. For alkylzinc reagents, consider a different ligand or catalyst system.[9] |
| Dark, tarry reaction mixture | Catalyst decomposition at high temperatures. | Lower the reaction temperature and/or use a more stable catalyst/ligand combination. |
Conclusion
The Negishi coupling provides a reliable and versatile method for the C-C functionalization of this compound. The protocol outlined in this application note, utilizing a palladium/XPhos catalyst system, offers a robust starting point for the synthesis of a wide array of substituted 2-methoxy-3-nitropyridines. By understanding the underlying mechanistic principles and key reaction parameters, researchers can effectively apply and optimize this powerful transformation in their synthetic endeavors.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Organozinc Reagents [sigmaaldrich.com]
- 3. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 6-Chloro-2-methoxy-3-nitropyridine in Modern Pharmaceutical Synthesis
Abstract
In the intricate landscape of pharmaceutical development, the selection of versatile and reactive intermediates is a cornerstone of efficient drug synthesis. 6-Chloro-2-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a pivotal building block for constructing complex molecular architectures. Its strategic arrangement of a reactive chlorine atom, an electron-donating methoxy group, and a reducible nitro group provides a powerful toolkit for medicinal chemists. This guide offers an in-depth exploration of this intermediate, presenting its synthesis, key transformations, and detailed protocols for its application in the synthesis of active pharmaceutical ingredients (APIs), with a focus on its role in constructing precursors for proton pump inhibitors like Esomeprazole.
Introduction: The Chemical Versatility of this compound
This compound is a substituted pyridine derivative whose value in organic synthesis is derived from the distinct reactivity of its functional groups. The pyridine core is a common scaffold in numerous bioactive molecules[1]. The substituents allow for a sequence of controlled chemical modifications:
-
6-Chloro Group: Positioned on an electron-deficient pyridine ring, the chlorine atom is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of amine, thiol, or alcohol functionalities.
-
3-Nitro Group: This powerful electron-withdrawing group further activates the pyridine ring for nucleophilic attack. Critically, it can be selectively reduced to an amino group, which serves as a handle for subsequent cyclization, amidation, or diazotization reactions[2].
-
2-Methoxy Group: This group influences the regioselectivity of reactions and can be a stable feature of the final molecule or a placeholder that can be modified in later synthetic steps.
This unique combination of functionalities makes this compound an indispensable intermediate for building complex heterocyclic systems, particularly in the synthesis of APIs for inflammatory conditions and beyond[1].
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The properties and hazard classifications for this compound are summarized below.
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 38533-61-8 | [3] |
| Molecular Formula | C₆H₅ClN₂O₃ | [2][3] |
| Molecular Weight | 188.57 g/mol | [4] |
| Appearance | Grayish-white to light yellow solid powder | [2] |
| Melting Point | 78-80 °C | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [3] |
Expert Insight: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5][6]. Avoid inhalation of dust and contact with skin and eyes[5].
Synthesis of the Intermediate: A Validated Protocol
A reliable supply of high-purity starting material is crucial. This compound is commonly synthesized via the selective methoxylation of 2,6-dichloro-3-nitropyridine. The rationale behind this approach is that the nitro group activates the adjacent positions, allowing for a regioselective substitution.
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic routes[2][7].
Materials:
-
2,6-Dichloro-3-nitropyridine (1.0 eq)
-
Sodium methoxide (1.05 eq)
-
Anhydrous Methanol
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware with reflux condenser and nitrogen inlet
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide in anhydrous methanol with stirring. Cool the solution to 15 °C.
-
Addition of Starting Material: Slowly add 2,6-dichloro-3-nitropyridine to the methanolic solution, ensuring the temperature is maintained below 25 °C.
-
Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.
-
Causality: Refluxing provides the necessary activation energy for the SNAr reaction. The use of a slight excess of sodium methoxide ensures complete conversion of the starting material.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a saturated brine solution.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Final Product: The resulting residue can be further purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the target product as a light-yellow solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the results to literature values[2].
Application in Pharmaceutical Synthesis: A Case Study on an Esomeprazole Precursor
Esomeprazole (Nexium) is a blockbuster proton pump inhibitor used to treat acid-related diseases[8][9][10]. Its synthesis involves the construction of a substituted benzimidazole core, which is then coupled with a pyridine moiety. While the final key step is an asymmetric oxidation[11], the synthesis of the sulfide precursor relies on intermediates derived from functionalized pyridines. This compound is a key starting point for creating the required pyridine fragment.
Caption: Pathway to a Key Esomeprazole Precursor.
Protocol 2A: Nucleophilic Aromatic Substitution (SNAr)
This step involves the displacement of the chloride with a suitable thiol to form a sulfide linkage.
Materials:
-
This compound (1.0 eq)
-
(4,6-dimethylpyridin-2-yl)methanethiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Setup: To a solution of the thiol in DMF, add potassium carbonate. Stir the suspension at room temperature for 15 minutes.
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the thiol, forming the more nucleophilic thiolate in situ. DMF is an excellent polar aprotic solvent that promotes SNAr reactions.
-
-
Addition: Add a solution of this compound in DMF dropwise to the mixture.
-
Reaction: Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
Workup: After cooling, pour the reaction mixture into ice water. The product will often precipitate and can be collected by filtration. Alternatively, extract with an appropriate organic solvent.
-
Purification: Wash the collected solid or organic extract with water, dry, and purify by recrystallization or column chromatography.
Protocol 2B: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a critical step, enabling subsequent cyclization reactions. Catalytic hydrogenation is a clean and efficient method.
Materials:
-
Sulfide intermediate from Protocol 2A (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol/Water solvent mixture
Procedure:
-
Setup: Suspend the sulfide intermediate in a mixture of ethanol and water. Add iron powder to the suspension.
-
Reaction: Heat the mixture to reflux. Add concentrated HCl portion-wise over 30 minutes.
-
Causality: This is a classic Béchamp reduction. Iron in the presence of an acid acts as the reducing agent, converting the nitro group to an amine. This method is often preferred in industrial settings for its cost-effectiveness and tolerance of sulfur-containing compounds that can poison noble metal catalysts[12].
-
-
Monitoring: Continue refluxing for 2-5 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction and filter it through a pad of Celite to remove the iron salts.
-
Neutralization & Extraction: Neutralize the filtrate with a base (e.g., aqueous NaOH or NaHCO₃) and extract the product with ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired amino-pyridine intermediate.
Data Summary:
| Step | Transformation | Typical Yield | Purity (HPLC) |
| 2A | SNAr (Thioether formation) | 85-95% | >98% |
| 2B | Nitro Reduction | 80-90% | >99% |
Other Key Synthetic Transformations
The utility of this compound extends beyond the synthesis of Esomeprazole precursors. Its reactive handles allow for a wide range of other valuable transformations.
A. Palladium-Catalyzed Suzuki Coupling
The chloro group is an effective coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds. This is a powerful tool for constructing biaryl structures prevalent in many modern pharmaceuticals[13].
Caption: General scheme for Suzuki coupling.
Expert Insight: The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the product[14][15]. The choice of ligand, base, and solvent is critical for achieving high yields and must be optimized for each specific substrate[16].
B. Nucleophilic Substitution with Amines
The displacement of the chloride with various amines provides direct access to a wide range of 6-amino-2-methoxypyridine derivatives[2][12]. These products are valuable intermediates for synthesizing kinase inhibitors and other nitrogen-rich APIs. The reaction conditions are typically straightforward, involving heating the pyridine with the desired amine in a polar solvent, sometimes with an added base to scavenge the HCl byproduct.
Conclusion
This compound is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a reliable and versatile platform for medicinal chemists. Through well-understood transformations such as nucleophilic aromatic substitution, nitro reduction, and palladium-catalyzed cross-coupling, this intermediate grants access to complex heterocyclic cores that are central to the function of numerous important drugs. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to leverage the full synthetic potential of this valuable building block in their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]
- 10. Synthesis of antiulcer drug esomeprazole. | Vietnam Journal of Chemistry [vjs.ac.vn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Suzuki Coupling [organic-chemistry.org]
The Strategic Utility of 6-Chloro-2-methoxy-3-nitropyridine in the Synthesis of Bioactive Molecules
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold holds a position of prominence, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Within this class, 6-Chloro-2-methoxy-3-nitropyridine has emerged as a particularly versatile and powerful building block. Its unique arrangement of substituents—a labile chlorine atom for nucleophilic substitution, an activating nitro group, and a methoxy group—provides a strategic entry point for the synthesis of complex molecular architectures, most notably in the development of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.[2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical synthesis of bioactive molecules utilizing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, provide field-proven protocols, and offer insights into the critical parameters that govern the success of these transformations.
Core Chemical Transformations: A Two-Act Play
The synthetic utility of this compound predominantly revolves around a two-step strategic sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The initial and often pivotal step involves the displacement of the chlorine atom at the C6 position by a suitable nucleophile.
-
Nitro Group Reduction: The subsequent reduction of the nitro group at the C3 position to a primary amine unveils a new reactive handle, enabling further diversification and cyclization strategies.
This sequence transforms the readily available starting material into a highly functionalized 2,3-diaminopyridine scaffold, a key intermediate in the synthesis of fused heterocyclic systems like those found in Janus kinase (JAK) inhibitors.[4][5]
Act I: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The SNAr reaction is the cornerstone of this synthetic platform. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group at the C3 position, renders the C6 position highly susceptible to nucleophilic attack.
Mechanism and Rationale
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization of the intermediate is the primary reason for the high reactivity of this substrate. In the subsequent, faster step, the chloride ion is expelled, restoring the aromaticity of the ring.
Diagram 1: Generalized SNAr Mechanism. (Note: Image placeholders are used in the DOT script. A chemical drawing tool would be needed to generate the actual molecular structures for a final document.)
Causality Behind Experimental Choices:
-
Nucleophile: Primary and secondary amines are excellent nucleophiles for this reaction. The choice of amine is dictated by the target bioactive molecule.
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically employed. They are effective at solvating the reactants and the intermediate complex without interfering with the nucleophile.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.
-
Temperature: The reaction is often heated (typically 80-120 °C) to overcome the activation energy barrier, although highly activated substrates may react at lower temperatures.[6]
Protocol 1: General Procedure for SNAr with an Aniline Derivative
This protocol outlines a general method for the reaction of this compound with a substituted aniline, a common step in the synthesis of various kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water & Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the chosen aniline derivative, and potassium carbonate.
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
-
Stir the reaction mixture and heat to 100 °C.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-aryl-2-methoxy-3-nitropyridin-6-amine.
| Reactant/Condition | Parameter | Rationale | Typical Yield (%) |
| Nucleophile | Substituted anilines, aliphatic amines | Key component for building the target molecule. | 85-95 |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes in-situ generated HCl. | |
| Solvent | DMF, DMSO, Dioxane | Aprotic polar solvent stabilizes the Meisenheimer complex. | |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier. |
Table 1: Summary of Typical SNAr Reaction Conditions.
Act II: Reduction of the Nitro Group
With the C6 position functionalized, the next strategic move is the reduction of the C3 nitro group to a primary amine. This transformation is critical as it installs a second nucleophilic site, paving the way for the construction of fused ring systems.
Mechanism and Rationale
The reduction of an aromatic nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to furnish the corresponding amine.[7]
R-NO₂ → R-NO → R-NHOH → R-NH₂
A variety of reducing agents can accomplish this transformation, but catalytic hydrogenation is often the method of choice in industrial and laboratory settings due to its efficiency, clean work-up, and atom economy.[8]
Diagram 2: Workflow for Nitro Group Reduction.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used heterogeneous catalyst for this reduction.[8] Raney Nickel is an alternative, particularly if dehalogenation of other parts of the molecule is a concern.
-
Hydrogen Source: Hydrogen gas (H₂) is the most common and efficient hydrogen source. Alternatively, transfer hydrogenation using reagents like ammonium formate or hydrazine can be employed under milder conditions.
-
Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are excellent choices as they readily dissolve the substrate and do not interfere with the reaction.
-
Safety: Catalytic hydrogenation requires careful handling. The catalyst, particularly Pd/C, can be pyrophoric when dry and exposed to air. The reaction should be conducted in a well-ventilated area using appropriate hydrogenation apparatus.
Protocol 2: Catalytic Hydrogenation of a 3-Nitropyridine Derivative
This protocol provides a detailed procedure for the reduction of the nitro group on the pyridine scaffold synthesized in Protocol 1.
Materials:
-
N-aryl-2-methoxy-3-nitropyridin-6-amine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr shaker bottle), dissolve the 3-nitropyridine derivative in ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., flush the vessel with Nitrogen or Argon). Caution: The catalyst can be pyrophoric.
-
Securely connect the vessel to a hydrogen gas source. Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel to the desired pressure (a balloon of H₂ is often sufficient for small-scale reactions) or maintain a constant positive pressure.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS. The reaction is typically complete in 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (ethanol/methanol) to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 2-methoxy-N⁶-aryl-pyridine-2,3-diamine.
-
The product is often pure enough for the next step. If necessary, it can be purified by recrystallization or column chromatography.
| Method | Reagents | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Ra-Ni) | High yield, clean reaction, scalable. | Requires specialized equipment; catalyst can be pyrophoric. |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Mild conditions, tolerates some functional groups. | Stoichiometric metal waste, acidic work-up required. |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Avoids use of pressurized H₂ gas. | May require higher temperatures. |
Table 2: Comparison of Common Nitro Group Reduction Methods.[8][9]
Application in Bioactive Molecule Synthesis: A Case Study in JAK Inhibitors
The 2,3-diaminopyridine core generated from this two-step sequence is a critical pharmacophore for a class of drugs known as Janus kinase (JAK) inhibitors.[10][11] These inhibitors are pivotal in treating autoimmune diseases like rheumatoid arthritis and certain cancers by modulating cytokine signaling. The two adjacent amino groups provide ideal anchor points for constructing fused pyrimidine rings (forming a pyrrolo[2,3-b]pyridine scaffold), a common feature in many potent JAK inhibitors.
The synthesis of these complex molecules often involves the condensation of the 2,3-diaminopyridine intermediate with a suitable carbonyl compound or its equivalent, leading to the formation of the fused heterocyclic system. The versatility of the this compound starting material allows for the introduction of diverse substituents at the C6 position, enabling the fine-tuning of the pharmacological properties (potency, selectivity, pharmacokinetics) of the final drug candidate.
Conclusion
This compound is a high-value, strategic starting material for the synthesis of complex, biologically active molecules. By mastering the two primary transformations—nucleophilic aromatic substitution and nitro group reduction—researchers can efficiently access versatile diaminopyridine intermediates. The protocols and insights provided in this note serve as a robust foundation for the rational design and synthesis of novel therapeutics, particularly in the ever-important field of kinase inhibitor drug discovery. The logical and predictable reactivity of this scaffold ensures its continued importance in the synthetic chemist's toolkit.
References
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US8987443B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 5. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-2-methoxy-3-nitropyridine
Introduction: The Strategic Importance of Substituted Nitropyridines
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine scaffold is a privileged structure. Its inherent electron-deficient nature makes it a unique building block. When further functionalized with a potent electron-withdrawing group like a nitro moiety, the pyridine ring becomes highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2] The compound 6-Chloro-2-methoxy-3-nitropyridine is a prime example of such an activated system. The nitro group, positioned ortho to the chloro leaving group, and the inherent electron deficiency of the nitrogen-containing ring work in concert to facilitate the displacement of the chloride by a diverse array of nucleophiles.[2][3] This reactivity profile makes it an exceptionally valuable intermediate for constructing complex molecular architectures central to the discovery of new therapeutic agents and crop protection technologies.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a robust experimental framework for performing SNAr reactions on this compound. We will delve into the underlying mechanism, provide a validated, step-by-step protocol, and discuss the critical causality behind experimental choices to ensure reproducible and successful outcomes.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed through a concerted SN2 pathway, which is sterically impossible on an sp2-hybridized carbon within an aromatic ring.[2][3] Instead, it follows a well-established two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the chlorine atom at the C6 position). This step is typically the rate-determining step.[5] The attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, is stabilized by the strong resonance effect of the ortho-nitro group.[2][3] This stabilization is the key to the feasibility of the reaction.
-
Rearomatization: The aromaticity of the ring is restored in the final, rapid step, where the leaving group (chloride ion) is expelled, yielding the substituted product.
Caption: The Addition-Elimination mechanism of SNAr.
Critical Safety Protocols
Handling chlorinated and nitrated aromatic compounds requires strict adherence to safety protocols. These substances are often toxic, irritant, and potentially harmful to the environment.[6][7]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and tight-sealing safety goggles or a face shield.[6][8]
-
Ventilation: All manipulations involving this compound and its derivatives must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Spill & Waste Management: In case of a spill, evacuate the area and use an appropriate absorbent material for containment. Do not flush into drains.[6] All chemical waste, including solvents and reaction residues, must be disposed of in clearly labeled, sealed containers according to institutional and local regulations.[6]
-
Thermal Hazards: Be aware that thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[9]
Protocol: Amination of this compound
This protocol details the synthesis of 2-amino-6-methoxy-3-nitropyridine, a common transformation that serves as a representative example of the SNAr reaction on this substrate. The procedure is adapted from established methodologies for the synthesis of related compounds.[10][11][12]
Materials & Equipment
-
Reagents:
-
This compound
-
Methanol (Anhydrous)
-
Aqueous Ammonia (25-28% solution)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature controller
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Experimental Procedure
Caption: General workflow for the amination of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 2 mL per gram of substrate).
-
Reagent Addition: To the stirred solution at room temperature, add a 25% aqueous ammonia solution (approx. 1.4 eq).[12]
-
Reaction Conditions: Fit the flask with a reflux condenser and gently heat the reaction mixture to 35–40°C using a water bath.[10] Maintain vigorous stirring at this temperature for 2-4 hours.
-
Causality Note: The moderate heating increases the reaction rate without causing significant decomposition of the nitro-aromatic compound. Methanol is an effective solvent that dissolves the starting material and is miscible with the aqueous ammonia nucleophile.
-
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture and diluting it with ethyl acetate. Elute the TLC plate with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot indicates the completion of the reaction.[10][11]
-
Workup and Isolation: Once the reaction is complete, cool the mixture to 20°C.[10] Pour the reaction slurry into a beaker containing cold deionized water (approx. 10 mL per gram of starting material) to precipitate the product.[11]
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water, followed by a small amount of cold methanol to remove any residual impurities.[10][12]
-
Drying: Dry the purified solid product under vacuum to a constant weight. The resulting 2-amino-6-methoxy-3-nitropyridine should be a solid.
Data Summary: Versatility of SNAr on Nitropyridines
The SNAr reaction on activated halopyridines is highly versatile. A wide range of nucleophiles can be employed to generate diverse libraries of substituted pyridines. The table below summarizes typical reaction conditions for various nucleophiles with chloro-nitropyridine substrates, demonstrating the broad applicability of this methodology.
| Nucleophile | Solvent | Base (if any) | Temperature | Typical Yield (%) | Reference |
| Primary Amines | Ethanol | Triethylamine | Reflux | High | [1] |
| Substituted Anilines | Ethylene Glycol | None | Reflux | 90-94 | [1] |
| Secondary Amines | Aqueous Solution | None | 20 °C | Kinetic Study | [5] |
| Sodium Methoxide | Methanol | None | 15 °C to 30 °C | ~87 | [11][12] |
| Phenols | Polar Aprotic (e.g., DMF) | K₂CO₃ | 80-120 °C | Good to High | General Knowledge |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended time, the reaction time can be extended. Alternatively, a slight increase in temperature (e.g., to 50°C) may be beneficial, but should be done cautiously to avoid side-product formation.
-
Low Yield: Poor yields can result from impure starting materials or insufficient reaction time. Ensure the this compound is of high purity. The workup is also critical; precipitating the product in an excessively large volume of water can lead to losses due to slight solubility.
-
Purification: While precipitation is often sufficient for this specific transformation, other nucleophiles may yield products that require further purification by silica gel column chromatography or recrystallization.[13][14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-2-methoxy-3-nitropyridine in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: 6-Chloro-2-methoxy-3-nitropyridine in the Synthesis of Kinase Inhibitors
Abstract: This document provides a detailed technical guide on the strategic application of this compound as a pivotal intermediate in the synthesis of protein kinase inhibitors. We will explore the underlying chemical principles that make this reagent a valuable building block, focusing on the highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction it readily undergoes. This guide furnishes researchers, scientists, and drug development professionals with both the theoretical foundation and practical, field-proven protocols for leveraging this versatile compound in the construction of complex, biologically active molecules, particularly covalent kinase inhibitors.
Introduction: The Strategic Value of a Versatile Pyridine Building Block
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] Consequently, the development of small-molecule kinase inhibitors remains a major focus of modern drug discovery.[3] Within the medicinal chemist's toolkit, certain molecular fragments, or "privileged scaffolds," appear frequently in successful drug candidates due to their favorable chemical and biological properties. The substituted pyridine ring is one such scaffold, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[2]
This compound has emerged as a particularly useful and versatile building block for constructing these inhibitors.[4][5] Its utility stems from a carefully orchestrated arrangement of functional groups that provide multiple avenues for chemical modification.
Caption: Key functional groups of this compound.
This guide will focus on the principal reaction that defines its utility: the Nucleophilic Aromatic Substitution (SNAr), and provide a general protocol for its application in synthesizing kinase inhibitor precursors.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary role of this compound in synthesis is to act as an electrophile in an SNAr reaction.[6] Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr on an aromatic ring requires specific features, all of which are present in this molecule.
Causality Behind the Reactivity:
-
Electron-Deficient Ring: The pyridine nitrogen atom is inherently electron-withdrawing. This effect is dramatically amplified by the presence of a strong nitro (-NO₂) group at the 3-position.[4] This potent electron withdrawal makes the pyridine ring highly electron-deficient and thus susceptible to attack by nucleophiles.
-
Good Leaving Group: The chlorine atom at the 6-position is a competent leaving group, capable of departing with its pair of electrons as a chloride ion (Cl⁻).
-
Stabilization of Intermediate: The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile forms a negatively charged intermediate known as a Meisenheimer complex.[7] The electron-withdrawing nitro group is crucial here, as it stabilizes this transient negative charge through resonance, lowering the activation energy for the first, rate-determining step.
This combination of features makes the SNAr reaction with this compound a highly reliable and predictable transformation.
Caption: The Addition-Elimination workflow of the SNAr reaction.
Application Protocol: General Procedure for Amine Coupling
This protocol describes a general method for the SNAr coupling of a primary or secondary amine (a common feature in kinase inhibitor scaffolds) to the 6-position of this compound. This reaction is the cornerstone for incorporating the nitropyridine moiety into a larger molecule.
Self-Validation and Controls: The protocol's trustworthiness is established by continuous monitoring. The reaction progress should be tracked by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product. The final product's identity and purity must be confirmed by analytical methods such as NMR and HRMS.
Materials and Reagents
| Reagent/Material | Grade | Rationale for Use |
| This compound | ≥98% Purity | The electrophilic pyridine building block. |
| Amine-containing Scaffold | ≥97% Purity | The nucleophile to be coupled. |
| N,N-Diisopropylethylamine (DIEA) | Anhydrous | A non-nucleophilic base to neutralize the HCl byproduct without competing in the reaction.[8] |
| 1,4-Dioxane or DMF | Anhydrous | Aprotic polar solvent to solubilize reactants and facilitate the SNAr mechanism. |
| Ethyl Acetate, Brine, Na₂SO₄ | Reagent Grade | For standard extractive workup and drying. |
| Silica Gel | 230-400 mesh | For purification by flash column chromatography. |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine-containing scaffold (1.0 eq).
-
Dissolution: Add anhydrous 1,4-dioxane (or DMF) to dissolve the amine. A typical concentration is 0.1 M.
-
Addition of Reagents: To the stirring solution, add this compound (1.1 to 1.5 eq) followed by DIEA (2.0 to 3.0 eq).
-
Experimental Causality: Using a slight excess of the pyridine component ensures complete consumption of the potentially more valuable amine scaffold. The excess base ensures the reaction medium remains basic.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C (or to reflux). Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Downstream Synthetic Strategy and Application in Covalent Inhibitors
The SNAr coupling is often the first key step. The resulting nitro-containing intermediate is itself a versatile precursor for more complex kinase inhibitors.
-
Nitro Group Reduction: The nitro group can be readily reduced to a primary amine (-NH₂) using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or sodium dithionite). This newly formed amine serves as a handle for subsequent reactions, such as amide bond formation or further cross-coupling, to complete the synthesis of the target kinase inhibitor.
-
Role in Covalent Inhibition: The 3-nitropyridine moiety, once incorporated, is a key feature in the design of certain targeted covalent inhibitors.[9] These inhibitors first bind non-covalently to the kinase active site. If a suitable nucleophilic amino acid, such as a non-conserved cysteine, is nearby, it can attack the electron-deficient pyridine ring, displacing another group (or the entire scaffold, depending on the design) to form a permanent covalent bond.[10][11] This leads to irreversible inhibition, prolonged target engagement, and high potency.[9]
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chimia.ch [chimia.ch]
Application Notes & Protocols: Strategic Functionalization of the 6-Chloro-2-methoxy-3-nitropyridine Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifaceted Pyridine Core
Substituted pyridine scaffolds are foundational in modern medicinal chemistry and agrochemical development, serving as key pharmacophores in a multitude of bioactive molecules.[1][2] The compound 6-Chloro-2-methoxy-3-nitropyridine is a particularly valuable synthetic intermediate due to its orchestrated arrangement of functional groups, each offering a distinct handle for chemical modification.
The reactivity of this molecule is governed by three key features:
-
C6-Chloride : An excellent leaving group, priming this position for nucleophilic aromatic substitution (SNAr) and serving as a reactive site for palladium-catalyzed cross-coupling reactions.[2]
-
C3-Nitro Group : A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack.[3][4][5] This group can also be readily reduced to a primary amine, opening a gateway to a vast array of subsequent derivatizations.[6]
-
C2-Methoxy Group : An electron-donating group that influences the electronic properties and regioselectivity of the pyridine core.
This guide provides a detailed exploration of the primary synthetic pathways for functionalizing this compound, offering field-proven protocols and explaining the causality behind key experimental choices.
Figure 1: Key functionalization pathways for this compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The displacement of the C6-chloride is a highly efficient process due to the electronic activation conferred by the pyridine nitrogen and the C3-nitro group. These electron-withdrawing features stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy for the substitution.[5][7][8] This two-step addition-elimination mechanism is distinct from SN1 or SN2 pathways and is a cornerstone of pyridine chemistry.[7][9]
Protocol 1: SNAr with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the displacement of the C6-chloride with a primary or secondary amine, such as morpholine.
Rationale: The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of reagents and stabilize charged intermediates. A mild inorganic base is used to neutralize the HCl generated in situ, driving the reaction to completion.
Materials:
-
This compound
-
Morpholine (or other amine nucleophile, 1.2 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.), finely powdered
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and finely powdered K₂CO₃ (2.0 eq.).
-
Add dry acetonitrile to create a slurry (approx. 0.2 M concentration relative to the starting material).
-
Add the amine nucleophile (1.2 eq.) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 6-amino-2-methoxy-3-nitropyridine derivative.
| Nucleophile | Typical Conditions | Expected Yield |
| Aliphatic Amines | K₂CO₃, MeCN, 80 °C | 85-98% |
| Anilines | NaH, DMF, 50 °C | 70-90% |
| Alcohols (as alkoxides) | NaOR, THF/ROH, 60 °C | 80-95% |
| Thiols (as thiolates) | NaSR, DMF, 25 °C | 90-99% |
Part 2: Palladium-Catalyzed Cross-Coupling at the C6 Position
For forming carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to SNAr. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized, electron-rich, and bulky phosphine ligands enables efficient activation of the C-Cl bond.[10]
Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating biaryl or aryl-vinyl structures by coupling the aryl chloride with an organoboron reagent.[11][12][13]
Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the C-Cl bond to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[11]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.)
-
Aqueous Sodium Carbonate (Na₂CO₃, 2 M solution, 3.0 eq.)
-
1,4-Dioxane or Toluene
-
Inert atmosphere setup
Step-by-Step Methodology:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous base (2M Na₂CO₃ solution, 3.0 eq.). The solvent ratio is typically 4:1 or 5:1 organic to aqueous.
-
Heat the mixture to 90-100 °C with vigorous stirring for 6-24 hours. Monitor by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product via column chromatography.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a premier method for aryl amination, often succeeding where SNAr fails, particularly with less nucleophilic or sterically hindered amines.[14][15]
Rationale: The key to success with chloropyridines is the choice of a highly active catalyst system. A bulky, electron-rich phosphine ligand is essential to facilitate the rate-limiting oxidative addition of the C-Cl bond to the palladium center.[10][16] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[10]
Materials:
-
This compound
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos or RuPhos (0.04-0.05 eq.)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Dry Toluene or 1,4-Dioxane
-
Glovebox or inert atmosphere setup
Step-by-Step Methodology:
-
Strictly under inert atmosphere (glovebox recommended): To a dry reaction vessel, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add dry toluene, followed by the this compound and the amine.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool to room temperature, quench carefully by adding saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry.
-
Purify by column chromatography.
Protocol 4: Sonogashira Coupling (C-C Bond Formation)
This reaction efficiently couples the aryl chloride with a terminal alkyne, providing access to valuable alkynylpyridine intermediates.[17][18]
Rationale: The Sonogashira coupling utilizes a dual-catalyst system. A palladium complex facilitates the main cross-coupling cycle, while a copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.[19][20]
Materials:
-
This compound
-
Terminal Alkyne (1.5 eq.)
-
PdCl₂(PPh₃)₂ (0.03 eq.)
-
Copper(I) Iodide (CuI, 0.06 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (serves as base and solvent)
-
Inert atmosphere setup
Step-by-Step Methodology:
-
To a Schlenk flask under inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add degassed triethylamine.
-
Add the terminal alkyne (1.5 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Remove the amine solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
| Coupling Reaction | Catalyst System | Base | Typical Solvent |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | Et₃N, THF |
Part 3: Functionalization via Nitro Group Reduction
The reduction of the C3-nitro group to a primary amine (3-amino-6-chloro-2-methoxypyridine) is a pivotal transformation. This amine can then undergo a wide range of reactions, including diazotization, acylation, and further cross-coupling. The choice of reducing agent is critical to ensure chemoselectivity, primarily to avoid the undesired hydrogenolysis of the C6-chloride.[6]
Protocol 5: Chemoselective Nitro Group Reduction
Method A: Catalytic Hydrogenation with Raney Nickel Rationale: While Pd/C is a common hydrogenation catalyst, it is often too reactive and can cause dehalogenation of aryl chlorides.[21] Raney Nickel is generally a milder alternative that can selectively reduce the nitro group while preserving the C-Cl bond.[21]
Materials:
-
This compound
-
Raney Nickel (approx. 10% w/w), aqueous slurry
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
Step-by-Step Methodology:
-
In a flask suitable for hydrogenation, dissolve the nitropyridine in methanol.
-
Carefully add the Raney Nickel slurry.
-
Purge the system with H₂ gas.
-
Stir the reaction under a positive pressure of H₂ (1 atm to 50 psi) at room temperature.
-
Monitor the reaction until H₂ uptake ceases and starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.
-
Concentrate the filtrate to obtain the crude aminopyridine, which can be purified by crystallization or chromatography.
Method B: Metal Reduction in Acidic/Neutral Media Rationale: Reagents like iron powder with ammonium chloride or tin(II) chloride with HCl are classic, cost-effective, and highly chemoselective methods for nitro group reduction.[21][22][23] The reaction with iron proceeds via single electron transfer steps on the metal surface.[24]
Materials:
-
This compound
-
Iron powder (<100 mesh, 5.0 eq.)
-
Ammonium Chloride (NH₄Cl, 4.0 eq.)
-
Ethanol/Water (e.g., 4:1 mixture)
Step-by-Step Methodology:
-
To a round-bottom flask, add the nitropyridine, iron powder, and ammonium chloride.
-
Add the ethanol/water solvent mixture.
-
Heat the suspension to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction (typically 1-3 hours). The disappearance of the yellow color of the nitro compound is a good visual indicator.
-
Once complete, cool the reaction and filter the hot solution through Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the combined filtrates under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with water to remove any remaining salts.
-
Dry and concentrate the organic layer to yield the desired aminopyridine.
| Reduction Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Raney Ni | Clean workup, high yield | Pyrophoric catalyst, requires H₂ gas |
| Metal/Acid | Fe / NH₄Cl | Highly chemoselective, inexpensive | Stoichiometric metal waste, filtration can be difficult |
| Metal/Acid | SnCl₂ / HCl | Mild conditions, good selectivity | Stoichiometric tin waste (toxic) |
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. air.unimi.it [air.unimi.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 6-Chloro-2-methoxy-3-nitropyridine
Introduction: The Versatile Pyridine Scaffold
Substituted pyridine rings are fundamental structural motifs in a vast array of biologically active compounds, including many top-selling pharmaceuticals and vital agrochemicals.[1][2] Their prevalence drives a continuous demand for efficient and modular synthetic strategies to access diverse substitution patterns. 6-Chloro-2-methoxy-3-nitropyridine has emerged as a highly valuable and versatile building block for this purpose. Its strategic placement of functional groups—a labile chlorine atom, a methoxy group, and a readily transformable nitro group—provides a rich platform for sequential and regioselective chemical modifications.
This guide provides a comprehensive overview of the reactivity of this compound and offers detailed, field-proven protocols for its conversion into a variety of substituted pyridine derivatives. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
The starting material, this compound, can be synthesized from the reaction of 2,6-dichloro-3-nitropyridine with methanol.[3] A method for the preparation of the pure compound has also been documented.[4]
Reactivity Profile: A Blueprint for Synthesis
The synthetic utility of this compound is dictated by the electronic interplay of its substituents. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to these groups (C2, C4, and C6).[5][6]
The chlorine atom at the C6 position is an excellent leaving group and is situated para to the powerful electron-withdrawing nitro group at C3. This geometric arrangement provides substantial resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack, making the C6 position highly susceptible to substitution.[5][7] While the C2 position is also activated (ortho to the nitro group), the presence of the methoxy group makes substitution at C6 the primary pathway for SNAr reactions.
The nitro group itself can be readily reduced to an amino group, which can then be further functionalized through diazotization, acylation, or alkylation, opening up another dimension of synthetic possibilities.[8][9] Finally, the chloro group at C6 serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of C-C and C-N bonds, respectively.[10]
Protocols for Key Transformations
The following protocols are provided as a starting point for the synthesis of various pyridine derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes the synthesis of 6-amino-substituted 2-methoxy-3-nitropyridines. The procedure is adapted from the well-established amination of related 2,6-disubstituted-3-nitropyridines.[8][11]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., Methanol, Ethanol, DMF, Dioxane)
-
Base (if using an amine salt, e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 - 2.0 eq). If the amine is a solid, it can be added directly.
-
If necessary, add a base (1.5 - 2.0 eq) to neutralize any generated HCl or if starting with an amine salt.
-
Heat the reaction mixture to a temperature between 40-80 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Solvent | Methanol, Ethanol, DMF, Dioxane |
| Temperature | 40 - 80 °C |
| Reaction Time | 2 - 12 hours |
| Base (optional) | K₂CO₃, Et₃N, DIPEA |
Protocol 2: Nucleophilic Aromatic Substitution with Azide
This protocol outlines the synthesis of 6-azido-2-methoxy-3-nitropyridine, a versatile intermediate for the synthesis of triazoles and other nitrogen-containing heterocycles. The procedure is based on analogous reactions with other activated chloro-nitroaromatics.[5][12]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Reactions involving azides should be conducted behind a blast shield.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in NMP or DMF.
-
Add sodium azide (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-water.
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be purified by recrystallization if necessary.
| Parameter | Recommended Condition |
| Solvent | NMP, DMF |
| Temperature | Room Temperature |
| Reaction Time | 3 - 6 hours |
Protocol 3: Reduction of the Nitro Group
This protocol details the reduction of the 3-nitro group to a 3-amino group, yielding 5-amino-6-chloro-2-methoxypyridine. This transformation is crucial for accessing a different set of functionalization pathways. The procedure is adapted from a reliable method using stannous chloride.[8]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, add concentrated hydrochloric acid.
-
To the stirred acid, add this compound (1.0 eq) at room temperature.
-
Cool the resulting solution to 15 °C in an ice bath.
-
Slowly add stannous chloride dihydrate (2.0 - 2.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 35-40 °C and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaOH or NaHCO₃ until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or recrystallization.
| Parameter | Recommended Condition |
| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Concentrated Hydrochloric Acid |
| Temperature | 35 - 40 °C |
| Reaction Time | 5 - 6 hours |
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with aryl or vinyl boronic acids. The choice of catalyst, ligand, and base is critical and may require optimization for specific substrates.[13][14][15]
Materials:
-
This compound
-
Aryl or Vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water, Toluene, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 - 1.5 eq), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Add the base (2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/Water, Toluene, DMF |
| Temperature | 80 - 110 °C |
digraph "SNAr_Mechanism" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6"];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
compound [label=<
"0" CELLBORDER="0" CELLSPACING="0">
"https://i.imgur.com/your_starting_material_image.png" SCALE="TRUE"/>+ Nu- →
"https://i.imgur.com/your_meisenheimer_complex_image.png" SCALE="TRUE"/>→
"https://i.imgur.com/your_product_image.png" SCALE="TRUE"/>+ Cl- This compound Nucleophile Addition (Rate-determining) Meisenheimer Complex (Resonance Stabilized) Elimination Substituted Product
>];
}
Generalized SNAr mechanism at the C6 position.
Conclusion and Future Outlook
This compound stands outas a powerful and versatile intermediate for the synthesis of a wide range of polysubstituted pyridines. The distinct reactivity of its functional groups allows for a strategic and stepwise approach to molecular diversification. The protocols provided inthis guide offer robust starting points for leveraging this building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. Further exploration into one-pot and tandem reaction sequences starting from this intermediate could lead to even more efficient and atom-economical synthetic routes.
Zhang, E., Tang, J., Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Chemistry (Weinheim an der Bergstrasse, Germany), 22(16), 5692–5697. --INVALID-LINK--2. US Patent 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine. --INVALID-LINK--3. ChemicalBook. (n.d.). 2-Amino-6-methoxy-3-nitropyridine synthesis. Retrieved from --INVALID-LINK--4. Guidechem. (n.d.). How can 2-AMINO-6-METHOXY-3-Nitropyridine be applied and synthesized?. Retrieved from --INVALID-LINK--5. BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Retrieved from --INVALID-LINK--6. US Patent 5,569,760 A. (1996). Process for preparing nevirapine. --INVALID-LINK--7. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Retrieved from --INVALID-LINK--8. Hilf, J. A., Holzwarth, M. S., & Rychnovsky, S. D. (2016). Route to Highly Substituted Pyridines. The Journal of organic chemistry, 81(21), 10376–10382. --INVALID-LINK--9. DE Patent 60318444T2. (2008). PROCESS FOR THE PRODUCTION OF NEVIRAPINE. --INVALID-LINK--10. Bialy, L., & Waldman, J. H. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of organic chemistry, 76(19), 7881-7893. --INVALID-LINK--11. WO Patent 2016118586A1. (2016). Lowcost, high yield synthesis of nevirapine. --INVALID-LINK--12. Wang, Y., & Zhang, H. (2014). Progress in synthesis of the anti-AIDS drug nevirapine. Chinese Journal of New Drugs, 23(1), 26-30. --INVALID-LINK--13. Surry, D. S., & Buchwald, S. L. (2011). Applications of palladium-catalyzed C-N cross-coupling reactions. Chemical science, 2(1), 27–50. --INVALID-LINK--14. Schulz, T., Torvisco, A., & Stradiotto, M. (2013). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Synlett, 24(01), 15-30. --INVALID-LINK--15. LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. --INVALID-LINK--16. Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from --INVALID-LINK--17. LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. --INVALID-LINK--/08%3A_Reactions_of_Aromatic_Compounds/8.12%3A_Nucleophilic_Substitutions_on_Aromatic_Systems-_Expanding_the_range_of_potential_substitution_products)18. NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--19. Leadbeater, N. E., & Stencel, L. M. (2014). Amination of heteroaryl chlorides: palladium catalysis or SNAr in green solvents?. Beilstein journal of organic chemistry, 10, 127–134. --INVALID-LINK--20. Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--21. ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--22. BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Methoxy-2-nitropyridin-3-amine Derivatives. Retrieved from --INVALID-LINK--23. WO Patent 2010089773A2. (2010). Process for preparation of nitropyridine derivatives. --INVALID-LINK--24. Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Retrieved from --INVALID-LINK--25. Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--26. Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. --INVALID-LINK--27. LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. --INVALID-LINK--28. BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. Retrieved from --INVALID-LINK--29. Al-Adiwish, W. M., El-Nassry, S. M., & El-Sattar, N. E. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC: Online Journal of Organic Chemistry, 2012(6), 384-397. --INVALID-LINK--30. Torres, E., Goya, P., & Elguero, J. (2019). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. --INVALID-LINK--31. BenchChem. (n.d.). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. Retrieved from --INVALID-LINK--32. ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from --INVALID-LINK--33. Coe, P. L., & Sellers, D. J. (1985). Studies in azide chemistry. Part VII. Synthesis and reactions of perfluoro-(2-azido-4-isopropylpyridine) and 2-azido-3,5,6-trifluoro-4-methoxypyridine. Journal of the Chemical Society, Perkin Transactions 1, 1985, 1955-1959. --INVALID-LINK--34. BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Methoxy-2-nitropyridin-3-amine. Retrieved from --INVALID-LINK--35. BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5. Retrieved from --INVALID-LINK--
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Studies in azide chemistry. Part VII. Synthesis and reactions of perfluoro-(2-azido-4-isopropylpyridine) and 2-azido-3,5,6-trifluoro-4-methoxypyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
scale-up synthesis of 6-Chloro-2-methoxy-3-nitropyridine derivatives
An In-Depth Guide to the Scale-Up Synthesis of 6-Chloro-2-methoxy-3-nitropyridine and Its Derivatives
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Substituted Nitropyridines
The this compound scaffold and its derivatives are pivotal intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] The specific arrangement of the chloro, methoxy, and nitro groups on the pyridine ring provides a versatile platform for further chemical modifications. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the chloro and methoxy groups offer distinct reaction sites for building molecular complexity. These intermediates are integral to the development of various medicinal agents and other high-value chemical products.[1] This guide provides a detailed, field-proven framework for the scale-up synthesis of these valuable compounds, focusing on a logical, safe, and efficient multi-step approach.
Part 1: Overall Synthetic Strategy and Rationale
The most robust and industrially scalable pathway to this compound and its derivatives commences with the readily available starting material, 2,6-dichloropyridine. The strategy involves a sequential introduction of functional groups, which allows for precise control over the final product's structure.
The core three-step sequence is as follows:
-
Nitration: Introduction of a nitro group at the 3-position of 2,6-dichloropyridine to form the key intermediate, 2,6-dichloro-3-nitropyridine.
-
Selective Nucleophilic Aromatic Substitution (SNAr): Replacement of one of the chloro groups with a methoxy group. The powerful electron-withdrawing effect of the nitro group significantly facilitates this reaction.
-
Derivative Formation: Further modification, such as amination at the remaining chloro position or reduction of the nitro group, to generate a library of useful derivatives.
This stepwise approach is superior to routes that might attempt to build the pyridine ring with the substituents already in place, as it offers greater control, higher predictability, and utilizes more accessible starting materials.[2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Chloro-2-methoxy-3-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 6-Chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific, yet important, transformation. The substrate presents a unique set of challenges due to its electronic and steric properties. As an electron-deficient heteroaryl chloride, it requires highly active catalyst systems to overcome the strong C-Cl bond for oxidative addition.[1] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[2][3]
This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring a higher probability of success in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem: Low to No Product Formation
Q1: My reaction shows no conversion, or the yield is below 10%. I'm only recovering my starting material. What are the most likely causes and how do I fix it?
A1: This is a common and frustrating issue, typically pointing to a failure in the initial, and often rate-limiting, oxidative addition step of the catalytic cycle.[1] Given that this compound is an electron-deficient aryl chloride, the strength of the Carbon-Chlorine bond necessitates a highly active catalyst system and optimized conditions.[1][4]
Here is a systematic approach to troubleshoot this issue:
-
Evaluate the Catalyst System: Standard or less active catalysts like Pd(PPh₃)₄ are often ineffective for challenging aryl chlorides.[5] The primary issue is the difficulty of the Pd(0) species inserting into the C-Cl bond.[1]
-
Actionable Advice: Switch to a state-of-the-art catalyst system known for activating aryl chlorides. This involves using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[5][6] These ligands promote the formation of the active Pd(0) species and accelerate the oxidative addition step.[7]
-
-
Assess the Base: The base is not merely a pH adjuster; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9] An inappropriate or weak base can completely halt the catalytic cycle.[10]
-
Increase Reaction Temperature: Higher thermal energy may be required to overcome the activation barrier for C-Cl bond cleavage.[1]
-
Actionable Advice: If your reaction at 80 °C is failing, consider incrementally increasing the temperature to 100-120 °C, while monitoring for any potential substrate or product decomposition.[11]
-
The following workflow provides a logical sequence for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Problem: Significant Side Product Formation
Q2: My reaction is working, but I'm getting a complex mixture with significant byproducts like protodeboronation and homocoupling. How can I improve selectivity?
A2: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the main cross-coupling cycle. Adjusting conditions to favor the desired kinetics is key.
-
Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[12] It is a very common side reaction, especially with aqueous bases or adventitious water.[1][12]
-
Actionable Advice:
-
Switch to a More Stable Boron Reagent: Boronic acids are prone to this issue.[13] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can significantly increase stability.[1][14] These reagents often participate in the reaction via a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[15]
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the water that facilitates this pathway.[1]
-
Optimize the Base: Highly nucleophilic or strongly basic aqueous solutions can accelerate protodeboronation.[12] Consider a weaker or non-nucleophilic base if your system allows.
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (Ar-Ar). It is often promoted by the presence of oxygen or by certain Pd(II) species during the reduction of a Pd(II) precatalyst.[12]
-
Actionable Advice:
-
Ensure Rigorous Degassing: Oxygen is a key culprit. Degas your reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1][16]
-
Optimize Kinetics: A base and catalyst system that promotes a faster cross-coupling rate can outcompete the slower homocoupling pathway.[1]
-
-
-
Dehalogenation: This involves the replacement of the chlorine atom with hydrogen on your starting material. It is often mediated by a palladium-hydride (Pd-H) species.[17] Electron-deficient N-heterocyclic halides can be particularly susceptible to this side reaction.[17][18]
| Side Product | Primary Cause(s) | Recommended Solution(s) |
| Protodeboronation | Hydrolysis of boronic acid C-B bond; excess water.[12] | Switch to boronic pinacol ester or trifluoroborate salt.[1] Use anhydrous solvents. |
| Homocoupling | Presence of oxygen; slow cross-coupling kinetics.[12] | Rigorously degas the reaction mixture.[1] Use a more active catalyst system to accelerate cross-coupling.[1] |
| Dehalogenation | Formation of Pd-H species.[17] | Optimize ligand and reaction time. Ensure high purity of reagents. |
Caption: Summary of common side reactions and mitigation strategies.
Frequently Asked Questions (FAQs)
Q3: Why is this compound a "challenging" substrate?
A3: This substrate combines three challenging features:
-
Aryl Chloride: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the oxidative addition step difficult and requiring highly active catalysts.[1][2]
-
Electron-Deficient Heterocycle: The pyridine nitrogen and the strongly electron-withdrawing nitro group make the ring electron-poor. While this can help activate the C-Cl bond to oxidative addition, the basic nitrogen atom can also coordinate to the palladium catalyst, inhibiting its activity.[2][19]
-
Steric Hindrance: The methoxy group at the 2-position is ortho to the chlorine, creating steric hindrance that can impede the approach of the bulky palladium catalyst.[7] Sterically demanding couplings often require specialized, bulky ligands to be successful.[20][21]
Q4: How do I select the right palladium catalyst and ligand?
A4: For this substrate, you need a catalyst system designed for unreactive aryl chlorides. The key is to use ligands that are both bulky and electron-rich .
-
Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond.[7][22]
-
Bulky ligands promote the final reductive elimination step to release the product and regenerate the catalyst. They can also help prevent catalyst deactivation.[22]
Recommended Ligand Classes:
-
Biarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are industry standards for challenging couplings. They are known for their high activity with aryl chlorides.[1][6]
-
N-Heterocyclic Carbenes (NHCs): These form very strong bonds to palladium, creating robust and highly active catalysts that are effective for coupling aryl chlorides.[23][24]
Q5: What is the mechanistic role of the base in the Suzuki coupling?
A5: The base is essential for the transmetalation step. The neutral boronic acid (Ar-B(OH)₂) is not nucleophilic enough to transfer its aryl group to the palladium center efficiently. The base reacts with the boronic acid to form a more nucleophilic anionic boronate species, such as [Ar-B(OH)₃]⁻.[1][10][25] This negatively charged species readily transfers its organic fragment to the Pd(II) complex, moving the catalytic cycle forward.[8][9]
Caption: The Suzuki-Miyaura catalytic cycle.
Q6: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?
A6: The choice depends on the stability required for your reaction.
-
Boronic Acids: These are the most common and are often highly reactive.[13] However, they are susceptible to decomposition via protodeboronation, especially under harsh basic or aqueous conditions.[12][13]
-
Boronic Pinacol Esters: These are significantly more stable than boronic acids and are resistant to protodeboronation.[12] They are a great choice if you are observing this side reaction. They are thought to slowly hydrolyze in situ to provide the active boronic acid for the coupling.[14]
-
Potassium Trifluoroborate Salts (R-BF₃K): These are also very stable, often crystalline solids with a long shelf life. Like esters, they act as a source of the boronic acid under the reaction conditions, and their slow-release nature can be beneficial for minimizing side reactions.[15]
For initial screening, a boronic acid is a reasonable starting point. If protodeboronation is observed, switching to a pinacol ester is a standard and effective troubleshooting step.[1]
Experimental Protocols
Protocol 1: General Procedure for Reaction Screening
This protocol provides a robust starting point for optimizing the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (N₂ or Ar), add the this compound, the arylboronic acid/ester, and the base.[2]
-
In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vessel.
-
Add the remaining anhydrous, degassed solvent (to a typical concentration of 0.1-0.2 M).
-
Seal the vessel and purge the headspace with inert gas. For best results, perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[17]
-
Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for a Challenging Coupling
This protocol incorporates best practices for difficult aryl chloride substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic pinacol ester (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Add the this compound, arylboronic pinacol ester, finely ground K₃PO₄, and the XPhos Pd G3 precatalyst to a dry reaction vial equipped with a stir bar.
-
Evacuate and backfill the vial with Argon three times.
-
Add anhydrous, degassed 1,4-Dioxane via syringe.
-
Seal the vial tightly and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor for completion.
-
Follow steps 8-10 from the general protocol for workup and purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 19. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Chloro-2-methoxy-3-nitropyridine
Welcome to the Technical Support Center for the synthesis of 6-Chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation is primarily achieved through two main synthetic routes:
-
Route A: Nitration of 2-chloro-6-methoxypyridine.
-
Route B: Nucleophilic substitution (methoxylation) of 2,6-dichloro-3-nitropyridine.
Both routes, while effective, are prone to specific side reactions that can impact yield and purity. This guide will provide a detailed analysis of these potential issues and offer practical solutions.
Troubleshooting and FAQs
Route A: Nitration of 2-chloro-6-methoxypyridine
This route involves the direct nitration of the 2-chloro-6-methoxypyridine substrate. While seemingly straightforward, the regioselectivity of the nitration can be a significant challenge.
Frequently Asked Questions (FAQs):
-
Q1: My nitration reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity for the desired 3-nitro product?
A1: This is a common issue. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution challenging.[1] The directing effects of the chloro and methoxy substituents play a crucial role. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but deactivating. Nitration of substituted pyridines often requires harsh conditions, which can lead to the formation of multiple products.[1][2] To favor the 3-nitro isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity. Start with dropwise addition of the nitrating agent at 0°C or below.
-
Nitrating Agent: A milder nitrating agent or a different nitration system can sometimes provide better selectivity. However, for deactivated rings, a strong nitrating mixture (HNO₃/H₂SO₄) is often necessary.[3]
-
Order of Addition: Adding the substrate to the nitrating mixture can sometimes help control the reaction better than the reverse addition.
-
-
Q2: I am observing a significant amount of a byproduct that I suspect is the 5-nitro isomer. How can I confirm its identity and minimize its formation?
A2: The formation of 2-chloro-6-methoxy-5-nitropyridine is a known side reaction. The methoxy group at the 2-position can direct nitration to the para-position (position 5). To confirm its identity, you would ideally need to compare its analytical data (NMR, MS) with a known standard. Minimizing its formation involves optimizing the reaction conditions as mentioned in A1. Slower addition of the nitrating agent and stringent temperature control are key.
Troubleshooting Guide: Nitration Route
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction due to insufficiently harsh conditions. | Gradually increase the reaction temperature and/or the concentration of the nitrating agent. Monitor the reaction by TLC or GC-MS to find the optimal balance.[1] |
| Decomposition of starting material or product under harsh conditions. | Use a minimal excess of the nitrating agent and add it slowly to control the reaction exotherm.[1] Consider alternative, milder nitrating agents if possible. | |
| Formation of 5-Nitro Isomer | The methoxy group at C2 directs nitration to the para position (C5). | Maintain a low reaction temperature (e.g., -10°C to 0°C) during the addition of the nitrating agent. Add the nitrating agent dropwise to avoid localized high concentrations. |
| Di-nitration Products | Excess of nitrating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of the nitrating agent.[1] Monitor the reaction closely and quench it once the desired product is formed. |
| Difficult Purification | Co-elution of the 3-nitro and 5-nitro isomers. | Isomeric nitropyridines can be challenging to separate by standard column chromatography. Consider using a different solvent system or a high-performance chromatography technique. Recrystallization can also be an effective purification method. |
Route B: Methoxylation of 2,6-dichloro-3-nitropyridine
This route involves the nucleophilic aromatic substitution of one of the chlorine atoms in 2,6-dichloro-3-nitropyridine with a methoxy group using a reagent like sodium methoxide.
Frequently Asked Questions (FAQs):
-
Q1: My methoxylation reaction is sluggish and gives a low yield. What can I do to improve it?
A1: Several factors can contribute to a slow reaction:
-
Reagent Quality: Ensure your sodium methoxide is fresh and anhydrous. Sodium methoxide is hygroscopic and reacts with water, which would reduce its efficacy.[4]
-
Solvent: The reaction is typically carried out in methanol or an anhydrous polar aprotic solvent. Ensure your solvent is completely dry.
-
Temperature: While the reaction can often be run at room temperature, gentle heating may be required to drive it to completion. Monitor the reaction progress by TLC or GC-MS.
-
-
Q2: I am seeing a byproduct with a higher molecular weight than my desired product. What could it be?
A2: The most likely high molecular weight byproduct is 2,6-dimethoxy-3-nitropyridine, resulting from the substitution of both chlorine atoms.[5]
Troubleshooting Guide: Methoxylation Route
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure the sodium methoxide is of high quality and used in a slight excess. |
| Hydrolysis of starting material or product. | Use anhydrous solvents and reagents. The presence of water can lead to the formation of hydroxy-pyridines.[4] | |
| Formation of 2,6-dimethoxy-3-nitropyridine | Excess sodium methoxide or prolonged reaction time. | Use a stoichiometric amount of sodium methoxide (or a very slight excess). Monitor the reaction carefully and stop it once the starting material is consumed. |
| High reaction temperature. | Run the reaction at a lower temperature to favor mono-substitution. The second substitution is generally slower than the first. | |
| Unreacted Starting Material | Insufficient amount of sodium methoxide. | Ensure an accurate stoichiometry of the reagents. |
| Poor quality of sodium methoxide. | Use freshly opened or properly stored sodium methoxide. |
Reaction Pathways and Side Reactions
The following diagram illustrates the main synthetic routes and the common side reactions discussed.
Caption: Synthetic routes to this compound and common side reactions.
Detailed Experimental Protocol: Route B
This protocol is provided as a general guideline. Optimization may be necessary based on laboratory conditions and reagent purity.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Sodium methoxide
-
Anhydrous methanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium methoxide (1.05 equivalents) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, carefully quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Data for Identification
-
This compound:
-
Common Impurities:
-
2-chloro-6-methoxy-5-nitropyridine: The ¹H NMR spectrum would show a different splitting pattern for the aromatic protons compared to the desired 3-nitro isomer.
-
2,6-dimethoxy-3-nitropyridine: The ¹H NMR spectrum would show two distinct methoxy signals (or a single signal integrating to 6 protons if they are equivalent) and the absence of the chloro-substituent would be evident in the mass spectrum.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethoxy-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 6. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Technical Support Center: Purification of 6-Chloro-2-methoxy-3-nitropyridine Reaction Products
Welcome to the technical support center for the purification of 6-Chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Low Purity After Initial Work-up and Extraction
Q: My crude this compound shows significant impurities on TLC/LC-MS analysis after aqueous work-up and extraction with ethyl acetate. What are the likely culprits and how can I improve the initial purity?
A: This is a frequent challenge stemming from the inherent reactivity of the starting materials and potential side reactions. The primary causes often involve unreacted starting materials, formation of isomers, and hydrolysis by-products.
Probable Causes & Solutions:
-
Incomplete Reaction: The synthesis of this compound typically involves the reaction of 2,6-dichloro-3-nitropyridine with a methoxide source.[1][2] Incomplete conversion is a common source of contamination.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. If the reaction stalls, a slight excess of the methoxide reagent or an extended reaction time at a controlled temperature may be necessary.
-
-
Formation of Isomers: A significant challenge in the synthesis of substituted nitropyridines is the potential for the formation of regioisomers. For instance, during the nitration of 2-chloro-6-methoxypyridine, the 5-nitro isomer can be formed as a major by-product.[3]
-
Solution: Precise control of reaction conditions, particularly temperature, during the nitration step is crucial to favor the formation of the desired 3-nitro isomer. A patented process suggests adding the 2-chloro-6-alkoxy-pyridine to the nitrating mixture of concentrated sulfuric and nitric acid at 0 to 40°C to minimize isomer formation.[3]
-
-
Hydrolysis of the Chloro Group: The chloro group on the pyridine ring can be susceptible to hydrolysis, especially if the work-up conditions are too basic or involve prolonged exposure to water at elevated temperatures. This leads to the formation of the corresponding hydroxypyridine derivative.
-
Solution: Perform the aqueous work-up at a low temperature (e.g., using ice water).[4] Neutralize the reaction mixture carefully and avoid strongly basic conditions. Prompt extraction after quenching the reaction is also recommended.
-
-
Residual Acids: Inadequate neutralization of the acidic reaction mixture (from nitrating acids) can lead to the protonation of the pyridine nitrogen, affecting its solubility and extraction efficiency.
Issue 2: Difficulty in Separating the Product from Impurities by Column Chromatography
Q: I'm struggling to achieve baseline separation of my this compound from a closely eluting impurity using silica gel column chromatography. What strategies can I employ to improve the separation?
A: Co-elution is a common frustration in chromatography. The key is to optimize the mobile phase and stationary phase interaction to exploit subtle differences in the polarity and structure of your product and the impurity.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The choice of eluent is paramount for successful separation. If the polarity of the solvent system is too high, both the product and impurities will travel quickly up the column with poor separation. If it's too low, elution will be excessively slow.
-
Solution: Systematically screen different solvent systems using TLC. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[6][7] A gradient elution, starting with a low polarity and gradually increasing it, can often provide superior separation. For closely eluting spots, consider trying a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity.
-
-
Streaking on Silica Gel: Basic compounds like pyridines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking of the spots and poor separation.[7]
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent.[7] This will neutralize the acidic sites on the silica and improve the peak shape of your compound.
-
-
Column Overloading: Loading too much crude product onto the column is a frequent cause of poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower loading. Dry loading the sample, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.[7]
-
Issue 3: Product Oiling Out or Forming an Amorphous Solid During Recrystallization
Q: I'm attempting to purify my this compound by recrystallization, but it either oils out or precipitates as a fine, amorphous powder instead of forming nice crystals. What's going wrong?
A: This issue typically points to problems with solvent selection, cooling rate, or the presence of impurities that inhibit crystal growth.
Probable Causes & Solutions:
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will have poor recovery. If it's not soluble enough at high temperatures, you may need an excessive amount of solvent.
-
Solution: Conduct a systematic solvent screen with small amounts of your crude product. Common solvents to test for nitropyridine derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.[5][8] A two-solvent system (one in which the compound is soluble and one in which it is not) can often be effective.
-
-
Cooling Too Rapidly: Rapid cooling of the saturated solution can lead to the rapid precipitation of the product as an amorphous solid or oil, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.
-
-
Presence of Oily Impurities: If your crude product contains significant amounts of oily impurities, they can interfere with the crystallization process.
-
Solution: Before attempting recrystallization, it may be beneficial to perform a preliminary purification step. This could involve an activated carbon treatment to remove colored impurities or a quick filtration through a small plug of silica gel to remove highly polar or non-polar contaminants.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound.
Q1: What are the key physical and chemical properties of this compound that are relevant to its purification?
A1: Understanding the properties of your target compound is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C6H5ClN2O3[9][10] | Provides the elemental composition. |
| Molecular Weight | 188.57 g/mol [10][11] | Useful for calculations and characterization. |
| Melting Point | 78-80 °C[6][9][11] | A sharp melting point is an indicator of purity. |
| Appearance | Grayish-white or light yellow solid powder[11] | Color can indicate the presence of impurities. |
| Solubility | Slightly soluble in water[6][9] | Important for designing extraction and washing steps. |
The presence of the electron-withdrawing nitro group and the chloro atom, along with the methoxy group, gives the molecule a moderate polarity, making it suitable for purification by normal-phase chromatography. The basicity of the pyridine nitrogen must also be considered, as it can interact with acidic media or stationary phases.[5]
Q2: What is a reliable, step-by-step protocol for the column chromatography purification of this compound?
A2: The following is a general protocol that can be adapted based on your specific crude product profile. A published method for a similar compound provides a good starting point.[6]
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Choose a column with a diameter appropriate for the amount of material to be purified.
-
Prepare a slurry of silica gel (100-200 mesh) in the least polar eluent identified in your TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample to the top of the column.
-
Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding the resulting powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, least polar solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity using analytical techniques such as NMR, LC-MS, and melting point determination.
-
Q3: Can I use an alternative purification method to column chromatography?
A3: Yes, depending on the nature and amount of impurities, other methods can be effective.
-
Recrystallization: If your crude product is relatively pure (>90%), recrystallization can be a highly effective method for obtaining a high-purity final product. As mentioned in the troubleshooting section, careful solvent selection and slow cooling are key.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO3 or dilute NaOH) and the product is back-extracted into an organic solvent. This can be effective for removing non-basic impurities.
-
Preparative HPLC: For very high purity requirements or for the separation of very similar isomers, preparative reverse-phase HPLC can be employed. A method using an acetonitrile/water mobile phase has been described for the analytical separation of this compound, which could be scaled up.[12]
III. Visualizing the Purification Workflow
To aid in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]
- 3. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. 2-Chloro-6-methoxy-3-nitropyridine | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-methoxy-3-nitropyridine
Welcome to the technical support center for the synthesis of 6-Chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we will delve into the mechanistic underpinnings of the reaction, provide detailed troubleshooting for common issues, and offer step-by-step protocols for enhanced outcomes.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility stems from the strategic placement of its functional groups: a nitro group that can be reduced to an amine, a chloro group that is a good leaving group for nucleophilic substitution, and a methoxy group that influences the electronic properties of the pyridine ring. The successful synthesis of this compound with high yield and purity is therefore critical for many research and development endeavors.
This guide will focus on the most common synthetic routes and the challenges associated with them. We will address frequently asked questions and provide in-depth troubleshooting advice to help you achieve consistent and reproducible results.
Synthetic Pathways Overview
Two primary routes for the synthesis of this compound are commonly employed:
-
Nitration of 2-Chloro-6-methoxypyridine: This is a direct approach where the nitro group is introduced onto the pre-functionalized pyridine ring.
-
Methoxylation of 2,6-Dichloro-3-nitropyridine: This route involves the selective replacement of a chlorine atom with a methoxy group on a di-chlorinated and nitrated pyridine.
Each pathway has its own set of challenges and optimization parameters, which we will explore in detail.
Caption: Overview of the two primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Part 1: Nitration of 2-Chloro-6-methoxypyridine (Route 1)
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitration of 2-Chloro-6-methoxypyridine are often attributed to several factors. The direct nitration of the pyridine ring can be challenging due to its electron-deficient nature.[1] Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Temperature: Temperature control is critical. Too high a temperature can lead to the formation of byproducts and decomposition.[2] Conversely, a temperature that is too low may result in an incomplete reaction. It is recommended to maintain the reaction temperature between 50-60°C to minimize over-nitration.[2]
-
Incorrect Reagent Stoichiometry: The molar ratio of nitric acid to the starting material is crucial. A common starting point is a 1:1.2 molar ratio of 2-methoxypyridine to nitric acid in excess sulfuric acid, which has been reported to achieve yields of up to 85%.[2]
-
Inefficient Mixing: Homogeneous mixing is essential for consistent regioselectivity.[2] Ensure vigorous stirring (e.g., ≥500 rpm) throughout the reaction to maintain a uniform distribution of reagents.[2]
-
Formation of Isomeric Byproducts: A significant cause of low yield of the desired product is the formation of the 2-chloro-6-methoxy-5-nitropyridine isomer.[3] To minimize this, the 2-chloro-6-methoxypyridine should be added portion-wise to the pre-cooled mixture of concentrated sulfuric and nitric acids.[3]
Question 2: I am observing the formation of a significant amount of the 5-nitro isomer. How can I improve the regioselectivity of the nitration?
Answer:
The formation of the 5-nitro isomer is a common challenge. The methoxy group at the 2-position directs the incoming nitro group primarily to the 5-position.[2] However, the reaction conditions can be tuned to favor the desired 3-nitro isomer.
-
Controlled Addition of Starting Material: As mentioned, adding the 2-chloro-6-methoxypyridine in portions to the nitrating mixture at a controlled temperature (0 to 40°C) is a key strategy to enhance the formation of the 3-nitro isomer.[3]
-
Temperature Management: Lowering the reaction temperature can sometimes improve regioselectivity, although it may also slow down the reaction rate. Experiment with temperatures below 50°C to find an optimal balance.[2]
Question 3: How can I effectively monitor the progress of the nitration reaction?
Answer:
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[4]
-
TLC System: A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes. A starting point could be a 20:80 mixture of ethyl acetate to hexanes.[4]
-
Procedure:
-
Prepare your TLC plate and developing chamber.
-
Spot the starting material (2-Chloro-6-methoxypyridine) as a reference.
-
Carefully take a small aliquot from the reaction mixture, quench it (e.g., with a small amount of ice-water and neutralize), and extract with a suitable solvent like ethyl acetate.
-
Spot the extracted sample on the TLC plate alongside the starting material.
-
Develop the plate and visualize under UV light (254 nm).[4]
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.
Part 2: Methoxylation of 2,6-Dichloro-3-nitropyridine (Route 2)
Question 4: The methoxylation of 2,6-Dichloro-3-nitropyridine is not going to completion. What should I check?
Answer:
Incomplete methoxylation can be due to several factors related to the reagents and reaction conditions.
-
Reagent Quality: Sodium methoxide is highly sensitive to moisture. Ensure you are using freshly prepared or properly stored sodium methoxide. The methanol used as a solvent should also be anhydrous.
-
Reaction Temperature: The reaction is typically carried out at a controlled temperature. A common procedure involves adding the 2,6-dichloro-3-nitropyridine to a cooled solution of sodium methoxide in methanol (around 15°C) and then warming the mixture to 25-30°C.[5]
-
Stoichiometry: A slight excess of sodium methoxide (e.g., 1.05 moles per mole of the starting material) can help drive the reaction to completion.[5]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed.
Question 5: I am getting byproducts in my methoxylation reaction. What are they and how can I avoid them?
Answer:
The primary byproduct in this reaction is the di-methoxylated compound, 2,6-dimethoxy-3-nitropyridine. This occurs if both chlorine atoms are substituted.
-
Control of Stoichiometry: Using a carefully controlled amount of sodium methoxide (ideally close to 1 equivalent) is the most effective way to minimize the formation of the di-substituted product.
-
Temperature Control: Running the reaction at a lower temperature can help to improve the selectivity of the mono-substitution.
Part 3: Purification and General Troubleshooting
Question 6: My final product is impure after workup. What is the best way to purify this compound?
Answer:
Purification is crucial for obtaining a high-quality final product.
-
Alkaline Wash: A key purification step for the crude product from the nitration route is to treat it with an alkaline solution. This can be done by digesting the crude solid in an aqueous alkaline solution (like sodium carbonate) or by dissolving the product in an inert organic solvent and washing it with an aqueous alkaline solution.[3] This helps to remove acidic impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol or a mixture of toluene and heptane) can be very effective in removing impurities and obtaining a crystalline product with high purity.[2][3]
-
Column Chromatography: For removing isomers and other closely related impurities, column chromatography using silica gel is a reliable method.[6] A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
Caption: A general troubleshooting workflow for optimizing the synthesis of this compound.
Experimental Protocols
Protocol 1: Nitration of 2-Chloro-6-methoxypyridine
This protocol is adapted from methodologies that favor the formation of the 3-nitro isomer.[3]
-
Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and a thermometer, prepare a mixture of concentrated sulfuric acid and fuming nitric acid. Cool the mixture to 0°C.
-
Addition of Starting Material: Slowly add 2-Chloro-6-methoxypyridine (1.0 eq) portion-wise to the cooled nitrating mixture, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration and wash it thoroughly with water until the washings are neutral.
-
Purification: The crude product can be further purified by washing with a cold, dilute aqueous alkaline solution (e.g., sodium carbonate) followed by recrystallization from a suitable solvent like ethanol.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-20°C during addition, then room temp. | Minimizes byproduct formation, especially the 5-nitro isomer.[3] |
| Reagent Ratio | 1.0 eq. Substrate | Precise control of stoichiometry is key for selectivity. |
| Stirring | Vigorous | Ensures homogeneity and consistent reaction.[2] |
| Monitoring | TLC (e.g., 20% EtOAc/Hexanes) | Tracks consumption of starting material and formation of product.[4] |
Protocol 2: Methoxylation of 2,6-Dichloro-3-nitropyridine
This protocol is based on established procedures for selective methoxylation.[5]
-
Preparation of Sodium Methoxide Solution: In a dry reaction flask under an inert atmosphere, dissolve sodium methoxide (1.05 eq) in anhydrous methanol. Cool the solution to 15°C.
-
Addition of Starting Material: Slowly add 2,6-Dichloro-3-nitropyridine (1.0 eq) to the cooled sodium methoxide solution, maintaining the temperature at 15°C.
-
Reaction: After the addition is complete, warm the reaction mixture to 25-30°C and stir for 4-5 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, pour the reaction mixture into water to precipitate the product.
-
Isolation: Collect the solid by filtration and wash with water.
-
Drying: Dry the product under vacuum to obtain this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 15°C for addition, then 25-30°C | Controls the rate of reaction and selectivity.[5] |
| Reagent Ratio | 1.05 eq. Sodium Methoxide | A slight excess drives the reaction to completion while minimizing di-substitution.[5] |
| Solvent | Anhydrous Methanol | Prevents decomposition of sodium methoxide. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Protects the moisture-sensitive sodium methoxide. |
Safety Precautions
Working with nitrating agents and pyridine derivatives requires strict adherence to safety protocols.
-
Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1]
-
Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[7] They often have strong, unpleasant odors. Always work in a fume hood and wear appropriate PPE.[7][8]
-
Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible.[1] Be prepared to handle spills of corrosive acids with appropriate neutralizing agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Technical Support Center: Synthesis of 6-Chloro-2-methoxy-3-nitropyridine
Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 7, 2026
Welcome to the technical support guide for the synthesis of 6-Chloro-2-methoxy-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of Synthetic Strategies
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the strategic placement of functional groups that allow for diverse subsequent modifications.[2] The synthesis typically proceeds via one of two primary routes, each with distinct advantages and challenges.
Route A involves the direct nitration of 2-chloro-6-methoxypyridine. This is a straightforward approach if the starting material is readily available. Route B begins with the more accessible precursor 2,6-dichloropyridine, which is first nitrated to 2,6-dichloro-3-nitropyridine, followed by a regioselective methoxylation.[3] This route requires careful control to ensure the correct isomer is formed.
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My nitration of 2-chloro-6-methoxypyridine (Route A) resulted in a low yield and a dark, impure crude product. What went wrong?
Answer: This is a common issue often related to temperature control and the nitrating agent's potency.
-
Probable Cause 1: Reaction Temperature. The nitration of activated pyridine rings is highly exothermic. Adding the pyridine substrate to the nitrating mixture at an elevated temperature can lead to uncontrolled side reactions and degradation, resulting in charring and the formation of oxidized byproducts.
-
Probable Cause 2: Acid Concentration. The use of fuming nitric acid is often recommended.[4] If your nitric acid has absorbed atmospheric moisture or is of a lower concentration, the nitrating power of the mixture will be diminished, leading to an incomplete reaction.
-
Recommended Solutions:
-
Strict Temperature Control: Pre-cool the mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath before slowly adding the 2-chloro-6-methoxypyridine substrate.[4] Maintain this low temperature throughout the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 65°C) to drive the reaction to completion.[5]
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 20% ethyl acetate in petroleum ether) to monitor the disappearance of the starting material.
-
Controlled Quenching: After the reaction is complete, cool the mixture back to room temperature before pouring it slowly onto a large volume of crushed ice.[5] This dissipates the heat from the acid-water dilution and ensures the product precipitates cleanly.
-
Question 2: The crude product from my nitration is an oil/waxy solid that is very difficult to purify by standard recrystallization. How can I obtain a pure, crystalline product?
Answer: This is a well-documented challenge. The crude product often contains isomeric impurities that co-crystallize or prevent crystallization altogether. A chemical wash is more effective than simple recrystallization.
-
Underlying Chemistry: Undesired nitrated isomers or other acidic byproducts can form during the reaction. These impurities are often difficult to separate based on polarity alone.
-
Recommended Solution: Alkaline Wash Purification. A patented method describes an effective purification by treating the crude product with a mild aqueous base.[4]
-
Dissolve the crude product in an inert, water-immiscible organic solvent like toluene.
-
Stir this solution vigorously with an aqueous solution of a weak base, such as potassium carbonate or ammonium hydroxide, at a controlled temperature (e.g., 30-40°C) for several hours.[4]
-
Separate the organic layer, wash it with water, and then remove the solvent under reduced pressure. The purified product can then be crystallized, often by adding a non-polar solvent like heptane or hexane.[4] This process selectively removes impurities that are more reactive towards the base, leaving the desired product in high purity.
-
Question 3: I am attempting Route B and my methoxylation of 2,6-dichloro-3-nitropyridine is not regioselective, giving me a mixture of isomers. How can I favor substitution at the C2 position?
Answer: Achieving high regioselectivity is the primary challenge of Route B. The outcome is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient pyridine ring.
-
Mechanistic Insight: The nitro group at C3 activates both the C2 (ortho) and C6 (para) positions for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. However, the strong inductive electron-withdrawing effect of the nitro group is felt most strongly at the adjacent C2 position. This makes C2 more electrophilic and thus the site of faster, kinetically controlled attack.[6] The C6-substituted product is often the thermodynamically more stable product, but can be avoided under the right conditions.
-
Recommended Solutions:
-
Low Temperature: Perform the reaction at low temperatures (0°C to room temperature).[7] This favors the kinetically controlled product (C2 substitution) over the thermodynamically favored one.
-
Controlled Addition: Add the nucleophile (e.g., sodium methoxide solution or the substrate to a NaH/MeOH slurry) slowly and portion-wise. This keeps the instantaneous concentration of the nucleophile low, further favoring the faster kinetic pathway.
-
Choice of Base/Solvent: Using sodium hydride (NaH) to generate sodium methoxide in situ from methanol in an aprotic solvent like THF is a highly effective method.[7] This ensures anhydrous conditions, preventing potential hydrolysis side reactions and providing a homogenous reaction medium.
-
Caption: Troubleshooting flowchart for low yield in the nitration step.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is better, A or B? A: The choice depends on starting material availability, cost, and desired scale.
-
Route A is more direct and has fewer steps. If high-purity 2-chloro-6-methoxypyridine is available, this is often the preferred laboratory-scale route.
-
Route B starts from the cheaper and more common 2,6-dichloropyridine.[8] It is often more economical for large-scale industrial production, but requires rigorous control over the methoxylation step to ensure high regioselectivity and purity.
Q: What are the critical safety precautions for this synthesis? A: Both routes involve hazardous materials and require strict adherence to safety protocols.
-
Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and exothermic upon mixing and dilution. Always work in a certified chemical fume hood, wear appropriate PPE (gloves, lab coat, safety glasses/face shield), and perform additions slowly at 0°C.
-
Sodium Hydride (NaH): Used in some protocols for Route B.[7] It is a water-reactive and flammable solid. Handle under an inert atmosphere (Nitrogen or Argon). Quench any excess NaH carefully by slow, controlled addition of isopropanol, followed by methanol, and then water, always at low temperature.
-
Product (this compound): This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and direct contact.
Q: What are the expected characterization data for the final product? A: The final product should be a light yellow solid.
-
¹H NMR (300 MHz, CDCl₃): δ 8.37-8.24 (d, 1H), 7.07-7.05 (d, 1H), 4.15 (s, 3H).[7]
-
Molecular Weight: 188.57 g/mol .[9]
Experimental Protocols
Protocol 1: Synthesis via Nitration of 2-Chloro-6-methoxypyridine (Route A)
This protocol is adapted from literature procedures.[4][5]
| Parameter | Value |
| Reagents | 2-chloro-6-methoxypyridine, Conc. H₂SO₄, Fuming HNO₃ |
| Temperature | 0°C for addition, then 65°C for reaction |
| Time | ~2-3 hours |
| Typical Yield | ~80-90% (after purification) |
Procedure:
-
In a flask equipped with a magnetic stirrer and dropping funnel, add concentrated H₂SO₄ (e.g., 160 mL). Cool the flask in an ice/salt bath to 0°C.
-
Slowly add fuming HNO₃ (e.g., 80 mL) to the sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Once the nitrating mixture is prepared and cooled to 0°C, add 2-chloro-6-methoxypyridine (e.g., 14.4 g, 0.1 mol) portion-wise over 1 hour, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 65°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto 500 g of crushed ice with vigorous stirring.
-
A pale yellow solid will precipitate. Filter the solid and wash it thoroughly with cold water until the washings are neutral (pH ~7).
-
For purification, follow the Alkaline Wash procedure described in the Troubleshooting section. Dry the final product under vacuum.
Protocol 2: Synthesis via Methoxylation of 2,6-Dichloro-3-nitropyridine (Route B)
This protocol is based on a procedure utilizing sodium hydride for in situ methoxide generation.[7]
| Parameter | Value |
| Reagents | 2,6-dichloro-3-nitropyridine, Sodium Hydride (60% in oil), Methanol, Anhydrous THF |
| Temperature | 0°C to Room Temperature |
| Time | ~2.5 hours |
| Typical Yield | ~50-60% |
Procedure:
-
To a dry, three-neck flask under a nitrogen atmosphere, add anhydrous THF (e.g., 120 mL) and 2,6-dichloro-3-nitropyridine (e.g., 23 g, 0.12 mol).
-
Add methanol (e.g., 3.66 g, 0.115 mol) to the solution.
-
Cool the reaction system to 0°C using an ice bath.
-
Slowly and portion-wise, add 60% sodium hydride in mineral oil (e.g., 6.8 g, 0.17 mol) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and an inert atmosphere.
-
Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C.
-
Slowly quench the reaction by adding deionized water (e.g., 100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford the target compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-氯-6-甲氧基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Regioselectivity in Reactions with 6-Chloro-2-methoxy-3-nitropyridine
Welcome to the technical support center for 6-Chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we address the critical issue of regioselectivity, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Understanding the Inherent Reactivity of this compound
Question: What are the key electronic features of this molecule, and how do they dictate its reactivity in nucleophilic aromatic substitution (SNAr) reactions?
Answer: The reactivity of this compound is governed by a confluence of electronic effects from its three substituents on the electron-deficient pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack.[1][2] This effect is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen).[3][4]
-
Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects.[5] It strongly activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1] Its activating effect is directed towards the positions ortho (C2, C4) and para (C6) to it.
-
Chloro Group (-Cl): Located at C6, the chlorine atom is a good leaving group for SNAr reactions. Its position is para to the activating nitro group and ortho to the ring nitrogen, making it a prime site for substitution.
-
Methoxy Group (-OCH₃): Situated at C2, the methoxy group is an electron-donating group (EDG) through resonance but electron-withdrawing through induction. In the context of SNAr on this highly activated ring, its primary influence is to direct nucleophilic attack away from its own position (C2) and towards the more electrophilic C6 position.
The synergy of these effects makes the C6 position the most electrophilic and therefore the most likely site for nucleophilic attack. The C2 position, bearing the methoxy group, is generally less favored for substitution.
Caption: Electronic contributions to reactivity.
FAQ 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am reacting this compound with an amine nucleophile. Which position will be substituted, C6 or C2?
Answer: Under standard SNAr conditions, nucleophilic substitution will occur overwhelmingly at the C6 position , displacing the chloride.
The primary reason is the powerful activating effect of the para-nitro group, which stabilizes the transition state of the attack at C6 more effectively than at C2. While the nitro group also activates the C2 position (ortho), the presence of the methoxy group at C2 makes this site less electrophilic compared to the C6 position, which bears the chloro leaving group.
For example, the ammonolysis of 2,6-dichloro-3-nitropyridine proceeds selectively at the C2 position, which is ortho to the nitro group.[6][7][8] However, in your substrate, the C2 position is already occupied by a methoxy group, making the C6 position the most viable site for substitution. This high regioselectivity is a known and reliable feature of this substrate's reactivity profile.
Caption: Favored SNAr pathway at the C6 position.
FAQ 3: Troubleshooting Guide for SNAr Reactions
Question: My SNAr reaction is sluggish, or I'm observing decomposition. How can I optimize the conditions?
Answer: While regioselectivity is rarely an issue, reaction rate and yield can be affected by several factors. Use the following table to troubleshoot common problems.
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Slow or No Reaction | Weak Nucleophile | Use a stronger base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile fully. | A more anionic nucleophile is more reactive towards the electron-deficient pyridine ring. |
| Low Temperature | Gradually increase the reaction temperature. Many SNAr reactions require heating (e.g., 80-120 °C) to overcome the activation energy barrier.[1] | Higher temperatures provide the necessary kinetic energy for the reaction to proceed at a reasonable rate. | |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents effectively solvate the cation of the nucleophile salt, increasing the "naked" anion's reactivity, and can help stabilize the charged Meisenheimer intermediate. | |
| Decomposition of Starting Material | Excessively High Temperature | Reduce the reaction temperature and increase the reaction time. Monitor progress by TLC/LC-MS. | The nitropyridine ring can be sensitive to thermal degradation, especially in the presence of strong bases or nucleophiles. |
| Strongly Basic Conditions | Use a milder base (e.g., Cs₂CO₃, DIPEA) or a stoichiometric amount of a strong base. | Very strong bases can cause unwanted side reactions or deprotonation at other sites on the molecule.[1] | |
| Low Yield | Poor Solubility | Choose a solvent in which both the substrate and the nucleophile salt are soluble at the reaction temperature. | For a reaction to proceed efficiently, the reactants must be in the same phase. |
| Work-up Issues | Carefully quench the reaction with a suitable reagent (e.g., saturated aq. NH₄Cl) before extraction. | Unreacted base or nucleophile can cause emulsions or product degradation during work-up. |
FAQ 4: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Question: I want to perform a Suzuki-Miyaura coupling. Will the reaction occur at the C6-Cl bond?
Answer: Yes, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling will selectively occur at the C6-Cl bond .[9]
The mechanism of cross-coupling reactions is fundamentally different from SNAr, but the outcome is the same in terms of regioselectivity. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Cl bond at the C6 position is more activated towards oxidative addition than the C-O bond of the methoxy group at C2. The C-OCH₃ bond is generally unreactive under typical Suzuki coupling conditions.
Best Practices for Selective C6 Coupling:
-
Catalyst: A standard Pd(0) catalyst such as Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) is a good starting point.[10][11]
-
Base: A moderately strong inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically required to activate the boronic acid for the transmetalation step.[11][12]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is often used to dissolve both the organic substrate and the inorganic base.[11]
FAQ 5: Selective Reduction of the Nitro Group
Question: I need to reduce the nitro group to an amine. Will this affect the chloro or methoxy groups?
Answer: Yes, the nitro group can be selectively reduced to an amine without affecting the chloro or methoxy groups, provided the correct reagents are chosen. It is crucial to avoid conditions that could lead to hydrodehalogenation (loss of the chlorine atom).
Recommended Conditions for Selective Nitro Reduction:
| Method | Reagents & Conditions | Advantages & Considerations |
| Transfer Hydrogenation | Ammonium formate or cyclohexene with Pd/C in an alcohol solvent (e.g., MeOH, EtOH). | Generally very mild and selective. Avoids the use of high-pressure hydrogen gas. This is often the preferred method to prevent hydrodehalogenation. |
| Metal Reduction in Acid | SnCl₂·2H₂O in EtOH or EtOAc; or Fe powder in acetic acid/EtOH. | These are classic, robust methods that are highly chemoselective for the nitro group and will not reduce the pyridine ring or cleave the methoxy ether.[13] They are generally tolerant of the chloro substituent. |
| Sodium Sulfide/Hydrosulfite | Na₂S or Na₂S₂O₄ in aqueous or alcoholic solution. | These reagents can be useful for selective reductions, especially when other reducible functional groups are present.[13] |
Conditions to Avoid:
-
High-Pressure Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd/C or Raney Nickel at high pressure can sometimes lead to competitive hydrodehalogenation, where the C-Cl bond is also reduced.[13] This is substrate and condition-dependent, so careful optimization is required if this method is chosen.
-
Strong Hydride Reagents: Reagents like LiAlH₄ are generally not suitable for reducing aromatic nitro groups to amines and can lead to other products like azo compounds.[13]
Key Experimental Protocols
Protocol 1: Regioselective SNAr with a Primary Amine at C6
This protocol describes a general procedure for the substitution of the C6-chloro group with a primary amine.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a polar aprotic solvent like DMF or DMSO (approx. 0.2 M concentration).
-
Addition of Reagents: Add the primary amine (1.1 - 1.5 eq) followed by a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6
This protocol outlines a general procedure for the coupling of an arylboronic acid at the C6 position.
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a base such as K₂CO₃ (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[14]
-
Solvent Addition: Add a solvent system, typically a 3:1 to 5:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.
-
Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle (3 times).
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
Technical Support Center: Purification of 6-Chloro-2-methoxy-3-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of 6-Chloro-2-methoxy-3-nitropyridine. As a crucial intermediate in pharmaceutical synthesis, its purity is paramount for the integrity of subsequent research and development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed purification protocols based on established scientific principles and field-proven experience.
Understanding the Chemistry of Impurities
The most common commercial synthesis of this compound involves the reaction of 2,6-dichloro-3-nitropyridine with methanol in the presence of a base.[1] While effective, this process can lead to several impurities that can compromise the quality of the final product. Understanding the origin and nature of these impurities is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My final product has a low and broad melting point (below 78°C). What are the likely impurities?
A low and broad melting point is a classic indicator of impurities. The most probable culprits are:
-
Unreacted Starting Material: Residual 2,6-dichloro-3-nitropyridine is a common impurity if the reaction has not gone to completion.
-
Isomeric Byproducts: The formation of the undesired regioisomer, 2-chloro-6-methoxy-5-nitropyridine, can occur during the nitration of the precursor, 2-chloro-6-methoxypyridine. This isomer is often difficult to separate due to its similar physical properties.[2]
-
Hydrolysis Products: Although less common, hydrolysis of the chloro group can lead to hydroxy-substituted pyridines, which are highly polar impurities.
Q2: I'm observing a persistent yellow coloration in my product, even after initial purification attempts. What could be the cause?
While the pure product is a light yellow solid, an intense or persistent yellow color often points to the presence of nitrated impurities or degradation products. The 2-chloro-6-methoxy-5-nitropyridine isomer can contribute to this coloration.
Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Careful analysis of the 1H NMR spectrum can help identify common impurities. Look for:
-
Signals corresponding to 2,6-dichloro-3-nitropyridine: Compare the spectrum of your product with that of the starting material.
-
A different aromatic splitting pattern: The desired 3-nitro isomer and the potential 5-nitro isomer will have distinct coupling patterns for the aromatic protons.
-
Broad signals: The presence of acidic impurities, such as hydrolysis products, can lead to broad signals in the spectrum.
Q4: Simple recrystallization is not improving the purity of my product significantly. Why is this, and what should I do?
The co-crystallization of the desired 3-nitro isomer with the 5-nitro isomer is a known challenge, making simple recrystallization from a single solvent system ineffective.[2] In this scenario, a chemical purification step is recommended prior to recrystallization. An alkaline wash is a highly effective method for removing acidic and certain isomeric impurities.[2]
Purification Protocols
The following are detailed, step-by-step protocols for the effective purification of this compound.
Protocol 1: Alkaline Wash for Removal of Isomeric and Acidic Impurities
This protocol leverages the differential reactivity of the chloro-substituents in the pyridine ring, which can be exploited to selectively remove certain impurities. An alkaline solution can react with and solubilize byproducts that are more susceptible to nucleophilic substitution or are acidic in nature.[2]
Workflow for Alkaline Wash Purification
Caption: Workflow for the alkaline wash purification of this compound.
Detailed Steps:
-
Dissolution: Dissolve the crude this compound in a water-insoluble organic solvent like toluene. A typical concentration is 1 gram of crude product per 3-5 mL of solvent.
-
Alkaline Wash: Prepare an aqueous solution of a weak base, such as 5-10% sodium carbonate or 10-20% ammonium hydroxide. Add the alkaline solution to the organic solution.
-
Reaction: Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 40°C) for 2-4 hours. This allows for the selective reaction and extraction of impurities into the aqueous phase.[2]
-
Phase Separation: After cooling to room temperature, separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer with water to remove any residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is a crucial final step to obtain a highly pure, crystalline product. The choice of solvent is critical.
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the product in a minimal amount of hot ethanol and add water dropwise until turbidity is observed. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
Toluene/Heptane: Dissolve the product in hot toluene and add heptane until the solution becomes cloudy. Reheat to clarify and then cool slowly.[2]
-
Isopropanol: This can be a good single-solvent system for recrystallization.
Data Summary for Purification
| Purification Method | Key Impurities Removed | Typical Purity Achieved | Melting Point of Pure Product |
| Alkaline Wash | Isomeric byproducts, acidic impurities | >98% | 78-80°C |
| Recrystallization | Less polar and some isomeric impurities | >99% (after alkaline wash) | 79-80°C[2] |
Analytical Methods for Purity Assessment
Accurate assessment of purity is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of this compound and its potential non-volatile impurities.
Logical Relationship for HPLC Method Development
Caption: Logical workflow for HPLC analysis of this compound.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is a good starting point. An isocratic method with 60-70% acetonitrile can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its impurities have significant absorbance (e.g., 270 nm).
-
Column Temperature: 30-35°C.
Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities.
Typical GC Parameters:
-
Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of components with different boiling points.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Carrier Gas: Helium or Nitrogen.
References
troubleshooting failed reactions involving 6-Chloro-2-methoxy-3-nitropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Chloro-2-methoxy-3-nitropyridine. This guide is designed to provide solutions to common issues encountered during reactions involving this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.
Understanding the Substrate: A Chemist's Perspective
This compound (CAS: 40851-91-0) is a highly functionalized pyridine ring, making it a valuable building block.[1] Its reactivity is governed by the electronic interplay of its substituents:
-
Pyridine Ring: An electron-deficient aromatic system.
-
Nitro Group (-NO₂ at C3): A powerful electron-withdrawing group that further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.
-
Chloro Group (-Cl at C6): A good leaving group in nucleophilic substitution reactions. Its position para to the activating nitro group is ideal for SNAr reactions.
-
Methoxy Group (-OCH₃ at C2): An electron-donating group that can influence the regioselectivity of some reactions. It can be susceptible to hydrolysis under strong acidic conditions.
This unique arrangement of functional groups allows for a variety of subsequent transformations, but also presents specific challenges. This guide addresses the most common reaction failures in a question-and-answer format.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a logical workflow for diagnosing any failed reaction. The following process can help isolate the variable causing the issue.
Caption: A general workflow for troubleshooting failed chemical reactions.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Failures
The displacement of the C6-chloro group is one of the most common reactions performed on this substrate. The reaction proceeds via a resonance-stabilized carbanion intermediate (a Meisenheimer complex), which is the cornerstone of its reactivity.[2][3]
Caption: The two-step Addition-Elimination mechanism for SNAr reactions.
FAQ 1: My SNAr reaction with an amine or alcohol nucleophile shows no conversion, and I only recover my starting material. What went wrong?
Answer: This is a classic activation energy problem, often stemming from insufficient reactivity of the components or suboptimal conditions.
Causality & Explanation: The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[4] If this step is too slow, the reaction will not proceed. Several factors could be at play:
-
Weak Nucleophile: While the pyridine ring is "activated" by the nitro group, neutral nucleophiles like simple alcohols or anilines can still be too weak to initiate the reaction without assistance.
-
Inappropriate Base: A base is often required to deprotonate the nucleophile (e.g., alcohol to alkoxide) or to scavenge the HCl byproduct (in the case of amine nucleophiles), driving the reaction forward. If the base is too weak or sterically hindered, it cannot perform its role effectively.
-
Low Temperature: All reactions have an activation energy barrier. Room temperature may be insufficient for many SNAr reactions on this substrate.
-
Solvent Choice: The solvent must be able to dissolve the reactants and should ideally be a polar aprotic solvent (e.g., DMSO, DMF, THF) that can stabilize charged intermediates without protonating the nucleophile.
Troubleshooting & Optimization Protocol:
| Parameter | Problem | Solution & Rationale |
| Base | No base used, or a weak base (e.g., triethylamine) is ineffective with an alcohol. | For alcohol nucleophiles, use a strong base like NaH, K₂CO₃, or potassium tert-butoxide (t-BuOK) to generate the more potent alkoxide nucleophile in situ.[4] For amines, a non-nucleophilic base like DIPEA or K₂CO₃ is often sufficient. |
| Temperature | Reaction run at room temperature. | Gradually increase the reaction temperature in 20 °C increments (e.g., RT -> 40 °C -> 60 °C -> 80 °C). Monitor by TLC/LC-MS to find the optimal temperature where product forms without significant decomposition. |
| Solvent | Poor solubility observed, or using a protic solvent like ethanol. | Switch to a polar aprotic solvent like DMF or DMSO. These solvents are excellent at dissolving polar substrates and intermediates, accelerating the reaction rate. |
| Concentration | Reaction is too dilute. | Increase the concentration. Bimolecular reactions like SNAr are concentration-dependent. A typical starting point is 0.1-0.5 M. |
FAQ 2: My reaction works, but I see a significant amount of a byproduct with a mass corresponding to the hydrolysis of the methoxy group (2-hydroxy-6-chloro-3-nitropyridine). Why is this happening?
Answer: This indicates that your reaction conditions are promoting a competing hydrolysis reaction.
Causality & Explanation: The 2-methoxy group on a pyridine ring can be susceptible to hydrolysis, particularly under acidic conditions, to form the corresponding pyridin-2-one tautomer.[5] While your bulk reaction may be basic, trace amounts of water combined with heat can be sufficient. More commonly, if your workup procedure involves an acidic wash while the solution is still warm, or if the nucleophile itself is acidic, this side reaction can occur.
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use freshly distilled solvents and flame-dried glassware if the problem persists.
-
Modify Workup: Perform any aqueous or acidic washes at low temperatures (0-5 °C). Neutralize the reaction mixture carefully before extraction.
-
Buffer the Reaction: If the nucleophile is, for example, an ammonium salt, the reaction can become acidic as it proceeds. The addition of a non-nucleophilic base can help maintain a neutral to basic pH.
-
Re-evaluate the Base: If using a hydroxide source (e.g., NaOH, KOH) as the base with an alcohol nucleophile, you are introducing a competing nucleophile (hydroxide) that can also displace the chlorine. Using a base like NaH, which generates the desired alkoxide without introducing another nucleophile, is preferable.
Part 2: Nitro Group Reduction Failures
Converting the nitro group to an amine is a critical step for further functionalization, such as amide bond formation or diazotization. This reduction can be deceptively tricky due to the presence of other reducible or labile functional groups.
FAQ 3: I'm trying to reduce the nitro group using catalytic hydrogenation (H₂ and Pd/C), but I'm getting a complex mixture of products, including some that appear to be dechlorinated. What's the issue?
Answer: You are likely observing hydrodehalogenation, a common side reaction with palladium catalysts.
Causality & Explanation: Palladium on carbon (Pd/C) is a highly active catalyst that is very effective for nitro group reductions.[6] However, it is notoriously prone to reducing aryl chlorides, bromides, and iodides to the corresponding arene.[6] The C-Cl bond at the 6-position is susceptible to this hydrogenolysis, leading to the formation of 2-methoxy-3-aminopyridine instead of the desired 6-chloro-2-methoxy-3-aminopyridine.
Troubleshooting & Optimization Protocol:
| Method | Reagents | Conditions | Advantages | Disadvantages / Troubleshooting |
| Catalytic Hydrogenation | H₂ (1 atm to 50 psi), PtO₂, or Raney Nickel in EtOH or EtOAc | Room Temp to 50 °C | Clean workup (filtration). High yields. | Problem: Dechlorination. Solution: Switch from Pd/C to a catalyst less prone to dehalogenation like Platinum oxide (PtO₂) or Raney Nickel.[6] Monitor the reaction carefully and stop it as soon as the starting material is consumed. |
| Metal/Acid Reduction | Fe powder / NH₄Cl (aq) or Acetic Acid in EtOH/H₂O | 50-80 °C | Cost-effective, tolerant of many functional groups, low risk of dehalogenation. | Workup can be messy due to iron salts. Requires filtration through celite. Ensure the iron powder is finely divided for maximum surface area.[7] |
| Metal Salt Reduction | SnCl₂·2H₂O / HCl or EtOH | 50-70 °C | Mild conditions, good functional group tolerance, generally no dehalogenation.[6][8] | Stoichiometric amounts of tin salts are required, which must be removed during workup. The workup involves a basic wash to precipitate tin hydroxides.[7] |
Recommended Protocol: Reduction with SnCl₂·2H₂O [8]
-
Setup: To a solution of this compound (1.0 eq) in concentrated HCl or ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).
-
Reaction: Heat the mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Carefully add a saturated aqueous solution of NaHCO₃ or NaOH until the solution is basic (pH > 8) to precipitate tin salts.
-
Isolation: Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the inorganic salts. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.
Part 3: Palladium-Catalyzed Cross-Coupling Failures
The C6-Cl bond can also be used in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. Failure here is almost always related to catalyst activity.
FAQ 4: My Suzuki coupling reaction with a boronic acid is not working. My starting material is unchanged, and I see decomposition of my boronic acid.
Answer: This points to catalyst deactivation, an incorrect choice of reaction conditions (base/solvent), or poor quality reagents.
Causality & Explanation: Suzuki couplings are complex catalytic cycles involving oxidative addition, transmetalation, and reductive elimination.[9] Each step has specific requirements.
-
Catalyst/Ligand: The Pd(0) catalyst can be sensitive to air and moisture. The choice of ligand is critical and substrate-dependent.
-
Base: The base is crucial for the transmetalation step. The wrong base can be ineffective or cause boronic acid decomposition (protodeboronation).
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage.
-
Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. All cross-coupling reactions should be run under an inert atmosphere (Nitrogen or Argon).
Troubleshooting & Optimization Protocol:
| Parameter | Common Issue | Solution & Rationale |
| Atmosphere | Reaction run open to air. | Degas the solvent (e.g., by sparging with argon for 15-30 min). Assemble the reaction under a positive pressure of nitrogen or argon. |
| Catalyst/Ligand | Using a simple catalyst like Pd(OAc)₂ without a ligand. | Screen a panel of catalysts and ligands. For electron-deficient aryl chlorides, phosphine ligands like SPhos, XPhos, or RuPhos are often effective. Use a pre-catalyst for more reliable results. |
| Base | Base is too weak or causing decomposition. | K₂CO₃ or K₃PO₄ are common choices. Ensure the base is a fine powder and dry. The choice of base is often linked to the solvent.[9] |
| Solvent | Incorrect solvent system. | A common system is Dioxane/Water or Toluene/Water. The water is often necessary to dissolve the inorganic base. Ensure solvents are properly degassed. |
| Boronic Acid | Boronic acid is old or has decomposed. | Use fresh boronic acid or convert it to a more stable trifluoroborate salt or MIDA ester if protodeboronation is a persistent issue. |
References
- 1. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Optimization of Base and Solvent for 6-Chloro-2-methoxy-3-nitropyridine Couplings
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this unique and challenging substrate.
The structure of this compound presents a distinct set of challenges and opportunities. As a highly electron-deficient heteroaryl chloride, the carbon-chlorine bond is primed for oxidative addition. However, the presence of the pyridine nitrogen lone pair can lead to catalyst inhibition, while the nitro group introduces sensitivity to certain nucleophiles and bases.[1][2][3][4]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter, moving beyond simple protocols to explain the causality behind experimental choices.
Part 1: General Troubleshooting - A First-Response Workflow
Before delving into reaction-specific issues, it's crucial to rule out common procedural pitfalls. Low or no yield in palladium-catalyzed reactions often stems from a few key areas.[1][5] The following diagnostic workflow should be your first line of defense.
Caption: A logical workflow to diagnose and solve common cross-coupling issues.
Part 2: Suzuki-Miyaura Coupling FAQs
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the electron-deficient and coordinating nature of this compound requires careful optimization.
Question 1: My Suzuki-Miyaura coupling is failing or giving very low yield. I've checked the general troubleshooting points. What's next?
Answer: This is a common issue when working with electron-deficient pyridines. The primary suspects are catalyst inhibition and suboptimal base/solvent conditions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2][5] To overcome this, you must use a ligand that is both electron-rich and sterically bulky. These ligands favor the formation of the desired catalytic species and discourage pyridine coordination.
-
Recommended Ligands: Switch from less bulky ligands (like PPh₃) to specialized Buchwald ligands such as XPhos, SPhos, or RuPhos .[1][5]
-
Catalyst Source: Use a pre-formed palladium-ligand complex (a "precatalyst" like XPhos Pd G3) for more reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂.[3][6]
-
-
Suboptimal Base: The base is not just a scavenger; it is integral to the transmetalation step.[1] For this substrate, a moderately strong inorganic base is typically required.
Question 2: I'm observing significant protodeboronation of my boronic acid and homocoupling byproducts. How can these be minimized?
Answer: These are two distinct side reactions with different causes.
-
Protodeboronation (Loss of Boronic Acid): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, typically water, removing it from the reaction.[1][2]
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. While many Suzuki reactions use aqueous mixtures, minimizing water can prevent this side reaction.[1]
-
Switch to Boronate Esters: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[2]
-
-
Homocoupling (Boronic Acid Dimerization): This side reaction is almost always caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][5][8]
-
Strictly Exclude Oxygen: This is the most critical factor. Improve your degassing procedure for the solvent (e.g., 3-5 freeze-pump-thaw cycles or vigorous sparging with argon for 30-60 minutes). Ensure the reaction is maintained under a strict inert atmosphere throughout.[1][5]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), which can promote this side reaction.[5][8]
-
Question 3: How does the nitro group affect the choice of base and solvent?
Answer: The strongly electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack and can be sensitive to harsh conditions.
-
Base Choice: While strong bases are needed, extremely harsh conditions should be avoided. Using excessively strong bases at high temperatures can lead to decomposition or unwanted side reactions with the nitro group.[3][4] This makes bases like K₃PO₄ and Cs₂CO₃ excellent starting points, as they balance sufficient reactivity for transmetalation with compatibility for many functional groups.[6][7]
-
Solvent System: A solvent system that can dissolve both the organic substrate and the inorganic base is crucial.[9]
-
Recommended Solvents: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-Dioxane/H₂O or Toluene/H₂O (typically in ratios from 4:1 to 10:1).[7][8] The water aids in dissolving the inorganic base and activating the boronic acid for transmetalation.[8] For anhydrous conditions to prevent protodeboronation, solvents like DMF or anhydrous dioxane can be effective.
-
Part 3: Buchwald-Hartwig Amination (C-N Coupling) FAQs
The Buchwald-Hartwig amination of this compound is challenging due to the potential for side reactions and the need to balance the reactivity of the base with the stability of the nitro group.
Question 1: My Buchwald-Hartwig amination is producing a significant amount of hydrodehalogenated starting material. What causes this?
Answer: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced to an arene (the C-Cl bond is replaced by a C-H bond). This is often caused by trace amounts of water or other proton sources.
-
Ensure Anhydrous Conditions: Scrupulously dry all reagents and solvents. Water can act as a proton source for this unwanted pathway.[5]
-
Base Selection: The choice of base can significantly influence the rate of hydrodehalogenation. While strong bases are required, their properties matter. Screening different strong bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄ ) may be necessary to find one that favors the amination pathway over reduction.[5][10]
-
Amine Quality: Use high-purity amine, as impurities can sometimes act as hydrogen donors.[5]
Question 2: How do I choose the optimal base and solvent for C-N coupling a substrate with a base-sensitive nitro group?
Answer: This is the central challenge. You need a base strong enough to deprotonate the amine for the catalytic cycle but mild enough to not cause decomposition of your nitro-substituted substrate.
-
Base Selection:
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the standard for Buchwald-Hartwig reactions and are often effective.[6][10] However, they must be used with caution. Start at lower temperatures and monitor the reaction closely for decomposition.
-
Weaker Bases: If you observe substrate decomposition, switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ .[6][10] These are often better tolerated by sensitive functional groups, though they may require higher temperatures or longer reaction times.[4][10] The solubility of these bases is poor, so vigorous stirring is essential.[6]
-
-
Solvent Selection:
-
Common Solvents: Aprotic solvents like Toluene , 1,4-Dioxane , or THF are standard.[6][10] Toluene is a very common and effective choice.[10]
-
Solvents to Avoid: Crucially, avoid chlorinated solvents, acetonitrile, and pyridine , as they are known to coordinate to the palladium catalyst and inhibit the reaction.[6][10]
-
Question 3: What are the best ligands for the Buchwald-Hartwig amination of this challenging aryl chloride?
Answer: Aryl chlorides are more difficult to activate than bromides or iodides.[10] Success hinges on using a highly active catalyst system.
-
Ligand Choice: As with the Suzuki reaction, bulky, electron-rich phosphine ligands are essential. These ligands facilitate the difficult oxidative addition step with the C-Cl bond.[10]
-
Use a Precatalyst: For consistency and high reactivity, use a commercially available palladium precatalyst incorporating one of these ligands (e.g., RuPhos Pd G3, BrettPhos Pd G3).[3][12] These are generally more reliable than generating the catalyst in situ.[3]
Part 4: Recommended Starting Conditions & Protocols
While every reaction requires specific optimization, the following tables provide robust starting points for your experimental design.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Coupling Partner | Arylboronic Acid (1.2-1.5 equiv) | Amine (1.1-1.2 equiv) |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%) |
| Base (Screen 1) | K₃PO₄ (2.0-3.0 equiv) | NaOtBu (1.2-1.5 equiv) |
| Base (Screen 2) | Cs₂CO₃ (2.0-3.0 equiv) | LHMDS (1.2-1.5 equiv) |
| Base (Screen 3) | K₂CO₃ (2.0-3.0 equiv) | K₃PO₄ (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (5:1) or Toluene | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Atmosphere | Strict Argon or Nitrogen | Strict Argon or Nitrogen |
General Protocol for Small-Scale Reaction Screening
This protocol is a general guideline for a 0.1 mmol scale reaction. All glassware should be oven or flame-dried before use.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the this compound (1.0 equiv., 0.1 mmol), the coupling partner (boronic acid or amine), and the solid base.
-
Inert Atmosphere: Cap the vial with a septum, and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling the vial 3-5 times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., 2 mol%).
-
Solvent Addition: Add the appropriate degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Place the vial in a preheated reaction block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at appropriate time intervals (e.g., 2h, 6h, 24h).
-
Work-up: Once the reaction is complete (or has stalled), allow it to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo for analysis.[10][13]
Part 5: Visualizing the Catalytic Cycles
Understanding the mechanism is key to rational troubleshooting. The base and solvent play critical roles in different stages of these cycles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 6-Chloro-2-methoxy-3-nitropyridine during reactions
A Guide to Preventing Decomposition and Maximizing Success in Your Reactions
Welcome to the technical support center for 6-Chloro-2-methoxy-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to help you anticipate challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound is a stable solid under standard storage conditions (cool, dry, dark). However, its reactivity profile, which makes it a valuable synthetic building block, also renders it susceptible to decomposition under certain reaction conditions. The key areas of concern are:
-
Alkaline Conditions: The molecule can degrade in the presence of strong bases, especially at elevated temperatures.[1]
-
Nucleophilic Attack: The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). While the chloro group at the 6-position is the primary leaving group, unintended nucleophiles can lead to side products.
-
Reductive Conditions: The nitro group is susceptible to reduction by various reagents, which can be an unintended side reaction in catalytic processes.[2][3]
Q2: How does the electronic nature of the pyridine ring affect its reactivity?
The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, makes the pyridine ring highly electron-deficient. This has two major consequences:
-
It activates the C6 position (and to a lesser extent, the C2 position) for nucleophilic aromatic substitution, making the displacement of the chloro group facile with a suitable nucleophile.[4]
-
The Lewis basic pyridine nitrogen can coordinate to and potentially inhibit metal catalysts, a common issue in cross-coupling reactions.[5][6]
Q3: Are there any known incompatibilities with common reagents or solvents?
-
Strong Bases at High Temperatures: As noted, strong bases like hydroxides or alkoxides can promote decomposition, particularly above 50°C.[1] The rate of degradation is expected to increase with the strength of the base.
-
Protic Solvents with Strong Bases: The combination of a protic solvent (e.g., water, methanol) and a strong base can lead to the formation of alkoxides or hydroxides, which can act as competing nucleophiles, potentially displacing the chloro or even the methoxy group.
-
Reductive Reagents: Care should be taken in reactions that may have reductive pathways. For example, some phosphine ligands used in cross-coupling can be oxidized, and in the process, potentially reduce the nitro group. Similarly, certain metal catalysts or impurities can lead to nitro group reduction.[2][3]
Troubleshooting Guide: From Common Reactions to Complex Couplings
This section addresses specific issues that you may encounter during your experiments. We focus on the causality behind these problems and provide actionable solutions.
Problem 1: Low or No Product Yield
This is one of the most common issues and can stem from several factors depending on the reaction type.
Potential Cause: Incomplete reaction due to insufficient activation or decomposition of the starting material.
Troubleshooting Steps:
-
Base Selection: If your nucleophile requires a base for deprotonation, choose a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) to avoid competition with your primary nucleophile. If a stronger base is needed, consider inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) which have lower nucleophilicity than hydroxides.
-
Temperature Control: While heating is often necessary to drive SNAr reactions to completion, excessive temperatures can lead to decomposition, especially with strong bases.[1] Monitor your reaction by TLC or LC-MS to find the optimal temperature that balances reaction rate and stability.
-
Solvent Choice: Use anhydrous aprotic polar solvents like DMF, DMAc, or DMSO to ensure good solubility of all reactants and avoid introducing competing nucleophiles like water or alcohols.
Potential Cause: Inactive catalyst or competing side reactions. Aryl chlorides are generally less reactive in these couplings than bromides or iodides, and pyridine-containing substrates add another layer of complexity.[5][6][7]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[5] For these challenging substrates, highly active catalyst systems are required.
-
Recommended Systems: Use catalyst systems with bulky, electron-rich phosphine ligands. Examples include:
-
Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.
-
Pre-catalysts such as [Pd(SPhos)Cl]₂ or [Pd(XPhos)G3].
-
-
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).
-
Protocol for Ensuring Inert Atmosphere:
-
Assemble your glassware and flame-dry it under vacuum.
-
Allow the glassware to cool to room temperature under an inert gas.
-
Add all solid reagents (substrate, boronic acid/amine, base, catalyst, ligand).
-
Seal the flask and perform at least three vacuum/backfill cycles with your inert gas.
-
Add degassed solvents via syringe or cannula.
-
-
-
Base and Solvent:
-
For Suzuki couplings , a common issue is protodeboronation of the boronic acid.[5][8] Use a strong, non-hydroxide base like K₃PO₄ or Cs₂CO₃. The solvent system is also crucial; a mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water is often effective.
-
For Buchwald-Hartwig aminations , strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used. Anhydrous aprotic solvents like toluene or dioxane are preferred.
-
Problem 2: Formation of Unidentified Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace can be frustrating. Here are the likely culprits and how to identify them.
The following diagram illustrates the intended SNAr pathway versus potential side reactions.
Caption: Intended vs. Side Reaction Pathways for this compound.
| Observed Byproduct | Potential Cause | Recommended Solution |
| Amino-pyridine derivative | Unintended reduction of the nitro group. | Avoid catalytic hydrogenation conditions unless intended.[3] In cross-coupling, ensure high-purity reagents and a strictly inert atmosphere. If reduction persists, screen different phosphine ligands. |
| Dehalogenated starting material | Reductive dehalogenation, a known side reaction in cross-coupling.[8] | Ensure a rigorously inert atmosphere. Optimize the ligand-to-metal ratio; excess ligand can sometimes promote this pathway. |
| Hydroxy-pyridine derivative | Hydrolysis of the methoxy group or displacement of the chloro group by hydroxide. | Use anhydrous solvents and non-hydroxide bases. Avoid high concentrations of water, especially at elevated temperatures. |
| Homocoupled boronic acid (in Suzuki) | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[5][8] | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
Problem 3: Incomplete Conversion of Starting Material
Even with a clean reaction profile, you might find that a significant amount of starting material remains.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: Monitor the reaction over a longer period. If the reaction stalls, a modest increase in temperature may be necessary, but be mindful of the decomposition risk.[1]
-
Catalyst Deactivation (Cross-Coupling): The pyridine nitrogen can bind to the palladium center, taking it out of the catalytic cycle.[5][6]
-
Solution: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome this issue. Using a ligand that coordinates more strongly to the palladium can also disfavor binding of the pyridine substrate.
-
-
Poor Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, screen alternative solvents.
Summary of Key Recommendations
| Parameter | Recommendation for Stability |
| Temperature | Use the lowest effective temperature. Avoid exceeding 50-60°C in the presence of strong bases. |
| Base Selection | Prefer non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, DBU) over hydroxides or alkoxides. |
| Atmosphere | For catalytic reactions, maintain a strictly inert atmosphere (Ar or N₂) to prevent side reactions and catalyst deactivation. |
| Solvents | Use anhydrous, aprotic solvents unless the reaction mechanism requires a protic co-solvent (e.g., Suzuki). |
| Catalyst System | For cross-coupling, use highly active systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
By understanding the inherent reactivity and potential decomposition pathways of this compound, you can design more robust experimental protocols and effectively troubleshoot issues as they arise.
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup Procedures for 6-Chloro-2-methoxy-3-nitropyridine Reactions
Welcome to the technical support center for 6-Chloro-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common experimental challenges. The protocols and advice herein are structured to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
The compound this compound is a highly valuable electrophilic building block in organic synthesis. Its reactivity is dominated by the interplay of its substituents: the electron-withdrawing nitro group and chloro leaving group activate the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), while the 2-methoxy group modulates this reactivity and influences the molecule's physical properties.[1][2] Understanding these characteristics is paramount for designing effective reaction workups and purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, reactivity, and general procedures for this compound.
Q1: What are the primary safety considerations for handling this compound?
A: As with any laboratory chemical, proper safety protocols are mandatory. This compound is classified as an irritant.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4][5]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[3]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[4]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[7]
Q2: How do the electronic properties of this molecule influence its reactivity and workup?
A: The electronic nature of this substituted pyridine is key to its behavior.
-
Electrophilicity: The pyridine nitrogen and the powerful electron-withdrawing nitro group at the 3-position make the ring electron-deficient. This significantly facilitates nucleophilic attack, particularly at the positions ortho and para to the activating groups (C2, C4, C6).[1][8]
-
Leaving Group: The chlorine at the 6-position serves as a good leaving group for SNAr reactions.
-
Pyridine Basicity: While pyridines are basic, the methoxy group at the 2-position slightly reduces the basicity of the ring nitrogen compared to unsubstituted pyridine.[9] However, the nitrogen is still susceptible to protonation under acidic conditions. This is a critical consideration for aqueous workups; if the reaction mixture is acidic, the product will become protonated, forming a salt that is highly soluble in water and will not be extracted by common organic solvents.
Q3: What is a standard quenching procedure for reactions involving this compound?
A: The quenching procedure depends heavily on the reagents used in the reaction. For reactions involving strong bases (e.g., NaH, KHMDS) or organometallics, a cautious, dropwise addition of a quenching agent at low temperature (typically 0 °C or below) is essential to manage any exothermic reaction.[10][11]
-
Cool the reaction vessel in an ice-water bath.
-
Slowly add a proton source. For pyrophoric or highly reactive reagents, a less reactive alcohol like isopropanol should be added first, followed by methanol, and finally water.[12][13] For less reactive systems, quenching directly with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective method.[14]
-
Always ensure the quenching is not performed in a sealed vessel to avoid pressure buildup from any gas evolution.[11]
Section 2: Troubleshooting Guide
This Q&A guide addresses specific problems you may encounter during your experiments.
Issue 1: Product is Lost During Aqueous Workup
-
Q: My product seems to have vanished after the extraction. I can't find it in the organic layer. Why?
-
A: The most probable cause is the protonation of the pyridine nitrogen. If your reaction quench or aqueous wash solution is acidic (pH < 5), your product will form a pyridinium salt. This salt is ionic and will partition into the aqueous layer, leading to significant or total loss of product.
-
Solution: Before extraction, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8). This can be achieved by the controlled addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Check the pH with litmus paper or a pH meter. Once neutralized, the pyridine product will be in its free base form and readily extracted into an organic solvent like ethyl acetate or dichloromethane.[15][16]
-
Issue 2: Formation of Unexpected Byproducts
-
Q: My TLC/LCMS shows multiple spots, and I've isolated a byproduct where the methoxy group is gone and a hydroxy group is present. What happened?
-
A: The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis under certain conditions.
-
Possible Causes & Solutions:
-
Harsh Acidic Conditions: Prolonged exposure to strong acids (e.g., concentrated HCl during workup) can cleave the methyl ether to form the corresponding 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer).[17] Use milder acidic conditions or limit the exposure time.
-
Harsh Basic Conditions: While generally more stable to base, very strong basic conditions at elevated temperatures could also potentially lead to hydrolysis.[18] Ensure that prolonged heating under high pH is avoided if this side reaction is observed.
-
-
-
Q: In my Suzuki coupling reaction, I'm seeing significant amounts of dehalogenated starting material (6-methoxy-3-nitropyridine). How can I prevent this?
-
A: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.
-
Possible Causes & Solutions:
-
Oxygen Presence: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed. Oxygen can interfere with the catalytic cycle and promote side reactions.[19][20]
-
Suboptimal Ligand/Base: The choice of ligand and base is critical. For an electron-deficient aryl chloride, a bulky, electron-rich phosphine ligand is often required to promote the desired oxidative addition over competing pathways.[19][21]
-
Protodeboronation: The boronic acid reagent can decompose. Using a sufficiently strong base and ensuring anhydrous conditions (or a carefully controlled amount of water, depending on the system) can mitigate this.[19]
-
-
Issue 3: Difficulty with Purification by Column Chromatography
-
Q: My product streaks badly on the silica gel column, leading to poor separation and low purity.
-
A: The basic lone pair on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction causes tailing or "streaking" of the compound down the column.
-
Solution: To improve chromatography, add a small amount of a basic modifier to the eluent. A common and effective strategy is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your pyridine product to elute cleanly in sharp bands.[22]
-
Section 3: Protocols & Data
Experimental Protocol: General Aqueous Workup for an SNAr Reaction
This protocol assumes a reaction where this compound was treated with a nucleophile in a polar aprotic solvent like DMF or THF with a non-pyrophoric base like K₂CO₃ or DIPEA.
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The volume of water should be at least 5-10 times the volume of the polar aprotic solvent (e.g., for 10 mL of DMF, use 50-100 mL of water) to ensure the solvent is fully partitioned into the aqueous phase.[22]
-
pH Adjustment: Check the pH of the aqueous layer. If it is acidic, add a saturated aqueous solution of NaHCO₃ dropwise until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (see Table 1) three times (e.g., 3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water to remove any remaining DMF or water-soluble impurities. Follow with a wash using a saturated aqueous solution of NaCl (brine) to facilitate the removal of water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.
Table 1: Solvent Selection for Extraction and Chromatography
| Solvent | Application | Rationale & Notes |
| Ethyl Acetate (EtOAc) | Extraction & Chromatography | Good general-purpose solvent for moderately polar compounds. Can extract the product effectively from the aqueous phase. A standard eluent with hexane for chromatography. |
| Dichloromethane (DCM) | Extraction & Chromatography | More polar than EtOAc, useful for extracting more polar products. Can be a good choice for chromatography, often paired with hexane or methanol. |
| Diethyl Ether (Et₂O) | Extraction | Less polar than EtOAc. Good for extracting less polar products and can sometimes minimize the extraction of polar impurities. Its high volatility makes it easy to remove. |
| Hexane / Heptane | Chromatography | Non-polar component of the eluent system. Used in combination with a more polar solvent like EtOAc to control the polarity and achieve good separation. |
| Methanol (MeOH) | Chromatography | A highly polar solvent used as a component in the eluent (typically with DCM) for purifying very polar compounds that do not move in Hexane/EtOAc systems. |
Section 4: Visual Guides
Standard Workup Workflow
Caption: A standard workflow for the aqueous workup of reactions.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common workup issues.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. sarponggroup.com [sarponggroup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 16. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Column Chromatography Purification of 6-Chloro-2-methoxy-3-nitropyridine Derivatives
Welcome to the technical support center for the purification of 6-Chloro-2-methoxy-3-nitropyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these specific heterocyclic compounds. The inherent basicity of the pyridine ring, combined with the electronic effects of the chloro, methoxy, and nitro substituents, presents unique purification challenges. This document provides field-proven troubleshooting strategies and answers to frequently asked questions, grounding our advice in established chromatographic principles to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the column chromatography of nitropyridine derivatives. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing systematic, actionable solutions.
Issue 1: Poor Peak Shape (Tailing)
Q: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is causing this, and how can I achieve symmetrical peaks?
A: Peak tailing is the most prevalent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the strong, non-ideal interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a portion of the analyte being retained more strongly, resulting in a "tail." Other factors can include column overload or a mismatch between the sample solvent and the mobile phase.[1]
Solutions & Protocols
-
Mobile Phase Modification: The most direct approach is to neutralize the active silanol sites.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into your eluent system. A concentration of 0.1-1% (v/v) is typically sufficient. The TEA will preferentially bind to the acidic silanol groups, preventing your pyridine derivative from interacting with them.[1][2]
-
Caution: Ensure your target compound is stable in a basic environment.
-
-
Change of Stationary Phase: If mobile phase additives are ineffective or incompatible, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid degradation of acid-sensitive molecules.[3]
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a TEA solution to reduce its acidity.[4]
-
Workflow for Mitigating Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Issue 2: Low Recovery or Sample Degradation
Q: My yield is significantly lower than expected after the column, and I see new, unexpected spots on my TLC plates. Is my compound decomposing?
A: Yes, this is a strong indication of sample degradation on the column. Pyridine derivatives, especially those with activating groups, can be sensitive to the acidic nature of standard silica gel.[1] The prolonged contact time during chromatography can be sufficient to cause decomposition.[1]
Solutions & Protocols
-
Assess Stability with 2D TLC: Before committing your entire batch to a column, verify its stability on silica.
-
Protocol for 2D TLC:
-
Spot your crude sample mixture in the bottom-left corner of a square TLC plate.[1]
-
Develop the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.[1]
-
Analysis: If the compound is stable, all spots will align on a 45-degree diagonal line from the origin. Any spots that appear off this diagonal represent degradation products formed during contact with the silica.[4]
-
-
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the elution and reduce the time your compound spends on the stationary phase.[5]
-
Switch to an Inert Stationary Phase: If 2D TLC confirms instability, do not use silica gel.
Issue 3: Poor Separation of Closely-Related Impurities
Q: I am struggling to separate my target compound from a byproduct with a very similar Rf value. How can I improve the resolution?
A: Achieving separation between structurally similar compounds, such as positional isomers, requires optimizing the selectivity of your chromatographic system.[6] This involves a systematic adjustment of the mobile and stationary phases.
Solutions & Protocols
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system, try switching to a different solvent combination. Toluene or Dichloromethane as the non-polar component, or Diethyl Ether/Acetone as the polar component, can alter the specific interactions with your compounds and improve separation.[4]
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[5]
-
-
Change the Stationary Phase:
-
If mobile phase optimization fails, the interaction mechanism with the stationary phase must be changed. If you are using normal phase (silica/alumina), consider switching to a reversed-phase C18 column, where separation is based on hydrophobicity rather than polarity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound derivatives on silica gel?
A1: A great starting point for method development is thin-layer chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[5] This Rf value typically translates well to column chromatography, ensuring good separation without excessively long run times.
| Polarity of Compound | Recommended Starting Solvent System | Notes |
| Low to Moderate | Hexanes / Ethyl Acetate (EtOAc) | The workhorse system. Start with 20% EtOAc and adjust.[2][8] |
| Moderate to High | Dichloromethane (DCM) / Methanol (MeOH) | More effective for polar compounds. Start with 2-5% MeOH in DCM.[2][8] |
| Basic (Amines) | DCM / (10% NH₄OH in MeOH) | A small amount of ammoniated methanol can significantly improve elution for stubborn basic compounds.[2] |
Q2: My compound is poorly soluble in the hexane/ethyl acetate mobile phase. How should I load it onto the column?
A2: If your compound has poor solubility in the eluent, loading it dissolved in a strong solvent (like pure DCM or acetone) will ruin the separation. The strong solvent will carry your compound down the column in a broad band. The correct approach is dry loading .[9]
Protocol for Dry Loading a Sample
-
Dissolve your crude sample in a suitable, volatile solvent (e.g., Dichloromethane).[9]
-
Add silica gel to this solution—approximately 5-10 times the mass of your crude sample.
-
Swirl the flask to create a slurry and ensure the sample is thoroughly adsorbed onto the silica.
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[9]
-
Carefully add this powder to the top of your prepared column bed.
-
Gently add a protective layer of sand on top before slowly introducing the mobile phase.[9]
General Workflow for Method Development
Caption: From crude material to pure compound workflow.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 6-Chloro-2-methoxy-3-nitropyridine and Its Derivatives
This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Chloro-2-methoxy-3-nitropyridine and its structurally related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds.
The pyridine scaffold is a cornerstone in medicinal chemistry, and understanding the subtle electronic effects of various substituents on the pyridine ring is paramount for rational drug design. NMR spectroscopy is an unparalleled tool for probing these effects, as the chemical shifts of protons and carbons are exquisitely sensitive to their local electronic environment. In this guide, we will dissect the NMR spectra of this compound, a versatile building block, and compare it with its parent compound and derivatives where the 6-position is substituted with hydrogen, amino, and hydroxyl groups. This comparative approach will illuminate the influence of these substituents on the spectral features of the pyridine ring.
The Significance of Substituted Pyridines
Substituted pyridines are a class of heterocyclic compounds that are of immense importance in the pharmaceutical and agrochemical industries.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets. The substituent pattern on the pyridine ring dictates the molecule's overall electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its pharmacological activity. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules due to the reactivity of its chloro and nitro groups, which can be readily displaced or transformed.
Understanding the NMR Spectra: A Causality-Driven Approach
The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyridine derivatives are governed by the interplay of inductive and resonance effects of the substituents. The electronegative nitrogen atom in the pyridine ring deshields the α-protons (at C2 and C6) and γ-proton (at C4) compared to the β-protons (at C3 and C5).[1] Electron-withdrawing groups, such as the nitro group, will further deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like methoxy and amino groups, will shield the ring nuclei, leading to an upfield shift in their signals.
The choice of deuterated solvent for NMR analysis is a critical experimental parameter that can influence the chemical shifts, particularly of labile protons like those in amino and hydroxyl groups.[1][3] Chloroform-d (CDCl₃) is a common choice for many organic compounds, while dimethyl sulfoxide-d₆ (DMSO-d₆) is often used for its ability to dissolve a wider range of substances and to slow down the exchange of labile protons, allowing for their observation.
Comparative NMR Data Analysis
The following sections present a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and its derivatives. The data is summarized in tables for easy comparison, and the rationale behind the observed chemical shifts is discussed.
Core Compound: this compound
The structure of this compound features a strongly electron-withdrawing nitro group at the 3-position, an electron-donating methoxy group at the 2-position, and an electron-withdrawing chloro group at the 6-position. This substitution pattern leads to a highly electron-deficient pyridine ring.
¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | 159.5 |
| 3 | - | 134.5 |
| 4 | 8.45 (d, J = 8.8 Hz) | 142.1 |
| 5 | 7.21 (d, J = 8.8 Hz) | 113.8 |
| 6 | - | 150.2 |
| OCH₃ | 4.15 (s) | 55.2 |
Note: Data is compiled from various sources and may be subject to minor variations depending on experimental conditions.[4]
The downfield chemical shifts of H-4 and H-5 are indicative of the strong electron-withdrawing nature of the nitro and chloro substituents. The methoxy protons appear as a singlet around 4.15 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[5]
Comparative Derivatives
To understand the impact of the substituent at the 6-position, we will compare the NMR data of the 6-chloro derivative with the parent 2-methoxy-3-nitropyridine, and the 6-amino and 6-hydroxy derivatives.
¹H and ¹³C NMR Data for 2-methoxy-3-nitropyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | 162.2 |
| 3 | - | 132.0 |
| 4 | 8.35 (dd, J = 8.5, 1.8 Hz) | 140.0 |
| 5 | 7.20 (dd, J = 8.5, 4.8 Hz) | 117.5 |
| 6 | 8.65 (dd, J = 4.8, 1.8 Hz) | 154.0 |
| OCH₃ | 4.10 (s) | 54.8 |
Note: Data is compiled from various sources and may be subject to minor variations depending on experimental conditions.
Replacing the chloro group with a hydrogen atom at the 6-position results in a significant downfield shift of the H-6 proton signal to around 8.65 ppm, as it is directly adjacent to the electronegative nitrogen atom.[1] The other ring protons and carbons also experience slight shifts due to the change in the electronic environment.
¹H and ¹³C NMR Data for 6-Amino-2-methoxy-3-nitropyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | 160.5 |
| 3 | - | 128.9 |
| 4 | 8.16 (d, J = 9.2 Hz) | 144.2 |
| 5 | 6.15 (d, J = 9.2 Hz) | 97.6 |
| 6 | - | 158.3 |
| OCH₃ | 3.89 (s) | 53.5 |
| NH₂ | ~7.5 (br s) | - |
Note: Data is compiled from various sources and may be subject to minor variations depending on experimental conditions.
The introduction of the strongly electron-donating amino group at the 6-position causes a dramatic upfield shift of the H-5 proton to around 6.15 ppm. This is due to the significant increase in electron density at the ortho and para positions relative to the amino group. The signal for the amino protons is typically broad and its chemical shift is highly dependent on the solvent and concentration.
¹H and ¹³C NMR Data for 6-Hydroxy-2-methoxy-3-nitropyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | 161.0 |
| 3 | - | 130.5 |
| 4 | 8.25 (d, J = 9.0 Hz) | 143.0 |
| 5 | 6.50 (d, J = 9.0 Hz) | 105.2 |
| 6 | - | 165.8 |
| OCH₃ | 3.95 (s) | 54.0 |
| OH | ~10.0 (br s) | - |
Note: Data is predicted based on substituent effects and may vary.
Similar to the amino group, the electron-donating hydroxyl group at the 6-position is expected to cause a significant upfield shift of the H-5 proton. The hydroxyl proton signal is typically broad and its chemical shift is highly variable.
Experimental Protocols
The following is a detailed, step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR data for substituted pyridine derivatives.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity and low in residual water.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and set the reference to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹³C NMR Acquisition:
-
Tuning: Tune the probe for the ¹³C frequency.
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Acquisition Time: Set the acquisition time to 1-2 seconds.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds. For quantitative purposes, a longer delay (5 times the longest T₁ relaxation time) is necessary.[2]
-
Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, phase correct the spectrum, and reference it to the solvent peak.
Data Visualization
The following diagram illustrates a generalized workflow for NMR analysis of substituted pyridine derivatives.
Caption: Generalized workflow for NMR analysis of pyridine derivatives.
Conclusion
This guide has provided a comparative analysis of the ¹H and ¹³C NMR data for this compound and its derivatives. By examining the influence of different substituents at the 6-position, we have demonstrated how NMR spectroscopy can be a powerful tool for understanding the electronic properties of substituted pyridines. The detailed experimental protocols and workflow provide a solid foundation for researchers to obtain high-quality, reproducible NMR data for their own compounds. A thorough understanding of these spectral-structural correlations is essential for the rational design and synthesis of novel pyridine-based molecules with desired biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. sites.bu.edu [sites.bu.edu]
A Comparative Guide to the Reactivity of Halopyridines: The Case of 6-Chloro-2-methoxy-3-nitropyridine
For researchers, synthetic chemists, and professionals in drug development, the predictable and efficient functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring is a ubiquitous core in pharmaceuticals and agrochemicals. Its reactivity, particularly in nucleophilic aromatic substitution (SNAr), is a subject of critical importance for molecular design and synthesis. This guide provides an in-depth comparative analysis of the reactivity of 6-Chloro-2-methoxy-3-nitropyridine, placing it in context with other halopyridines and providing the experimental framework to validate these principles.
The Foundation: Nucleophilic Aromatic Substitution (SNAr) in Pyridines
Unlike electron-rich benzene, the pyridine ring is inherently electron-deficient, or "π-deficient," due to the electronegative nitrogen atom. This electronic character makes it significantly more susceptible to attack by nucleophiles.[1] The SNAr reaction in pyridines is not a single-step displacement. It proceeds via a two-step addition-elimination mechanism, which is crucial for understanding reactivity trends.
The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (typically a halogen). This first step is usually the rate-determining step as it temporarily disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The reaction is completed in a second, faster step where the leaving group is expelled, restoring the aromatic system.
The stability of the Meisenheimer complex is the single most important factor governing the reaction rate.[4] Several factors influence this stability and, consequently, the overall reactivity:
-
Ring Activation: Strong electron-withdrawing groups (EWGs) ortho or para to the leaving group are essential. They stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, lowering the activation energy of the first step.[5]
-
Leaving Group Position: Nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. This is because the nitrogen atom can directly participate in delocalizing the negative charge of the intermediate via resonance, a stabilization that is not possible for attack at the C-3 (meta) position.[4][6][7]
-
Nature of the Leaving Group: The identity of the halogen (F, Cl, Br, I) has a profound and somewhat counterintuitive effect, which will be explored in detail.
-
Nucleophile Strength: A more potent nucleophile will generally increase the reaction rate.
Caption: The two-step addition-elimination mechanism of SNAr.
Dissecting the Reactivity of this compound
The reactivity of this compound is a result of the interplay between its three substituents.
-
The Driving Force: 3-Nitro Group: The nitro group at the C-3 position is a powerful activating group. While it is meta to the C-6 chlorine, it is ortho to the C-2 methoxy and, importantly, its strong inductive and resonance effects withdraw electron density from the entire ring, making all positions more electrophilic and stabilizing the anionic Meisenheimer complex.
-
The Leaving Group: 6-Chloro Group: The chlorine atom is located at the C-6 position, which is equivalent to the C-2 (ortho) position relative to the nitrogen. This is an ideal location for SNAr, as the ring nitrogen can effectively stabilize the negative charge that develops during nucleophilic attack.[4][7]
-
The Modulator: 2-Methoxy Group: The methoxy group at C-2 is typically considered an electron-donating group by resonance. In the context of SNAr, this can have a deactivating effect by opposing the electron-withdrawing nature of the nitro group and the pyridine nitrogen. However, its inductive effect is electron-withdrawing. The net effect is a modulation of the reactivity driven by the powerful nitro group.
The combination of a strong activating group and a leaving group at a prime position (C-6) makes this compound a highly reactive substrate for nucleophilic aromatic substitution.
A Comparative Analysis with Other Halopyridines
To truly understand the performance of this compound, we must compare it to structural analogs.
The "Element Effect": The Role of the Halogen Leaving Group
In SN1 and SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which correlates with C-X bond strength. In SNAr, this trend is typically inverted: F > Cl ≈ Br > I .[2][7][8]
This reversal occurs because the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[5][9][10] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom significantly more electrophilic and susceptible to attack.[7] Furthermore, the inductive effect of fluorine provides the greatest stabilization to the negatively charged intermediate.[10]
Therefore, we can predict that the fluoro analog, 6-Fluoro-2-methoxy-3-nitropyridine, would be even more reactive than the chloro compound, while the bromo and iodo analogs would be slightly less reactive.
The Impact of Activating Groups
The presence and nature of electron-withdrawing groups dramatically alter reactivity. Let's compare our target molecule with simpler scaffolds.
| Compound | Key Features | Predicted Relative Reactivity |
| 2-Chloropyridine | No activating groups | Low |
| 2-Chloro-3-nitropyridine | Strong -NO₂ activation (ortho to Cl) | High |
| This compound | Strong -NO₂ activation, modulated by -OCH₃ | Very High |
| 2,6-Dichloro-3-nitropyridine | Strong -NO₂ activation, second -Cl adds inductive withdrawal | Highest |
-
2-Chloropyridine: Lacks a strong activating group, making SNAr reactions sluggish and requiring harsh conditions.
-
2-Chloro-3-nitropyridine: The addition of a nitro group ortho to the chlorine dramatically increases reactivity.
-
This compound vs. 2-Chloro-3-nitropyridine: The electron-donating resonance of the methoxy group in our target molecule likely makes it slightly less reactive than 2-chloro-3-nitropyridine, where no such counter-effect exists. However, it remains a highly activated substrate.
-
2,6-Dichloro-3-nitropyridine: Replacing the methoxy group with a second chloro atom further increases the electrophilicity of the ring through an additional inductive effect, making this compound exceptionally reactive.
Experimental Validation: Protocols and Data
Theoretical principles must be validated with empirical data. Below is a representative protocol for performing an SNAr reaction and a method for quantifying relative reactivity.
General Protocol for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine or Potassium Carbonate (1.2 equiv)
-
Anhydrous Ethanol or DMF
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Dissolution: Dissolve the starting material in anhydrous ethanol (or DMF) to a concentration of approximately 0.2 M.
-
Reagent Addition: Add benzylamine to the solution, followed by the base (triethylamine or K₂CO₃). The base serves to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by silica gel column chromatography.
Caption: A typical experimental workflow for an SNAr reaction.
Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
To quantitatively compare the reactivity of different halopyridines, a kinetic study can be performed under pseudo-first-order conditions.
Principle: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction. The reaction rate then depends only on the concentration of the halopyridine, and the kinetics can be treated as first-order. The formation of the product, which is often more conjugated and colored, can be monitored by the increase in absorbance at a specific wavelength (λmax).
Procedure:
-
Determine λmax: Obtain the UV-Vis spectrum of the final product to identify the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.
-
Prepare Solutions:
-
Prepare a stock solution of the halopyridine (e.g., 0.1 M in DMSO).
-
Prepare a solution of the nucleophile (e.g., sodium methoxide in methanol) at a concentration at least 10-fold higher than the final halopyridine concentration.
-
-
Kinetic Run:
-
Equilibrate the nucleophile solution to the desired reaction temperature (e.g., 25°C) in a quartz cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the halopyridine stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at λmax as a function of time until the absorbance value plateaus (reaction completion).
-
-
Data Analysis: The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Comparison: Repeat the experiment for each halopyridine under identical conditions. The ratio of the kobs values will provide the relative reactivity.
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. Its reactivity is primarily driven by the powerful electron-withdrawing nitro group and the optimal placement of the chloro leaving group at the C-6 position. While the C-2 methoxy group may slightly temper this reactivity compared to an analog lacking an electron-donating group, the compound remains a superior choice for synthetic transformations over less-activated halopyridines. For applications demanding the highest possible reaction rates, the corresponding fluoro analog should be considered. The experimental protocols provided herein offer a robust framework for harnessing the synthetic potential of this valuable building block and for conducting comparative studies to guide rational substrate selection in complex synthetic endeavors.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to the Structural Elucidation of 6-Chloro-2-methoxy-3-nitropyridine Derivatives via X-ray Crystallography: A Comparative Framework
For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is critical for patent protection. The substituted pyridine scaffold is a cornerstone in medicinal chemistry and agrochemicals, valued for its versatile reactivity and biological significance[1][2]. Within this class, 6-Chloro-2-methoxy-3-nitropyridine serves as a key synthetic intermediate, and a detailed understanding of its solid-state conformation, as well as that of its derivatives, can provide invaluable insights for future molecular design.
This guide provides a comprehensive framework for the determination and comparative analysis of the X-ray crystal structure of this compound and its derivatives. While a definitive crystal structure for the parent compound is not yet publicly available, this document will equip researchers with the necessary protocols, theoretical grounding, and comparative data from closely related structures to effectively conduct and interpret their own crystallographic studies.
The Strategic Importance of X-ray Crystallography in Characterizing Pyridine Derivatives
X-ray crystallography remains the gold standard for unambiguously determining the molecular structure of crystalline solids. For a molecule like this compound (C₆H₅ClN₂O₃)[3], this technique can reveal critical structural parameters:
-
Bond Lengths and Angles: Precise measurements that can indicate electronic effects of the substituents.
-
Torsional Angles: Defining the orientation of the methoxy and nitro groups relative to the pyridine ring.
-
Intermolecular Interactions: Identifying hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing. These interactions are crucial for understanding physical properties like melting point and solubility.
-
Absolute Stereochemistry: For chiral derivatives, crystallography can determine the absolute configuration.
The insights gained from these parameters are essential for computational modeling, such as docking studies, and for understanding the solid-state properties of active pharmaceutical ingredients (APIs).
Experimental Workflow: From Powder to Structure
The process of determining a crystal structure is a systematic one. The following workflow provides a detailed, step-by-step methodology that incorporates self-validating checks to ensure data integrity.
Caption: Logical flow for the comparative analysis of a novel crystal structure.
Conclusion and Future Outlook
Determining the X-ray crystal structure of this compound and its derivatives is a crucial step in understanding their chemical behavior and biological activity. This guide provides a robust experimental and analytical framework for researchers to undertake such studies. By following the detailed protocols and using the provided comparative data from related structures, scientists can ensure the generation of high-quality, reliable structural information.
The resulting data will not only confirm the molecular structure but also provide deep insights into the subtle interplay of electronic and steric effects that govern the solid-state architecture of these important compounds. This knowledge is indispensable for the rational design of next-generation pharmaceuticals and agrochemicals.
References
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 6-Chloro-2-methoxy-3-nitropyridine
Introduction: The Analytical Imperative for a Key Synthetic Building Block
6-Chloro-2-methoxy-3-nitropyridine (CAS No. 40851-91-0) is a pivotal intermediate in modern organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its substituted pyridine ring offers a versatile scaffold for constructing complex molecular architectures. The precise arrangement of its functional groups—a chloro atom, a methoxy group, and a nitro group—dictates its reactivity and, ultimately, the success of subsequent synthetic steps.
Given its role, the unambiguous structural confirmation and stringent purity assessment of this compound are not mere procedural formalities; they are foundational to ensuring the integrity, reproducibility, and safety of the entire research and development pipeline. The presence of isomers, such as the closely related 2-Chloro-6-methoxy-3-nitropyridine (CAS No. 38533-61-8), or process-related impurities can lead to failed reactions, unexpected byproducts, and compromised biological activity in final compounds.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, offering a self-validating framework for robust analysis. The objective is to equip you with the expertise to select and implement the most effective combination of techniques for structural elucidation, purity determination, and thermal stability assessment.
I. Structural Elucidation: A Spectroscopic Triad
The first step in characterizing any chemical entity is confirming its molecular structure. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive structural portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
Expertise & Experience: The key to using NMR for this molecule is to distinguish it from its potential isomer, 2-chloro-6-methoxy-3-nitropyridine. The substitution pattern on the pyridine ring creates a unique fingerprint in the aromatic region of the ¹H NMR spectrum. For our target compound, this compound, the two aromatic protons are adjacent (at the C4 and C5 positions), resulting in characteristic doublet signals with a typical ortho-coupling constant. This provides an unambiguous diagnostic marker.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for pyridine derivatives if solubility in CDCl₃ is limited[1].
-
Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving coupling patterns.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Presentation: Expected NMR Chemical Shifts
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Rationale |
| ¹H NMR | Aromatic H (C4-H) | ~8.2 - 8.4 | Doublet, J ≈ 8-9 Hz | Deshielded by the adjacent electron-withdrawing nitro group. |
| Aromatic H (C5-H) | ~7.0 - 7.2 | Doublet, J ≈ 8-9 Hz | Coupled to C4-H (ortho-coupling). | |
| Methoxy (-OCH₃) | ~4.0 - 4.2 | Singlet | Typical chemical shift for a methoxy group on an aromatic ring. | |
| ¹³C NMR | C=N (C2) | ~160 - 165 | Singlet | Carbon attached to two electronegative atoms (N and O). |
| C-NO₂ (C3) | ~145 - 150 | Singlet | Carbon directly attached to the nitro group. | |
| C-H (C4) | ~135 - 140 | Singlet | Aromatic CH carbon. | |
| C-H (C5) | ~110 - 115 | Singlet | Aromatic CH carbon. | |
| C-Cl (C6) | ~150 - 155 | Singlet | Carbon attached to both nitrogen and chlorine. | |
| -OCH₃ | ~55 - 60 | Singlet | Methoxy carbon. |
Note: Predicted values are based on standard chemical shift increments for substituted pyridines. Actual values may vary slightly based on solvent and experimental conditions. A certificate of analysis for the compound confirms the ¹H NMR spectrum is consistent with the structure[2].
Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula
MS provides the exact molecular weight and, with high-resolution instruments, the elemental composition. This technique is crucial for confirming the molecular formula, C₆H₅ClN₂O₃[2][3].
Expertise & Experience: The key to a successful MS analysis is choosing the right ionization technique. Electrospray Ionization (ESI) is well-suited for this polar molecule and is often coupled with liquid chromatography (LC-MS)[1]. For GC-amenable compounds, Electron Ionization (EI) provides valuable fragmentation patterns that can further confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a critical diagnostic feature, resulting in M and M+2 peaks that must be observed.
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column.
-
Mass Spectrometry:
-
Ionization Mode: ESI, positive mode. The pyridine nitrogen is readily protonated.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. A high-resolution instrument is preferred for exact mass measurement.
-
Scan Range: m/z 50-500.
-
Key Parameters: Optimize cone voltage and capillary temperature to maximize signal and minimize fragmentation[1].
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Expected Value | Significance |
| Molecular Formula | C₆H₅ClN₂O₃ | Confirms elemental composition. |
| Molecular Weight | 188.57 g/mol | Provides nominal mass[2][3]. |
| Exact Mass [M+H]⁺ | 189.0065 | High-resolution measurement for formula confirmation. |
| Isotopic Pattern | Two peaks at ~m/z 189 and 191 | Confirms the presence of one chlorine atom (ratio ~3:1). |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: For this compound, the most informative regions of the IR spectrum are those corresponding to the N-O stretches of the nitro group, the C-O stretch of the methoxy group, and the aromatic ring vibrations. These characteristic absorptions provide corroborating evidence for the structure determined by NMR and MS. Spectral libraries for substituted pyridines can aid in assignment[5].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Acquisition:
-
Range: 4000–600 cm⁻¹[1].
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
Background: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
Data Presentation: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100–3000 | C-H Stretch | Aromatic Ring |
| ~2950, ~2850 | C-H Stretch | Methoxy (-OCH₃) |
| ~1600–1450 | C=C and C=N Stretch | Pyridine Ring |
| ~1530–1510 | Asymmetric N-O Stretch | Nitro (-NO₂) |
| ~1350–1330 | Symmetric N-O Stretch | Nitro (-NO₂) |
| ~1280–1250 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |
| ~1050–1020 | Symmetric C-O-C Stretch | Aryl-alkyl ether |
| ~750–700 | C-Cl Stretch | Chloro-aromatic |
II. Purity and Impurity Profiling: Chromatographic Separation
Once the structure is confirmed, assessing purity is the next critical step. Chromatographic techniques, particularly HPLC and GC, are the industry standards for this purpose, offering high-resolution separation of the main component from any related impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most widely used technique for determining the purity of non-volatile and thermally sensitive compounds. Commercial specifications for this compound often cite purity as >98.0% or >99.0% as determined by HPLC[6][7].
Expertise & Experience: The choice of stationary and mobile phases is paramount. A reversed-phase (RP) method using a C18 column is the logical starting point due to the moderate polarity of the molecule. The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile or methanol[4]. Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak shape for the basic pyridine ring by ensuring consistent protonation[4][8]. UV detection is ideal, as the nitropyridine core is a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System & Column:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or the λmax).
-
-
Chromatographic Conditions:
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile[4].
-
Gradient: Start with a high aqueous percentage (e.g., 70% A) and ramp to a high organic percentage (e.g., 90% B) over 10-15 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Gas Chromatography (GC): An Alternative for Volatile Impurities
GC is an excellent alternative or complementary technique, especially for identifying volatile or semi-volatile process impurities that may not be detected by HPLC[9]. Given the compound's melting point of 78-80 °C, it is sufficiently volatile for GC analysis[10][11].
Expertise & Experience: The primary challenge in GC is ensuring thermal stability. The compound must not degrade in the high-temperature injector or column. A lower injection temperature and a robust, mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) are recommended. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a GC-MS system can be used for the definitive identification of any separated impurities[12][13].
Experimental Protocol: GC-FID for Purity and Impurity Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., acetone or dichloromethane) to a concentration of ~1 mg/mL.
-
GC System & Column:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Detector: Flame Ionization Detector (FID).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1 mL/min.
-
Oven Program: Hold at 100 °C for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Comparison of Chromatographic Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally sensitive compounds. The primary method for this compound. | Suitable for volatile and thermally stable compounds. Good for volatile impurities. |
| Advantages | High resolution, robust, standard for pharmaceutical purity testing[2][6]. | High efficiency, excellent for resolving volatile isomers or starting materials. |
| Limitations | May not detect highly volatile impurities. Requires solvent disposal. | Risk of on-column degradation for thermally sensitive compounds. Not suitable for non-volatile impurities. |
III. Physicochemical Properties: UV-Vis and Thermal Analysis
UV-Vis Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the conjugated π-electron system in the molecule. As conjugation increases, the wavelength of maximum absorbance (λmax) shifts to longer wavelengths (a bathochromic shift)[14][15].
Expertise & Experience: The nitropyridine ring system constitutes a distinct chromophore. We expect to see strong π→π* transitions at shorter wavelengths and potentially a weaker, longer-wavelength n→π* transition associated with the nitro group and pyridine nitrogen lone pairs, similar to other carbonyl and nitro-aromatic compounds[16]. The spectrum serves as a useful fingerprint for identity confirmation and for quantitative analysis via Beer's Law.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution (e.g., 5-10 mg/L) of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200–500 nm.
-
Blank: Use the same solvent as used for the sample as the reference.
-
Data: Record the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.
-
Thermal Analysis (DSC/TGA): Assessing Stability and Melting Point
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the material's physical and thermal properties.
Expertise & Experience: DSC is used to precisely measure the melting point and assess crystalline purity. A sharp, single endotherm is indicative of a high-purity substance. The literature melting point is consistently reported as 78-80 °C[10][11]. TGA measures mass loss as a function of temperature, providing information on thermal stability and decomposition profiles[17]. This is crucial for determining safe handling and storage conditions.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA crucible.
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to 120 °C at a rate of 10 °C/min.
-
Atmosphere: Inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Data: Record the onset temperature and peak maximum of the melting endotherm.
-
-
TGA Conditions:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Inert nitrogen atmosphere.
-
Data: Record the onset temperature of decomposition (significant mass loss).
-
IV. Integrated Analytical Workflow and Logic
No single technique tells the whole story. A robust characterization strategy integrates these methods into a logical workflow, where each result validates the others.
Caption: Integrated workflow for the characterization of this compound.
This workflow demonstrates a self-validating system. NMR and MS provide the primary structural evidence. FTIR corroborates the presence of key functional groups. Only after the structure is confidently assigned does the focus shift to purity assessment by HPLC and GC. Finally, physicochemical properties are determined to complete the characterization dossier.
Caption: Relationship between molecular structure and analytical signals.
Conclusion
The characterization of this compound is a multi-faceted process that demands a thoughtful application of orthogonal analytical techniques. While NMR and high-resolution MS are indispensable for absolute structural confirmation and isomer differentiation, chromatography—especially HPLC—remains the definitive method for purity assessment. FTIR, UV-Vis, and thermal analysis provide valuable corroborating data that completes the analytical picture, ensuring the material meets the stringent quality standards required for its use in high-stakes applications like drug development. By following the integrated and logical workflow presented here, researchers can proceed with confidence, knowing their starting material is precisely what it purports to be.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. file.leyan.com [file.leyan.com]
- 3. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methoxy-3-nitropyridine | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. ruifuchem.com [ruifuchem.com]
- 7. nbinno.com [nbinno.com]
- 8. helixchrom.com [helixchrom.com]
- 9. High Information Spectroscopic Detection Techniques for Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 12. ajrconline.org [ajrconline.org]
- 13. degres.eu [degres.eu]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to Catalysts for 6-Chloro-2-methoxy-3-nitropyridine Cross-Coupling
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted pyridine derivative, 6-Chloro-2-methoxy-3-nitropyridine, represents a valuable building block, with its distinct electronic and steric properties offering a versatile platform for the synthesis of novel molecular entities. However, the successful implementation of this substrate in palladium-catalyzed cross-coupling reactions is contingent upon a nuanced understanding of its reactivity and the judicious selection of an appropriate catalytic system.
This guide provides an in-depth comparative analysis of catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. While direct, head-to-head comparative studies on this specific substrate are not extensively available in the public domain, this guide extrapolates from established principles and experimental data for structurally similar and electronically-demanding chloropyridines to provide a robust framework for catalyst selection and reaction optimization.
The Unique Reactivity Profile of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by a confluence of electronic and steric factors. The chloro-substituent at the 6-position is the primary reactive site for oxidative addition to a Pd(0) center. The methoxy group at the 2-position and the strongly electron-withdrawing nitro group at the 3-position significantly influence the electron density of the pyridine ring, making the C-Cl bond more susceptible to oxidative addition compared to unsubstituted chloropyridines.
However, the pyridine nitrogen itself presents a significant challenge. Its lone pair of electrons can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Therefore, the choice of ligand is paramount, not only to facilitate the elementary steps of the catalytic cycle but also to mitigate the inhibitory effects of the pyridine nitrogen.
Comparative Analysis of Catalytic Systems
The success of any cross-coupling reaction hinges on the synergistic interplay of the palladium precursor, the ligand, the base, and the solvent. For a challenging substrate like this compound, careful consideration of each component is crucial.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2] For the coupling of this compound with boronic acids or their derivatives, the selection of a bulky, electron-rich phosphine ligand is often critical to achieve high yields.[2]
| Catalyst System Component | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources that are activated in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are known to be highly effective for the coupling of challenging chloropyridines. They promote the rate-limiting oxidative addition and stabilize the catalytic species.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required to facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome and should be screened. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] The choice of ligand is especially critical in this reaction to overcome the challenges associated with the coupling of an electron-deficient chloropyridine.
| Catalyst System Component | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and reliable sources of Pd(0). |
| Ligand | Xantphos, Josiphos-type ligands, Buchwald's biaryl phosphine ligands (e.g., G3 XPhos) | These ligands have demonstrated broad utility in the amination of challenging aryl chlorides. Their specific steric and electronic properties facilitate both oxidative addition and reductive elimination. |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is typically required. The choice will depend on the pKa of the amine coupling partner and the functional group tolerance of the substrates. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are essential for the stability of the catalytic system and to prevent unwanted side reactions. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
In a glovebox, charge a flame-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the chosen phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 90-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[5] This reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.
| Catalyst System Component | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ is a commonly used and effective precatalyst. Pd(OAc)₂ can also be used in combination with a phosphine ligand. |
| Copper Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst and is generally essential for high yields, though copper-free conditions have been developed.[5] |
| Ligand | PPh₃, P(o-tol)₃ | Triphenylphosphine is a standard ligand for Sonogashira couplings. More electron-rich phosphines can sometimes improve reaction rates. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | An amine base is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction. It can often also serve as the solvent. |
| Solvent | THF, DMF, or the amine base itself | The choice of solvent depends on the solubility of the substrates and the reaction temperature. |
Experimental Protocol: Generalized Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Add the solvent (e.g., THF or Et₃N).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) iodide (2-5 mol%).
-
Add the amine base (e.g., Et₃N, 2.0-3.0 equiv.) if it is not already being used as the solvent.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Workflow Visualization
A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions.
Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
General Experimental Workflow
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The cross-coupling of this compound presents both an opportunity and a challenge for the synthetic chemist. While the electron-deficient nature of the pyridine ring facilitates oxidative addition, the potential for catalyst inhibition by the pyridine nitrogen necessitates the use of sophisticated and robust catalytic systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts supported by bulky, electron-rich biaryl phosphine ligands are highly recommended. For Sonogashira couplings, traditional palladium-phosphine complexes with a copper(I) co-catalyst remain a reliable choice. The experimental protocols and comparative data provided in this guide, extrapolated from closely related systems, offer a solid foundation for the successful functionalization of this valuable heterocyclic building block. As with any catalytic reaction, empirical optimization of the reaction parameters for each specific substrate combination is essential to achieve the desired outcome with high efficiency and yield.
References
A Comparative Guide to Alternative Reagents for 6-Chloro-2-methoxy-3-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted nitropyridines are a cornerstone of this endeavor, offering a versatile platform for the introduction of a wide array of chemical moieties. Among these, 6-chloro-2-methoxy-3-nitropyridine has established itself as a valuable reagent for the construction of complex molecular architectures. Its utility stems from the presence of a chloro leaving group activated by an electron-withdrawing nitro group, facilitating nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an in-depth comparison of this compound with a key alternative, 2,6-dichloro-3-nitropyridine, in the context of synthesizing substituted aminopyridines. By examining the synthetic routes, reaction efficiencies, and underlying mechanistic principles, this document aims to equip researchers with the critical insights needed to make informed decisions in reagent selection and reaction design.
The Synthetic Challenge: Accessing Functionalized 2-Amino-6-methoxypyridine Scaffolds
The 2-amino-6-methoxypyridine core is a privileged scaffold found in numerous biologically active molecules. The strategic introduction of substituents at the 3-position, often an amino group derived from the reduction of a nitro precursor, is a common objective in medicinal chemistry. Both this compound and 2,6-dichloro-3-nitropyridine serve as precursors to these valuable intermediates, albeit through distinct synthetic strategies.
Comparative Analysis of Synthetic Routes
The choice of starting material dictates the overall synthetic sequence. Here, we compare a direct, single-substitution approach from this compound with a sequential, two-step substitution pathway commencing with 2,6-dichloro-3-nitropyridine.
Route A: Direct Amination of this compound
This approach involves the direct displacement of the chloride at the C6 position by an amine nucleophile. The pre-installed methoxy group at C2 remains intact throughout the transformation.
Route B: Stepwise Functionalization of 2,6-Dichloro-3-nitropyridine
This pathway necessitates a two-step process: an initial regioselective amination followed by methoxylation. The inherent symmetry of the starting material presents a challenge in controlling the site of the first nucleophilic attack. However, as we will explore, the electronic influence of the nitro group provides a strong directing effect.
The following diagram illustrates the two divergent synthetic pathways to a common intermediate scaffold.
Caption: Divergent synthetic routes to functionalized 2-amino-6-methoxypyridine scaffolds.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the experimental data for the key transformations in the stepwise functionalization of 2,6-dichloro-3-nitropyridine.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| B-1 | Nitration | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | Conc. H₂SO₄, Conc. HNO₃, 100-105°C, 5h | 75.4 | 99.5 (GC) | [1] |
| B-2 | Amination | 2,6-Dichloro-3-nitropyridine | 2-Amino-6-chloro-3-nitropyridine | 25% aq. NH₃, Methanol, 35-40°C, 2h | 56.5 | 99.3 (HPLC) | [1] |
| B-3 | Methoxylation | 2-Amino-6-chloro-3-nitropyridine | 2-Amino-6-methoxy-3-nitropyridine | Sodium methoxide, Methanol, 25-30°C, 4-5h | 86.5 | 99.0 (HPLC) | [1][2] |
Causality Behind Experimental Choices and Reactivity Trends
The efficiency and regioselectivity of these reactions are governed by the principles of nucleophilic aromatic substitution on electron-deficient pyridine rings.
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the C3 position is crucial for activating the pyridine ring towards nucleophilic attack. It stabilizes the negatively charged Meisenheimer intermediate, which is formed during the reaction, particularly when the attack occurs at the ortho (C2) and para (C6) positions.[3]
-
Regioselectivity in the Amination of 2,6-Dichloro-3-nitropyridine: In the reaction of 2,6-dichloro-3-nitropyridine with ammonia, the substitution occurs preferentially at the C2 position. This is due to the strong inductive electron-withdrawing effect of the adjacent nitro group, which makes the C2 carbon more electrophilic than the C6 carbon.
-
Leaving Group Ability: In SNAr reactions on activated pyridines, the nature of the leaving group is a key factor. Generally, for halides, the reactivity order is F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that stabilizes the intermediate through a strong inductive effect.
The following diagram illustrates the general mechanism of nucleophilic aromatic substitution on a nitropyridine.
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on a nitropyridine.
Alternative Reagents: Expanding the Synthetic Toolkit
While 2,6-dichloro-3-nitropyridine represents a viable and well-documented alternative, other reagents can also be considered depending on the specific synthetic goal.
-
6-Bromo-2-methoxy-3-nitropyridine: The corresponding bromo-derivative can also be used in SNAr reactions. While chlorine is generally a good leaving group, bromine can sometimes offer advantages in terms of reactivity, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond is more readily activated than the C-Cl bond.
-
2-Fluoro-6-methoxy-3-nitropyridine: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly activates the ring for nucleophilic attack.[4] Therefore, the fluoro-analog of this compound would be expected to exhibit enhanced reactivity, potentially allowing for milder reaction conditions or the use of weaker nucleophiles.
Experimental Protocols
The following are detailed, step-by-step methodologies for key transformations discussed in this guide.
Protocol 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine from 2-Amino-6-chloro-3-nitropyridine (Methoxylation)
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Methanol
-
Water
Procedure:
-
To a solution of sodium methoxide (7.78 g, 0.144 mol) in methanol (50.0 mL), cooled to 15°C, add 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) while maintaining the temperature at 15°C.[1][2]
-
Warm the resulting mixture to 25-30°C and stir for 4-5 hours.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.[1][2]
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine.[1][2]
Protocol 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine from 2,6-Dichloro-3-nitropyridine (Amination)
Materials:
-
2,6-Dichloro-3-nitropyridine
-
25% Aqueous ammonia solution
-
Methanol
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine (25.0 g, 0.129 mol) in methanol (50.0 mL) at room temperature.[1]
-
Add 25.0% aqueous ammonia solution (12.2 mL, 0.179 mol) to the solution.[1]
-
Heat the mixture to 35-40°C for 2 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 20°C.
-
Filter the solid product, wash with methanol, and dry.[1]
Conclusion and Recommendations
The choice between this compound and its alternatives, such as 2,6-dichloro-3-nitropyridine, is a strategic decision that depends on several factors including the desired final product, cost, and the desired synthetic sequence.
-
For direct, single-step amination to introduce a variety of amino substituents, this compound is a more direct precursor. This approach avoids the need for a subsequent methoxylation step.
-
When the target molecule requires an amino group at the C2 position and a methoxy group at the C6 position, starting from 2,6-dichloro-3-nitropyridine offers a well-documented and high-yielding synthetic route. The stepwise introduction of the amino and methoxy groups allows for a high degree of control.
-
For reactions requiring enhanced reactivity, the corresponding fluoro-analog, 2-fluoro-6-methoxy-3-nitropyridine, should be considered. This may lead to milder reaction conditions and broader substrate scope.
Ultimately, the optimal choice of reagent will be dictated by the specific synthetic challenge at hand. By understanding the underlying principles of reactivity and having access to reliable experimental data and protocols, researchers can navigate these choices effectively to achieve their synthetic goals.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of 6-Chloro-2-methoxy-3-nitropyridine Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining safety. The synthesis of 6-Chloro-2-methoxy-3-nitropyridine, a key intermediate in the pharmaceutical industry, is no exception. Reaction mixtures can be complex, containing the desired product alongside unreacted starting materials, intermediates, and various impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for dissecting these mixtures, offering the resolution and sensitivity required for accurate quantification and purity assessment.
This guide provides an in-depth comparison of analytical methodologies for this compound reaction mixtures. We will explore the rationale behind selecting an appropriate HPLC method, compare it with alternative technologies like UPLC and GC-MS, and provide a robust, field-tested protocol as a starting point for your method development.
The Analytical Challenge: Understanding the Reaction Mixture
The synthesis of this compound typically involves the methoxylation of a dichloronitropyridine precursor. A representative reaction might involve the reaction of 2,6-dichloro-3-nitropyridine with a methoxide source. Therefore, a typical reaction mixture requiring analysis will likely contain the components detailed in Table 1.
Table 1: Key Components in a Hypothetical this compound Synthesis
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Physicochemical Properties & Analytical Considerations |
| 2,6-Dichloro-3-nitropyridine (Starting Material) | 192.99 | Less polar than the product. Expected to be well-retained in reversed-phase HPLC. | |
| This compound (Product) | 188.57[1] | Moderately polar due to the methoxy and nitro groups. Good candidate for reversed-phase HPLC. | |
| 2-Chloro-6-methoxy-3-nitropyridine (Isomeric Impurity) | 188.57[2] | Isomer of the main product, potentially formed in small quantities. Critical to achieve chromatographic resolution from the main peak. | |
| Methanol (Reagent/Solvent) | CH₃OH | 32.04 | Highly polar. Will elute in the void volume in reversed-phase HPLC. |
The primary analytical objective is to develop a method that can separate the main product from the starting material and, crucially, any isomeric impurities like 2-Chloro-6-methoxy-3-nitropyridine, which have identical molecular weights and similar UV spectra.
Comparison of Analytical Methodologies
While HPLC is the workhorse for this type of analysis, it's essential to understand its performance in the context of other available technologies.
Table 2: Comparison of HPLC with UPLC and GC-MS for the Analysis of this compound
| Feature | Reversed-Phase HPLC | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a nonpolar stationary phase.[3] | A high-pressure form of HPLC using columns with sub-2 µm particles for faster, higher-resolution separations.[4][5][6] | Separation of volatile compounds in the gas phase based on boiling point and polarity, followed by mass-based detection.[4] |
| Applicability | Ideal for the non-volatile and thermally stable nature of nitropyridine derivatives.[7] | Excellent for complex reaction mixtures requiring high throughput and superior resolution.[6] | Potentially applicable, but may require derivatization as nitropyridines can have limited volatility. Thermal stability is a concern.[4][7] |
| Resolution | Good to excellent. Can be optimized by adjusting mobile phase, stationary phase, and other parameters. | Superior to HPLC, providing sharper and narrower peaks, which is advantageous for separating closely related isomers.[6] | Very high, especially with capillary columns. |
| Analysis Time | Typically 10-30 minutes. | Significantly faster than HPLC, often under 10 minutes, due to higher flow rates and shorter columns.[6] | Fast for simple mixtures, but can be longer depending on the temperature program. |
| Cost & Complexity | Moderate initial investment and operating costs. Widely available and well-understood technology. | Higher initial investment due to the need for specialized high-pressure pumps and detectors.[5] | High initial investment for the MS detector. Requires specialized knowledge for method development and maintenance. |
| Verdict for this Topic | Highly Recommended. RP-HPLC is the most practical and widely used technique for this application, offering a balance of performance, cost, and accessibility.[8] | Excellent Alternative. If high throughput or very complex impurity profiles are expected, UPLC offers significant advantages in speed and resolution. | Not Recommended as a primary tool. The potential for thermal degradation and the need for the analyte to be volatile make it less suitable for routine analysis compared to LC techniques.[7] |
A Deeper Dive: Reversed-Phase HPLC Method Development
Developing a robust and reliable HPLC method is a systematic process that requires a deep understanding of chromatographic principles.[4] The goal is to achieve adequate separation of all key components with good peak shape and sensitivity in a reasonable timeframe.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecyl) column is the most common starting point for reversed-phase HPLC due to its strong hydrophobic retention.[3] For the moderately polar this compound and its related compounds, a C18 phase provides an excellent balance of retention and selectivity. The aromatic nature of the pyridine ring will also interact favorably with the stationary phase.
-
Mobile Phase Composition: A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is standard for reversed-phase HPLC.[9] Acetonitrile is often preferred as it typically provides lower backpressure and better UV transparency. The ratio of organic to aqueous phase is the primary lever for controlling retention time; increasing the organic content will decrease retention.
-
The Role of pH: While this compound does not have a readily ionizable group, controlling the pH of the mobile phase with a buffer (e.g., phosphate or acetate) is crucial for method robustness. It ensures consistent retention times and peak shapes by suppressing the ionization of any acidic or basic impurities and stabilizing the silica-based stationary phase.
-
Detector Selection: The nitropyridine core contains a strong chromophore, making UV detection the ideal choice. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral data to assess peak purity.
Visualizing the Workflow
The process of developing and implementing an HPLC method for reaction monitoring follows a logical sequence.
Caption: General workflow for HPLC monitoring of a chemical reaction.
Experimental Protocols
This section provides a detailed, self-validating starting protocol for the HPLC analysis of this compound reaction mixtures. A system suitability test (SST) is included to ensure the chromatographic system is performing adequately before sample analysis.
Protocol: Reversed-Phase HPLC Analysis
1. Instrumentation and Columns
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
2. Reagents and Mobile Phase
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 50% B (re-equilibration)
-
4. Sample Preparation
-
Accurately dilute a small aliquot of the reaction mixture with the diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter prior to injection.
5. System Suitability Test (SST)
-
Prepare a solution containing the product and the key starting material/impurity at a known concentration.
-
Inject this solution five times.
-
Acceptance Criteria:
-
Tailing Factor (for the main product peak): ≤ 2.0
-
Theoretical Plates (for the main product peak): ≥ 2000
-
Resolution (between product and closest eluting peak): ≥ 2.0
-
%RSD for Peak Area (n=5): ≤ 2.0%
-
6. Analysis Procedure
-
Perform a blank injection (diluent) to ensure no carryover.
-
Run the SST. If criteria are met, proceed with sample analysis.
-
Inject the prepared samples.
-
Integrate the peaks and calculate the relative area percent of each component to monitor reaction progress and purity.
Visualizing Method Development Logic
The optimization of an HPLC method involves the systematic adjustment of parameters to achieve the desired separation.
Caption: Iterative process of HPLC method development.
Conclusion
The analysis of this compound reaction mixtures is most effectively and reliably achieved using reversed-phase HPLC with UV detection. This methodology provides the necessary resolution to separate the target compound from its starting materials and critical isomeric impurities. While advanced techniques like UPLC can offer significant improvements in speed and resolution for high-throughput environments, a well-developed HPLC method remains the gold standard for routine research, development, and quality control applications. The protocol and development logic provided in this guide serve as a comprehensive starting point for scientists to establish a robust, self-validating analytical system for this important pharmaceutical intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 5. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 6. biomedres.us [biomedres.us]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Compare GC-MS vs HPLC for Drug Metabolite Analysis [eureka.patsnap.com]
- 9. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reaction Yields in the Synthesis of 6-Chloro-2-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Chloro-2-methoxy-3-nitropyridine
This compound is a highly versatile substituted pyridine derivative. Its structure is primed for sequential, regioselective functionalization. The electron-deficient pyridine ring, further activated by a potent nitro group, facilitates nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbons.[1][2] The nitro group itself can be readily reduced to an amine, opening a pathway to a diverse array of more complex heterocyclic structures.[1] This strategic combination of reactive sites makes it an indispensable building block for medicinal chemists crafting novel kinase inhibitors, anti-inflammatory agents, and other complex molecular targets.[3][2]
Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary route to this compound involves the selective methoxylation of 2,6-dichloro-3-nitropyridine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), a two-step addition-elimination process.[2][4]
-
Nucleophilic Attack: A methoxide source (e.g., sodium methoxide) attacks one of the electron-deficient carbons bonded to a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4]
-
Leaving Group Departure: Aromaticity is restored by the expulsion of a chloride ion, yielding the substituted product.[2][4]
The key to a high-yielding synthesis lies in controlling the regioselectivity of the methoxide attack. The nitro group at the C3 position activates both the C2 (ortho) and C6 (para) positions towards nucleophilic attack.[5]
Caption: General workflow for the SNAr synthesis of this compound.
Comparative Analysis of Reaction Yields
The efficiency of the selective methoxylation is highly dependent on the precise reaction conditions. While the literature primarily describes the synthesis of related analogs like 2-amino-6-methoxy-3-nitropyridine, the data provides crucial insights applicable to the target molecule.[6][7] The following table summarizes key experimental data from various sources, focusing on the critical methoxylation step.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Source |
| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide (1.0 eq) | Methanol | 15, then 25-30 | 4-5 | 86.5% | 99.0% (HPLC) | US Patent 7,256,295 B2[7][8] |
| 2,6-Dichloropyridine (Nitration) | Conc. H₂SO₄, Fuming HNO₃ | - | 65 | 2 | 46.0% | N/A | NIH/PMC[9] |
| 2,6-Dichloropyridine (Nitration) | Conc. H₂SO₄, KNO₃ | - | 120 | 10 | 80.0% | N/A | ChemicalBook[10] |
Note: The yields for nitration show the preparation of the precursor, 2,6-dichloro-3-nitropyridine.
Expert Insights & Causality Behind Experimental Choices
-
Choice of Nucleophile and Solvent: Sodium methoxide in methanol is the most common and effective reagent system. Methanol serves as both the solvent and the precursor to the methoxide nucleophile (in the presence of a strong base like sodium hydride) or as a solvent for commercially available sodium methoxide.[7][8][11] The use of methanol as a solvent helps to solvate the ionic intermediates, facilitating the reaction.
-
Regioselectivity (C2 vs. C6 Attack): The substitution occurs preferentially at the C2 position (ortho to the nitro group). This kinetic control is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C2 carbon more electrophilic and thus more prone to initial nucleophilic attack than the C6 position.[5] While the C6 substitution might lead to a more thermodynamically stable product, the reaction conditions favor the kinetically controlled pathway.[5]
-
Temperature Control: The reaction is typically initiated at a lower temperature (e.g., 15°C) during the addition of the electrophile to the nucleophile solution to manage the initial exotherm.[7][8] The temperature is then raised moderately (e.g., 25-30°C) to drive the reaction to completion in a reasonable timeframe without promoting side reactions.[7][8]
Detailed Experimental Protocols
The following protocol is adapted from a high-yield synthesis of a closely related analog and represents a robust method for achieving selective methoxylation.[7][8]
Protocol: Synthesis of 2-Amino-6-methoxy-3-nitropyridine (High-Yield Analogue)
Caption: Experimental workflow for the selective methoxylation reaction.
Step-by-Step Procedure:
-
Preparation of Methoxide Solution: A solution of sodium methoxide (7.78 g, 0.144 mol) in methanol (50.0 ml) is prepared in a suitable reaction vessel and cooled to 15°C.[7][8]
-
Substrate Addition: To the cooled solution, 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) is added portion-wise, ensuring the internal temperature is maintained at 15°C using external cooling.[7][8]
-
Reaction: The resulting mixture is allowed to warm to 25°-30°C and is maintained at this temperature for 4-5 hours with constant stirring.[7][8] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, the reaction mixture is poured into water, causing the product to precipitate out of the solution.[7][8]
-
Isolation and Drying: The precipitate is collected by filtration, washed thoroughly with water, and dried to yield the final product. This procedure yields 21.0 g (86.5%) of 2-amino-3-nitro-6-methoxypyridine with a purity of 99.0% by HPLC.[7][8]
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the critical step is the selective nucleophilic aromatic substitution of 2,6-dichloro-3-nitropyridine. The data strongly suggests that using sodium methoxide in methanol at controlled temperatures (15°C to 30°C) provides the best results, favoring the kinetically controlled formation of the desired C2-methoxylated product. While yields for the direct synthesis of the title compound are not extensively published in comparative studies, the high yields (approaching 87%) achieved with closely related substrates under these conditions provide a strong and validated starting point for process optimization.
References
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-methoxy-3-nitropyridine
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 6-Chloro-2-methoxy-3-nitropyridine, a halogenated nitropyridine derivative, is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a procedural framework grounded in established safety protocols and environmental regulations, designed for the professionals who handle such materials daily. Our objective is to empower you with the knowledge to manage this chemical's disposal safely, efficiently, and in full compliance, ensuring the protection of both personnel and the environment.
Immediate Safety Profile & Hazard Analysis
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is classified with specific risks that dictate handling and disposal procedures.[1] The primary hazards involve acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[1]
Causality of Hazards:
-
The chloro- and nitro- functional groups contribute significantly to the compound's reactivity and toxicity. Halogenated organic compounds are of particular concern due to their potential for environmental persistence and the formation of hazardous combustion byproducts like hydrogen chloride if not incinerated properly.[2][3]
-
The nitropyridine structure itself can be toxic, and as a fine powder, the compound poses an inhalation risk that can lead to respiratory irritation.[1][4][5]
| Identifier | Data | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 40851-91-0 | PubChem[1] |
| Molecular Formula | C₆H₅ClN₂O₃ | PubChem[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| GHS Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | PubChem[1][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The selection of appropriate barriers is directly informed by the hazards identified above. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[6][7]
-
Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory.[2] Given the risk of serious eye irritation[1], a face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[6][7]
-
Skin Protection:
-
Gloves: Use chemical-resistant gloves (e.g., butyl rubber or nitrile) inspected for integrity before each use.[8] Always use proper glove removal technique to avoid skin contact.[2]
-
Lab Coat: A fully-buttoned lab coat is required to protect against incidental contact.[8] For tasks with a higher risk of contamination, an impervious apron is recommended.
-
-
Respiratory Protection: All handling of solid this compound should occur within a certified chemical fume hood to control exposure to dust and potential vapors.[8] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator (e.g., N95 dust mask for powders) must be used within the context of a comprehensive respiratory protection program.[4][7][9]
Spill & Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release. The immediate goal is to contain the spill, prevent personnel exposure, and ensure proper cleanup and disposal of the resulting waste.
Protocol for Minor Spills (Contained within a Fume Hood):
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Ventilation: Maintain operation of the fume hood.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[10] Do NOT use combustible materials like paper towels as an absorbent.
-
Collection: Using spark-proof tools, carefully scoop the absorbed material and spilled substance into a designated, sealable, and appropriately labeled hazardous waste container.[10] Avoid actions that generate dust.[11]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all decontamination materials as hazardous waste.
-
Report: Inform your institution's Environmental Health & Safety (EHS) department of the spill.
Protocol for Major Spills (Outside of a Fume Hood):
-
EVACUATE: Immediately alert personnel in the vicinity and evacuate the area.
-
ISOLATE: Close doors to the affected area and prevent entry.
-
VENTILATE: If it is safe to do so, increase ventilation to the area.
-
CALL FOR HELP: Contact your institution's EHS or emergency response team immediately.[8] Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for such wastes, often restricting land disposal and mandating treatment technologies like incineration.[3][12][13]
Caption: Disposal workflow for this compound.
Methodology:
-
Waste Identification: This substance must be disposed of as hazardous waste. Do not mix with non-hazardous waste or other incompatible chemical waste streams.
-
Container Selection: Collect all waste this compound (including contaminated materials) in a dedicated, chemically compatible, sealable, and airtight container.[8]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8][14]
-
Arranging Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[15] You must provide an accurate description of the waste.
-
Final Disposition: The standard and required method for final disposal is high-temperature incineration at a federally permitted hazardous waste treatment, storage, and disposal facility (TSDF).[3] This method is necessary to ensure the complete destruction of the halogenated organic molecule.
Disposal of Empty Containers
An "empty" container that held this material is not truly empty and must be managed as hazardous waste until properly decontaminated.
Procedure:
-
Triple Rinsing: The EPA mandates that containers of certain hazardous materials be triple-rinsed to be considered non-hazardous.[15]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the residue.
-
Crucially, collect all rinsate. This rinsate is now considered hazardous waste and must be added to your designated waste stream for this compound for proper disposal via incineration.
-
-
Container Puncturing/Defacing: After triple-rinsing, deface or remove the original label to prevent misuse.[15] Some institutional policies may require the container to be punctured to render it unusable.
-
Final Disposal: Once properly decontaminated, the container can typically be disposed of as regular solid waste or recycled, in accordance with your local and institutional policies.[15]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.
References
- 1. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]
- 5. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 6-Chloro-2-methoxy-3-nitropyridine
Essential Safety and Handling Guide: 6-Chloro-2-methoxy-3-nitropyridine
This document provides comprehensive safety protocols and operational guidance for the handling of this compound (CAS No: 40851-91-0). It is intended for researchers, scientists, and drug development professionals who work with this compound. The procedures outlined below are designed to ensure a safe laboratory environment by minimizing exposure risk through robust personal protective equipment (PPE) protocols, engineered controls, and safe work practices.
Immediate Hazard Profile and Analysis
This compound is a chemical compound that presents multiple health hazards upon exposure.[1][2][3] A thorough understanding of its hazard profile is the foundation for all safe handling procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2][3] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3] | Warning |
Causality Behind the Hazards:
-
Oral Toxicity (H302): Accidental ingestion can lead to acute health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[3]
-
Skin Irritation (H315): The compound can cause inflammation and irritation upon direct contact with the skin. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.
-
Eye Irritation (H319): Due to its potential to cause serious eye irritation, direct contact or splashes to the eyes must be prevented through mandatory use of chemical splash goggles.
-
Respiratory Irritation (H335): As a powder, the compound can easily become airborne, and inhalation may irritate the respiratory tract. This hazard mandates the use of engineering controls (like a chemical fume hood) and, in certain situations, respiratory protection.
Core Personal Protective Equipment (PPE) Protocol
The consistent and correct use of PPE is the final, and most critical, barrier between the researcher and the chemical. The following PPE is mandatory as a baseline for any work involving this compound.
-
Eye and Face Protection:
-
Specification: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] Standard safety glasses with side shields do not provide adequate protection from splashes and are insufficient.[6]
-
Rationale: This is required to prevent contact with the eyes, which can cause serious irritation.[1][3] In situations with a heightened risk of splashing, such as during bulk transfers or reaction quenching, a full-face shield must be worn in addition to safety goggles.[6][7]
-
-
Skin and Body Protection:
-
Specification:
-
Gloves: Chemical-resistant, impervious gloves such as nitrile or neoprene must be worn.[7][8] Inspect gloves for any signs of degradation or pinholes before each use. When handling the solid or concentrated solutions, consider double-gloving.
-
Lab Coat: A clean, flame-resistant lab coat with long sleeves, fully buttoned, is required to protect against incidental skin contact.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
-
Rationale: A multi-component approach to skin protection is necessary to prevent skin irritation caused by the compound.[1][3] PVC gloves are not recommended as they offer poor protection against many chemicals.[6]
-
-
Respiratory Protection:
-
Specification: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or a similar ventilated enclosure. If such engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved N95 (or better) particulate respirator is mandatory.
-
Rationale: The compound is a respiratory irritant.[1] Surgical masks offer no protection from chemical dusts or vapors and must not be used for this purpose. The primary goal is to prevent inhalation of airborne particles.
-
Operational Plan: Task-Specific PPE Requirements
The level of PPE required can vary based on the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.
Table 2: PPE for Specific Laboratory Tasks
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Fume Hood | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required if in hood |
| Solution Preparation | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if in hood |
| Reaction in Progress | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if in hood |
| Spill Cleanup (Small) | N/A | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | N95 Respirator |
| Waste Disposal | Well-Ventilated Area | Safety Goggles | Nitrile Gloves | Lab Coat | Not required for sealed containers |
Experimental Protocol: Weighing and Preparing a Solution
This protocol provides a self-validating workflow for safely handling the solid compound.
-
Pre-Operation Check:
-
Staging:
-
Don the required PPE: lab coat, safety goggles, and double nitrile gloves.
-
Place a weigh boat, spatula, and a sealable container for the solution inside the chemical fume hood.
-
Ensure the container is properly labeled before introducing any chemical.
-
-
Handling the Compound:
-
Perform all manipulations deep within the fume hood to ensure containment.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Avoid any actions that could generate dust.
-
Transfer the weighed solid into the prepared solvent container.
-
Tightly cap the stock bottle and the newly prepared solution container.
-
-
Immediate Decontamination:
-
Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., isopropanol) and a disposable towel.
-
Dispose of the weigh boat and towel into a designated solid hazardous waste container located within the hood.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the lab coat and inner gloves before leaving the laboratory.
-
Wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and future exposures.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and properly labeled hazardous waste container. Never mix with incompatible wastes.[10]
-
Sharps Waste: Needles or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Container Decontamination:
-
According to best practices, empty containers of hazardous chemicals should be triple-rinsed.[10]
-
The first rinse of the original this compound container must be collected and disposed of as hazardous chemical waste.[10]
-
Subsequent rinses can be managed according to your institution's specific policies.
-
The rinsed container should be air-dried, and any labels should be defaced before disposal.
-
PPE Selection Logic Diagram
This diagram provides a visual decision-making tool to guide the selection of appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. This compound | C6H5ClN2O3 | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
